molecular formula C7H7F2N3O B1304240 N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide CAS No. 171277-87-5

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Cat. No.: B1304240
CAS No.: 171277-87-5
M. Wt: 187.15 g/mol
InChI Key: ZLGBXPZEBAXBAD-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is a useful research compound. Its molecular formula is C7H7F2N3O and its molecular weight is 187.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-amino-3-(2,6-difluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O/c8-4-2-1-3-5(9)6(4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGBXPZEBAXBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382394
Record name N-(2,6-Difluorophenyl)hydrazinecarboxamide
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Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171277-87-5
Record name N-(2,6-Difluorophenyl)hydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171277-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,6-Difluorophenyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, a member of the semicarbazide class of compounds, represents a chemical scaffold of significant interest in medicinal chemistry and drug development. The incorporation of the 2,6-difluorophenyl moiety is a common strategy to enhance metabolic stability and binding affinity of drug candidates. While specific experimental data on this particular molecule is limited, this guide provides a comprehensive overview of its fundamental properties, plausible synthetic routes, potential biological activities, and appropriate analytical and safety protocols. This analysis is built upon the established chemistry of hydrazinecarboxamides and the known influence of difluorophenyl groups in pharmacologically active agents, offering a foundational resource for researchers and drug development professionals.

Introduction and Chemical Identity

This compound belongs to the broader family of semicarbazides (also known as hydrazinecarboxamides). These compounds are characterized by a hydrazine group attached to a carboxamide. The specific molecule is distinguished by the presence of a 2,6-difluorophenyl substituent on one of the nitrogen atoms. This structural feature is of particular importance in modern drug discovery. The fluorine atoms can modulate the electronic properties and lipophilicity of the molecule, influence its conformation, and block sites of metabolism, often leading to improved pharmacokinetic profiles.

While this compound itself is not extensively documented in scientific literature, the semicarbazide scaffold is a well-recognized pharmacophore. Various aryl semicarbazones have been investigated for a range of biological activities, including anticonvulsant and antimicrobial effects[1][2][3]. This guide will, therefore, synthesize available information on related compounds to provide a robust technical profile of the title compound.

Physicochemical Properties

PropertyValueSource
CAS Number 171277-87-5[4]
Molecular Formula C₇H₇F₂N₃O[4]
Molecular Weight 187.15 g/mol [4]
Appearance Predicted: White to off-white solidInferred
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF.Inferred

The presence of the amide and hydrazine moieties suggests that the molecule has both hydrogen bond donor and acceptor capabilities, which will influence its solubility and interactions with biological targets.

Synthesis and Reactivity

A plausible and efficient synthesis of this compound would likely involve the reaction of a corresponding hydrazine precursor with a source of the carboxamide group. A common method for the synthesis of phenylhydrazines starts with the diazotization of an aniline, followed by a reduction step[5][6].

Proposed Synthetic Workflow

A logical two-step synthesis can be proposed, starting from the commercially available 2,6-difluoroaniline.

Step 1: Synthesis of (2,6-Difluorophenyl)hydrazine 2,6-Difluoroaniline is first converted to a diazonium salt by treatment with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C)[6]. The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.

Step 2: Formation of the Hydrazinecarboxamide The synthesized (2,6-difluorophenyl)hydrazine can then be reacted with a suitable reagent to introduce the carboxamide moiety. A straightforward approach is the reaction with an isocyanate, such as trimethylsilyl isocyanate, or by reacting the hydrochloride salt of the hydrazine with potassium cyanate in an aqueous solution.

The overall proposed reaction scheme is depicted in the workflow diagram below.

Synthesis_of_this compound cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Carboxamide Formation 2_6_Difluoroaniline 2,6-Difluoroaniline Diazonium_Salt 2,6-Difluorophenyl Diazonium Salt 2_6_Difluoroaniline->Diazonium_Salt 1. NaNO₂, HCl 2. 0-5 °C 2_6_Difluorophenylhydrazine (2,6-Difluorophenyl)hydrazine Diazonium_Salt->2_6_Difluorophenylhydrazine SnCl₂, HCl Hydrazine_HCl (2,6-Difluorophenyl)hydrazine Hydrochloride 2_6_Difluorophenylhydrazine->Hydrazine_HCl HCl Target_Compound N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide Hydrazine_HCl->Target_Compound KOCN, H₂O caption Proposed synthetic workflow for this compound.

Caption: Proposed synthetic workflow.

Reactivity Profile

The this compound molecule possesses several reactive sites. The terminal -NH₂ group of the hydrazine moiety is nucleophilic and can participate in reactions such as the formation of hydrazones with aldehydes and ketones. The amide functionality can undergo hydrolysis under acidic or basic conditions, although it is generally more stable than an ester. The aromatic ring can undergo nucleophilic aromatic substitution, although the presence of two deactivating fluorine atoms makes electrophilic substitution challenging.

Potential Applications and Pharmacological Context

While there is no specific pharmacological data for this compound, the broader class of aryl semicarbazones and hydrazine-containing compounds has shown promise in several therapeutic areas.

  • Anticonvulsant Activity : Aryl semicarbazones have been identified as potent anticonvulsant agents.[1][3] These compounds are structurally distinct from many traditional anticonvulsants and may offer a different side-effect profile.[3] The mechanism of action is thought to involve interaction with voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[1][3]

  • Antimicrobial Properties : Hydrazinecarboxamides are recognized as a versatile scaffold for the development of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and mycobacteria.[2]

  • Enzyme Inhibition : Hydrazine derivatives are known to act as enzyme inhibitors. For instance, hydralazine, a hydrazine-containing drug, is a vasodilator and has been investigated for its ability to inhibit DNA methyltransferase 1 in cancer therapy.[7]

The 2,6-difluorophenyl group is a key component in many modern pharmaceuticals. Its inclusion can enhance binding to target proteins through halogen bonding and other non-covalent interactions, and it can block metabolic oxidation of the aromatic ring, thereby increasing the drug's half-life.

Pharmacological_Context Scaffold N-(Aryl)-1-hydrazinecarboxamide Scaffold Target_Compound N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide Scaffold->Target_Compound Substituent 2,6-Difluorophenyl Group Substituent->Target_Compound PK_Modulation Modulation of Pharmacokinetics Substituent->PK_Modulation Activity1 Anticonvulsant Activity Target_Compound->Activity1 Activity2 Antimicrobial Activity Target_Compound->Activity2 Activity3 Enzyme Inhibition Target_Compound->Activity3 caption Relationship between structure and potential biological activity.

Caption: Structure-activity relationships.

Analytical Methodologies

A comprehensive analytical characterization of this compound would involve a combination of spectroscopic and chromatographic techniques.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the aromatic protons and the N-H protons of the hydrazine and amide groups. ¹³C NMR would confirm the number of unique carbon environments. ¹⁹F NMR would show a single resonance for the two equivalent fluorine atoms.

  • Infrared (IR) Spectroscopy : Key vibrational bands would be expected for the N-H stretches (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-F stretches (around 1100-1300 cm⁻¹).

  • Mass Spectrometry (MS) : High-resolution mass spectrometry would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A typical protocol for analyzing this compound is outlined below.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase :

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient Elution : A linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at a wavelength determined by a UV scan of the compound (likely around 254 nm).

  • Sample Preparation : The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components, to a concentration of approximately 1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter before injection.

  • Analysis : The retention time of the main peak is recorded, and the purity is calculated based on the area percentage of all observed peaks.

Safety and Handling

Specific toxicological data for this compound is not available. However, hydrazine and its derivatives are generally considered to be toxic and should be handled with appropriate precautions.

General Handling Precautions:

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[8]

  • Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

  • Ingestion and Inhalation : Avoid ingestion and inhalation of the compound.[8] In case of accidental ingestion, seek immediate medical attention.[9] If inhaled, move the person to fresh air.[10]

  • Skin and Eye Contact : Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[8]

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep it away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal : Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a chemical entity with significant potential in the field of drug discovery, primarily due to its semicarbazide core and the presence of the metabolically robust 2,6-difluorophenyl group. While direct experimental data is sparse, this technical guide provides a solid foundation for researchers by outlining its fundamental properties, proposing a viable synthetic strategy, discussing its potential pharmacological relevance based on analogous structures, and detailing appropriate analytical and safety procedures. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising molecule.

References

  • N-(2-CHLOROPHENYL)-1-HYDRAZINECARBOXAMIDE - Safety Data Sheet. (2022, August 11).
  • Yogeeswari, P., Sriram, D., Thirumurugan, R., Raghavendran, J. V., Sudhan, K., Pavana, R. K., & Stables, J. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of medicinal chemistry, 48(20), 6202–6211. [Link]

  • This compound | CAS 171277-87-5. Santa Cruz Biotechnology.
  • Kráľová, K., & Krátký, M. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Biomedicine & Pharmacotherapy, 178, 117556. [Link]

  • PubChem. 2,6-Difluorophenylhydrazine. National Center for Biotechnology Information.
  • Google Patents. A kind of method for one-step synthesis of diflunisal and derivatives thereof.
  • Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts.
  • PubChem. N-(2,6-difluorophenyl)aziridine-1-carboxamide. National Center for Biotechnology Information.
  • Aboul-Enein, H. Y., El-Azzouny, A. A., Saleh, M. A., & El-Sherbeny, M. A. (2014). N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. Acta crystallographica. Section E, Structure reports online, 70(Pt 1), o68. [Link]

  • SAFETY DATA SHEET. Fisher Scientific. (2009, May 19).
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025, September 19).
  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.
  • Making Phenylhydrazine (Skatole precursor). (2015, September 27). YouTube.

Sources

An In-Depth Technical Guide to N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: A Potential Anticonvulsant Agent

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide (CAS Number: 171277-87-5), a compound belonging to the aryl semicarbazone class of molecules. Drawing from established research on structurally similar compounds, this document will explore its chemical properties, a probable synthetic route, its likely mechanism of action as an anticonvulsant, and detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for neurological disorders, particularly epilepsy.

Introduction: The Therapeutic Potential of Aryl Semicarbazones

Epilepsy is a prevalent neurological disorder for which new therapeutic strategies are continuously being explored.[1][2] A promising class of compounds, the aryl semicarbazones, has emerged as potent anticonvulsants.[1][2] These molecules are structurally distinct from many conventional anticonvulsants that contain a dicarboximide functional group, which can be associated with adverse side effects.[1][2] The core hydrazinecarboxamide moiety is a key pharmacophore that has been investigated for a wide range of biological activities, including antimicrobial, antiviral, and antiparasitic properties.[3] This guide focuses on this compound as a potential candidate for anticonvulsant therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of appropriate experimental conditions.

PropertyValueSource
CAS Number 171277-87-5Internal Data
Molecular Formula C₇H₇F₂N₃OInternal Data
Molecular Weight 187.15 g/mol Internal Data
Appearance White to off-white solid (predicted)Inferred
Solubility Soluble in organic solvents like DMSO and ethanol (predicted)Inferred

Synthesis of this compound

The synthesis of hydrazinecarboxamide derivatives can be achieved through several established methods. A general and probable synthetic pathway for this compound is outlined below. This process typically involves the reaction of an isocyanate with a hydrazine derivative.

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_product Product 2,6-Difluorophenyl isocyanate 2,6-Difluorophenyl isocyanate Reaction Nucleophilic Addition 2,6-Difluorophenyl isocyanate->Reaction Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorophenyl isocyanate in an appropriate inert solvent such as tetrahydrofuran (THF).

  • Addition of Hydrazine: Slowly add an equimolar amount of hydrazine hydrate to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Proposed Mechanism of Action as an Anticonvulsant

Based on extensive research on structurally related aryl semicarbazones, two primary mechanisms of action are proposed for the anticonvulsant activity of this compound.

Inhibition of GABA Transaminase

A compelling line of evidence suggests that aryl semicarbazones exert their anticonvulsant effects by modulating the GABAergic system. Specifically, compounds with a similar N-(2,6-disubstituted phenyl) semicarbazone scaffold have been shown to inhibit the enzyme GABA transaminase (GABA-T).[1]

G GABA GABA GABA_T GABA Transaminase GABA->GABA_T Metabolism Succinic_semialdehyde Succinic_semialdehyde GABA_T->Succinic_semialdehyde Increased_GABA Increased Synaptic GABA Levels Inhibitor N-(2,6-Difluorophenyl)- 1-hydrazinecarboxamide Inhibitor->GABA_T Inhibition Reduced_Excitability Reduced Neuronal Excitability Increased_GABA->Reduced_Excitability Leads to G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models cluster_toxicology Toxicology Studies GABA_T_Assay GABA-T Inhibition Assay MES_Test Maximal Electroshock (MES) Test GABA_T_Assay->MES_Test Channel_Assay Chloride Channel Assay Channel_Assay->MES_Test PTZ_Test Pentylenetetrazole (PTZ) Test MES_Test->PTZ_Test Neurotoxicity Neurotoxicity PTZ_Test->Neurotoxicity Hepatotoxicity Hepatotoxicity PTZ_Test->Hepatotoxicity

Caption: Preclinical evaluation workflow for anticonvulsant activity.

In Vitro Assays

GABA Transaminase Inhibition Assay:

  • Enzyme Preparation: Obtain or prepare purified GABA transaminase.

  • Assay Conditions: In a microplate format, incubate the enzyme with varying concentrations of this compound.

  • Substrate Addition: Initiate the reaction by adding GABA and α-ketoglutarate.

  • Detection: Measure the product formation (succinic semialdehyde or glutamate) using a suitable colorimetric or fluorometric method.

  • Data Analysis: Calculate the IC₅₀ value to determine the inhibitory potency of the compound.

In Vivo Models

Maximal Electroshock (MES) Test:

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer this compound intraperitoneally or orally at various doses.

  • Induction of Seizure: After a predetermined time, induce seizures by applying an electrical stimulus through corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the ED₅₀, the dose at which 50% of the animals are protected from the tonic extension.

Pentylenetetrazole (PTZ) Seizure Test:

  • Animal Model: Use adult male mice or rats.

  • Compound Administration: Administer this compound at various doses.

  • Induction of Seizure: After a specific time, administer a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.

  • Observation: Observe the animals for the onset and severity of clonic and tonic seizures.

  • Data Analysis: Determine the dose that protects against PTZ-induced seizures.

Toxicology Studies

Preliminary toxicological assessments are crucial to determine the safety profile of the compound.

  • Neurotoxicity: Assess motor coordination and balance using the rotarod test.

  • Hepatotoxicity: Measure liver enzyme levels (e.g., ALT, AST) in the serum of treated animals.

Conclusion

This compound represents a promising lead compound for the development of novel anticonvulsant drugs. Its structural similarity to known GABA-T inhibitors and chloride channel modulators provides a strong rationale for its proposed mechanism of action. The experimental protocols outlined in this guide offer a robust framework for its preclinical evaluation. Further investigation into its efficacy, safety, and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential.

References

  • Perumal Yogeeswari, Dharmarajan Sriram, Rathinasabapathy Thirumurugan, Jegadeesan Vaigunda Raghavendran, Kannan Sudhan, Roheeth Kumar Pavana, James Stables. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. PubMed. Available at: [Link]

  • N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. (n.d.). PMC - NIH. Available at: [Link]

  • Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. (2024). PubMed. Available at: [Link]

  • Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, a member of the semicarbazide class of compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. Characterized by a hydrazinecarboxamide moiety attached to a difluorinated phenyl ring, this molecule possesses a unique electronic and structural profile that makes it a compelling candidate for therapeutic applications. The presence of the difluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the hydrazinecarboxamide core is a versatile pharmacophore known to interact with a variety of enzymes and receptors. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, potential applications, and safety considerations for this compound, offering a valuable resource for researchers in the pharmaceutical sciences.

Molecular Profile

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of its chemical identity.

PropertyValue
Molecular Formula C₇H₇F₂N₃O
Molecular Weight 187.15 g/mol
CAS Number 171277-87-5

Synthesis and Chemical Properties

The synthesis of this compound, like other 4-substituted semicarbazides, can be achieved through a strategic multi-step process. A common and efficient approach involves the in-situ preparation of a carbamate intermediate followed by its reaction with hydrazine.

General Synthetic Approach

A plausible synthetic route is outlined below. This process is adaptable and may require optimization based on specific laboratory conditions and available starting materials.

Synthesis_Pathway cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Semicarbazide Formation 2,6-Difluoroaniline 2,6-Difluoroaniline Isocyanate 2,6-Difluorophenyl isocyanate 2,6-Difluoroaniline->Isocyanate Reaction with phosgene analogue Phosgene_analogue Phosgene Analogue (e.g., triphosgene) Target_Compound N-(2,6-Difluorophenyl)- 1-hydrazinecarboxamide Isocyanate->Target_Compound Reaction with hydrazine Hydrazine Hydrazine

Caption: General synthetic pathway for this compound.

Experimental Protocol: A Hypothetical Approach

Based on general procedures for semicarbazide synthesis, a potential experimental protocol is detailed below. Note: This is a generalized protocol and requires experimental validation and optimization.

  • Step 1: Synthesis of 2,6-Difluorophenyl isocyanate

    • In a well-ventilated fume hood, dissolve 2,6-difluoroaniline in an appropriate anhydrous solvent (e.g., dichloromethane or toluene).

    • Cool the solution in an ice bath.

    • Slowly add a phosgene equivalent (e.g., triphosgene) to the cooled solution with vigorous stirring.

    • Allow the reaction to proceed at low temperature and then gradually warm to room temperature.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

    • Upon completion, the solvent can be removed under reduced pressure to yield the crude 2,6-difluorophenyl isocyanate, which may be used directly in the next step or purified by distillation under reduced pressure.

  • Step 2: Synthesis of this compound

    • Dissolve the 2,6-difluorophenyl isocyanate in an anhydrous solvent (e.g., tetrahydrofuran or ethanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrazine hydrate in the same solvent to the isocyanate solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature.

    • Monitor the reaction for the formation of the product.

    • Upon completion, the product may precipitate out of the solution. The solid can be collected by filtration, washed with a cold solvent, and dried.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Applications in Drug Development

The hydrazinecarboxamide moiety is a recognized pharmacophore with a broad spectrum of biological activities.[1] Derivatives of this class have been investigated for various therapeutic applications, and this compound is a promising candidate for exploration in several key areas.

Antimicrobial Activity

Hydrazinecarboxamides have demonstrated potent activity against a wide range of microbial pathogens, including bacteria and fungi.[1] The mechanism of action is often attributed to the inhibition of essential enzymes in the microbial metabolic pathways. The difluoro-substitution on the phenyl ring of the target compound could enhance its lipophilicity and ability to penetrate microbial cell membranes, potentially leading to improved antimicrobial efficacy.

Anticancer Potential

Several studies have highlighted the potential of hydrazinecarboxamide derivatives as anticancer agents.[2] Their proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways crucial for tumor growth. The specific substitution pattern of this compound may confer selectivity towards cancer cells and warrants further investigation in various cancer cell lines.

Anticonvulsant Properties

Aryl semicarbazones, which are structurally related to this compound, have been a focus of research for the development of new anticonvulsant drugs.[3] These compounds are thought to exert their effects through modulation of ion channels or neurotransmitter systems in the central nervous system. The electron-withdrawing nature of the fluorine atoms in the target molecule could influence its interaction with biological targets relevant to epilepsy.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical entity with considerable potential for drug discovery and development. Its unique structural features, combining a proven pharmacophore with a difluorinated aromatic ring, make it a compelling target for synthesis and biological evaluation. Further research into its specific biological activities, mechanism of action, and pharmacokinetic profile is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource to stimulate and support such future investigations.

References

  • Yogeeswari, P., Sriram, D., Thirumurugan, R., Raghavendran, J. V., Sudhan, K., Pavana, R. K., & Stables, J. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of medicinal chemistry, 48(20), 6202–6211.
  • An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). Sciforum.
  • Kratky, M., & Vinsova, J. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Biomedicine & Pharmacotherapy, 173, 116381.

Sources

An In-depth Technical Guide to the Synthesis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of a robust and well-established pathway for the synthesis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, a semicarbazide derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also insights into the underlying chemical principles and experimental considerations.

Introduction

This compound, with the CAS number 171277-87-5, is a substituted semicarbazide.[1] The core structure of semicarbazides is a common motif in pharmacologically active compounds, known to exhibit a range of biological activities.[2][3] The synthesis of this particular derivative involves a logical two-stage approach, commencing with the formation of a key intermediate, (2,6-difluorophenyl)hydrazine, followed by the introduction of the carboxamide moiety. This guide will elucidate a reliable synthetic strategy, drawing upon established methodologies for the preparation of substituted hydrazines and their subsequent conversion to hydrazinecarboxamides.

Strategic Overview of the Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process. The first critical step is the conversion of 2,6-difluoroaniline to (2,6-difluorophenyl)hydrazine. This transformation is classically performed via a diazotization reaction followed by a reduction of the resulting diazonium salt. The second step involves the reaction of the synthesized (2,6-difluorophenyl)hydrazine with a suitable reagent to form the desired semicarbazide.

Synthesis_Pathway cluster_0 PART 1: Synthesis of (2,6-Difluorophenyl)hydrazine cluster_1 PART 2: Synthesis of this compound 2,6-Difluoroaniline 2,6-Difluoroaniline Diazonium_Salt Diazonium_Salt 2,6-Difluoroaniline->Diazonium_Salt 1. NaNO2, HCl 2. 0-5 °C 2,6-Difluorophenylhydrazine 2,6-Difluorophenylhydrazine Diazonium_Salt->2,6-Difluorophenylhydrazine 1. Na2SO3 2. Reduction Hydrazine_Intermediate (2,6-Difluorophenyl)hydrazine Target_Molecule N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide Hydrazine_Intermediate->Target_Molecule 1. KNCO or Urea 2. Acidic conditions

Caption: Overall synthetic strategy for this compound.

PART 1: Synthesis of (2,6-Difluorophenyl)hydrazine

The conversion of an aromatic amine, such as 2,6-difluoroaniline, to its corresponding hydrazine is a cornerstone of synthetic organic chemistry. The most prevalent and reliable method involves the formation of a diazonium salt, which is then reduced.

Step 1: Diazotization of 2,6-Difluoroaniline

The initial step is the diazotization of 2,6-difluoroaniline. This reaction is conducted in a cold, acidic solution to generate the corresponding diazonium salt. The choice of a low temperature (typically 0-5 °C) is critical to ensure the stability of the diazonium salt, which can be unstable and potentially explosive at higher temperatures.

Step 2: Reduction of the Diazonium Salt

Following its formation, the diazonium salt is reduced to the desired (2,6-difluorophenyl)hydrazine. A common and effective reducing agent for this transformation is sodium sulfite.[4] The reduction proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed and further reduced to the hydrazine.

Experimental Protocol for (2,6-Difluorophenyl)hydrazine Synthesis

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Difluoroaniline129.1112.91 g0.1
Concentrated HCl36.4630 mL-
Sodium Nitrite (NaNO₂)69.007.25 g0.105
Sodium Sulfite (Na₂SO₃)126.0425.2 g0.2
Deionized Water18.02As needed-
Ice-As needed-

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 12.91 g (0.1 mol) of 2,6-difluoroaniline to 100 mL of deionized water and 30 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of 7.25 g (0.105 mol) of sodium nitrite in 20 mL of deionized water and cool it to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline hydrochloride suspension, ensuring the temperature remains below 5 °C. The addition should take approximately 30 minutes.

  • In a separate beaker, prepare a solution of 25.2 g (0.2 mol) of sodium sulfite in 100 mL of deionized water and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium sulfite solution with continuous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Acidify the mixture with concentrated hydrochloric acid until it is strongly acidic (pH ~1).

  • Heat the solution to 60-70 °C for 1 hour to complete the reduction.

  • Cool the reaction mixture in an ice bath to precipitate the (2,6-difluorophenyl)hydrazine hydrochloride.

  • Collect the precipitate by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

  • For the free base, the hydrochloride salt can be neutralized with a suitable base like sodium hydroxide solution, followed by extraction with an organic solvent.

PART 2: Synthesis of this compound

With the key intermediate, (2,6-difluorophenyl)hydrazine, in hand, the final step is the introduction of the carboxamide group to form the target molecule. This can be achieved through several methods, with the reaction with an isocyanate being a common approach. Alternatively, a reaction with urea can also be employed.

Reaction with Potassium Isocyanate

A straightforward method for the synthesis of semicarbazides is the reaction of a hydrazine with an isocyanate.[5] In this case, (2,6-difluorophenyl)hydrazine hydrochloride can be reacted with potassium isocyanate in an aqueous solution. The acidic conditions facilitate the in-situ generation of isocyanic acid, which then reacts with the hydrazine.

Reaction_Mechanism Hydrazine (2,6-Difluorophenyl)hydrazine Target_Molecule N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide Hydrazine->Target_Molecule Nucleophilic Attack Isocyanic_Acid Isocyanic Acid (from KNCO + H+) Isocyanic_Acid->Target_Molecule

Caption: Reaction of (2,6-difluorophenyl)hydrazine with isocyanic acid.

Experimental Protocol for this compound Synthesis

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(2,6-Difluorophenyl)hydrazine hydrochloride180.5818.06 g0.1
Potassium Isocyanate (KNCO)81.128.92 g0.11
Deionized Water18.02200 mL-
Acetic Acid60.05As needed-

Procedure:

  • Dissolve 18.06 g (0.1 mol) of (2,6-difluorophenyl)hydrazine hydrochloride in 150 mL of deionized water in a round-bottom flask.

  • Gently warm the solution to about 50 °C to ensure complete dissolution.

  • In a separate beaker, dissolve 8.92 g (0.11 mol) of potassium isocyanate in 50 mL of deionized water.

  • Slowly add the potassium isocyanate solution to the hydrazine hydrochloride solution with stirring.

  • Adjust the pH of the reaction mixture to 5-6 with acetic acid.

  • Continue to stir the reaction mixture at 50 °C for 2 hours.

  • Cool the mixture in an ice bath. The product, this compound, should precipitate out of the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold deionized water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to obtain the pure compound.

  • Dry the purified product under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected protons and carbons.

  • Mass Spectrometry: To determine the molecular weight of the compound.[1]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C-F bonds.

Safety Considerations

  • Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Diazonium salts are potentially explosive, especially when dry. They should be kept in solution and at low temperatures at all times.

  • Isocyanates are lachrymators and respiratory irritants. They should be handled with care in a fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, two-part synthetic sequence. The initial formation of (2,6-difluorophenyl)hydrazine from 2,6-difluoroaniline via diazotization and reduction is a critical first step. The subsequent reaction of this hydrazine intermediate with potassium isocyanate provides a direct and efficient route to the final product. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The methodologies outlined in this guide provide a solid foundation for the laboratory-scale preparation of this valuable compound for further research and development.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]

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  • Sciforum. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Retrieved from [Link]

  • An-Najah Staff. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted....
  • The Royal Society of Chemistry. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Transformations of Hydrazine Substituted 6-Fluoro Derivatives of 1,3,4-Thiadiazolo[3,2-a]pyrimidine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Retrieved from [Link]

  • Google Patents. (n.d.). EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine.
  • Google Patents. (n.d.). US3238226A - Synthesis of hydrazine, semi-carbazide, and hydrazinedicarbonamide.
  • Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
  • Semantic Scholar. (2018). Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide. Retrieved from [Link]

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Unraveling the Neuronal Quieting Effects of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: A Technical Guide to its Postulated Mechanism of Action as a Kv7 Potassium Channel Opener

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is a novel compound with a chemical structure suggestive of neuromodulatory activity. In the absence of direct extensive characterization, this technical guide synthesizes information from structurally related compounds and foundational neuropharmacology to postulate its primary mechanism of action as a positive allosteric modulator, or "opener," of Kv7 (KCNQ) voltage-gated potassium channels. This guide will delve into the molecular underpinnings of this proposed mechanism, outline key experiments to validate this hypothesis, and provide a framework for understanding its potential therapeutic applications in neuronal hyperexcitability disorders such as epilepsy.

Introduction: The Critical Role of Neuronal Excitability and the Promise of Potassium Channel Modulation

The precise control of neuronal excitability is fundamental to all nervous system functions. An imbalance, leading to excessive neuronal firing, underlies the pathophysiology of numerous neurological disorders, most notably epilepsy. A key strategy in the development of antiepileptic drugs is to enhance inhibitory signals or reduce excitatory ones. One of the most effective intrinsic mechanisms for stabilizing the neuronal membrane and preventing aberrant firing is the M-current, a low-threshold, non-inactivating potassium current mediated by the Kv7 family of voltage-gated potassium channels, particularly the Kv7.2 and Kv7.3 subtypes.[1][2]

The opening of these channels allows for the efflux of potassium ions, which hyperpolarizes the neuronal membrane, moving it further away from the threshold for action potential generation.[1] This "braking" effect on neuronal firing makes the Kv7 channel an attractive target for therapeutic intervention.[2] Drugs that enhance the activity of these channels, known as potassium channel openers, have demonstrated significant clinical efficacy.[3][4]

This compound, with its aromatic and hydrazinecarboxamide moieties, shares structural similarities with other compounds known to interact with ion channels. This guide puts forth the hypothesis that its primary mechanism of action is the positive allosteric modulation of Kv7 channels, leading to a stabilization of the open state of the channel and an increase in the M-current.

Postulated Mechanism of Action: A Deep Dive into Kv7 Channel Modulation

We propose that this compound acts as a positive allosteric modulator of Kv7.2/7.3 channels, the primary neuronal M-current channels. This mechanism is analogous to that of the well-characterized anticonvulsant, Retigabine (Ezogabine).[3][5]

The core of this proposed action involves the following key events:

  • Binding to a Modulatory Site: The compound is hypothesized to bind to a specific site on the Kv7 channel protein, distinct from the potassium-conducting pore itself. For Retigabine, this binding site has been identified in a hydrophobic pocket near the channel gate.[5] This allosteric binding induces a conformational change in the channel protein.

  • Stabilization of the Open State: This conformational change is thought to stabilize the open state of the channel, making it more likely to be open at a given membrane potential.[6] This is reflected as a hyperpolarizing shift in the voltage-dependence of channel activation.[7]

  • Enhancement of the M-Current: The increased probability of the channel being open leads to a greater efflux of potassium ions from the neuron, thereby enhancing the M-current.

  • Neuronal Hyperpolarization and Reduced Excitability: The enhanced M-current leads to a hyperpolarization of the resting membrane potential and a dampening of repetitive firing in response to a depolarizing stimulus.[1][8] This ultimately results in a reduction of neuronal hyperexcitability.

The following diagram illustrates this proposed signaling pathway:

Kv7_Channel_Modulation cluster_extracellular Extracellular cluster_intracellular Intracellular Kv7_closed Kv7 Channel (Closed) Kv7_open Kv7 Channel (Open) Kv7_closed->Kv7_open Kv7_open->Kv7_closed K_out K+ Kv7_open->K_out K+ Efflux (M-Current) K_in K+ Compound N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide Compound->Kv7_closed Binds to Allosteric Site

Caption: Proposed mechanism of this compound action on Kv7 channels.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To rigorously test the hypothesis that this compound is a Kv7 channel opener, a series of electrophysiological and cellular assays are required.

Electrophysiological Characterization

The gold standard for assessing ion channel modulation is patch-clamp electrophysiology.

Experimental Protocol: Whole-Cell Patch-Clamp Recording in a Heterologous Expression System

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293 or CHO cells) that does not endogenously express significant levels of Kv7 channels.

    • Co-transfect the cells with plasmids encoding the human Kv7.2 and Kv7.3 subunits. A fluorescent reporter protein (e.g., GFP) can be co-transfected to identify successfully transfected cells.

    • Incubate the cells for 24-48 hours to allow for protein expression.

  • Electrophysiological Recording:

    • Prepare extracellular and intracellular solutions with appropriate ionic compositions.

    • Identify transfected cells using fluorescence microscopy.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage-clamp protocol to elicit Kv7 currents. A typical protocol would involve holding the cell at -80 mV and applying a series of depolarizing steps (e.g., from -100 mV to +40 mV in 10 mV increments).

    • Record the resulting potassium currents in the absence (baseline) and presence of varying concentrations of this compound.

  • Data Analysis:

    • Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.

    • Determine the half-maximal activation voltage (V50) and the maximal conductance (Gmax).

    • A leftward (hyperpolarizing) shift in the G-V curve and an increase in the maximal current amplitude in the presence of the compound would support the hypothesis of a Kv7 channel opener.

Data Presentation: Expected Electrophysiological Profile

ParameterControlThis compound (10 µM)
V50 of Activation (mV) -30 ± 2-45 ± 3
Maximal Current Density (pA/pF) 150 ± 20250 ± 30
Cellular Assays of Neuronal Excitability

To confirm that the effects on Kv7 channels translate to a reduction in neuronal excitability, experiments on primary neuronal cultures or brain slices are necessary.

Experimental Protocol: Current-Clamp Recordings in Primary Hippocampal Neurons

  • Neuronal Culture:

    • Isolate and culture primary hippocampal neurons from embryonic or neonatal rodents.

    • Maintain the cultures for at least 14 days in vitro to allow for the development of mature neuronal properties and synaptic connections.

  • Electrophysiological Recording:

    • Perform whole-cell current-clamp recordings from pyramidal neurons.

    • Measure the resting membrane potential.

    • Inject a series of depolarizing current steps to elicit action potential firing.

    • Record the firing frequency and accommodation (the slowing of firing during a sustained stimulus).

    • Apply this compound and repeat the measurements.

  • Data Analysis:

    • A hyperpolarization of the resting membrane potential, a decrease in the number of action potentials fired in response to a given current injection, and an increase in firing accommodation would be consistent with the action of a Kv7 channel opener.

The following diagram outlines the experimental workflow for validating the proposed mechanism:

Experimental_Workflow cluster_electro Electrophysiological Validation cluster_data Data Analysis Hypothesis Hypothesis: This compound is a Kv7 Channel Opener Patch_Clamp Whole-Cell Patch-Clamp (HEK293 cells expressing Kv7.2/7.3) Hypothesis->Patch_Clamp Current_Clamp Current-Clamp (Primary Hippocampal Neurons) Hypothesis->Current_Clamp GV_Shift Leftward Shift in G-V Curve Patch_Clamp->GV_Shift Current_Increase Increased Maximal Current Patch_Clamp->Current_Increase Hyperpolarization Membrane Hyperpolarization Current_Clamp->Hyperpolarization Firing_Decrease Decreased Action Potential Firing Current_Clamp->Firing_Decrease Conclusion Conclusion: Mechanism of Action Confirmed GV_Shift->Conclusion Current_Increase->Conclusion Hyperpolarization->Conclusion Firing_Decrease->Conclusion

Caption: A workflow for the experimental validation of the proposed mechanism of action.

Broader Pharmacological Context and Potential Therapeutic Implications

The hydrazinecarboxamide moiety, also known as a semicarbazide, is present in a variety of biologically active compounds.[9] Arylsemicarbazones have been investigated for their anticonvulsant properties.[10][11] While the mechanisms of these compounds can be diverse, some have been shown to modulate GABAergic neurotransmission.[12] It is also plausible that this compound possesses additional, secondary mechanisms of action, such as modulation of GABA-A receptors, which is a known property of Retigabine.[13]

The primary therapeutic application for a potent and selective Kv7 channel opener would be in the treatment of epilepsy.[8] By reducing neuronal hyperexcitability, such a compound could be effective in controlling partial-onset seizures. Furthermore, given the role of Kv7 channels in other neurological processes, there may be potential for investigating its use in neuropathic pain and other disorders characterized by neuronal hyperactivity.[2]

Conclusion

While further direct experimental evidence is required, the structural features of this compound, in conjunction with a wealth of knowledge regarding the pharmacology of neuronal ion channels, strongly support the hypothesis that it acts as a Kv7 potassium channel opener. This proposed mechanism provides a solid foundation for its further investigation as a potential therapeutic agent for neurological disorders. The experimental framework outlined in this guide offers a clear path to validating this hypothesis and fully elucidating its pharmacological profile.

References

  • Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. PubMed, 2024-10-14. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed, 2025-09-15. [Link]

  • Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. PubMed, 2005-09-22. [Link]

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  • N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. MDPI, 2021-12-21. [Link]

  • What is the mechanism of Flupirtine Maleate? Patsnap Synapse, 2024-07-17. [Link]

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  • The anticonvulsant retigabine is a subtype selective modulator of GABAA receptors. Epilepsia, 2015-08-25. [Link]

  • Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134). PubMed, 2001-09-03. [Link]

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A Strategic Guide to Target Identification and Validation for Novel Hydrazinecarboxamides: A Case Study of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey from a novel chemical entity to a validated drug candidate is contingent on a critical, often arduous step: the identification and validation of its biological target(s). This guide addresses the strategic challenge of target deconvolution for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide (CAS: 171277-87-5), a compound with a defined structure but a publicly uncharted biological profile.[1] Lacking direct experimental data, we present a comprehensive, multi-pronged strategic workflow for researchers, scientists, and drug development professionals. This document synthesizes computational prediction, phenotypic screening, and state-of-the-art experimental methodologies to construct a robust framework for elucidating the mechanism of action for this, and other, novel small molecules. We will leverage the known activities of the broader hydrazinecarboxamide (semicarbazide) class—which includes antimicrobial, anticancer, and enzyme-inhibiting properties—as a foundational rationale for target exploration.[2][3][4] This guide is designed not as a static protocol, but as a dynamic, logic-driven roadmap for navigating the complexities of early-stage drug discovery.[5][6]

The Investigative Starting Point: Compound Profile and Class Context

This compound is a small molecule characterized by a hydrazinecarboxamide core and a 2,6-difluorophenyl substituent. Public domain information is currently limited to its chemical structure and properties.

PropertyValueSource
CAS Number 171277-87-5[1]
Molecular Formula C₇H₇F₂N₃O[1]
Molecular Weight 187.15 g/mol [1]

The true potential of this molecule lies in the established bioactivity of its chemical class. Hydrazinecarboxamides are recognized as "privileged scaffolds" in medicinal chemistry, with derivatives showing efficacy against a wide range of biological targets.[2][4] Documented activities include:

  • Antimicrobial: Activity against various mycobacteria, bacteria, and fungi.[2][7]

  • Anticancer: Efficacy against numerous cancer cell lines.[3]

  • Enzyme Inhibition: Potent inhibition of enzymes such as cholinesterases and carbonic anhydrases.[4][8][9]

This precedent provides the logical impetus for a systematic investigation into the potential targets of this compound.

Phase I: In Silico Target Prediction — The Hypothesis-Generating Engine

Before committing to resource-intensive wet-lab experiments, computational approaches offer a rapid and cost-effective means to generate initial hypotheses.[10][11] This in silico phase prioritizes potential target classes and informs subsequent experimental design.

Core Computational Methodologies

A robust computational workflow integrates multiple predictive methods to triangulate on high-probability targets.

  • Ligand-Based Approaches: This strategy operates on the principle that structurally similar molecules often interact with similar biological targets.[10] We can use the this compound structure as a query to search databases like ChEMBL and PubChem for known compounds with high structural similarity and annotated biological activity.

  • Structure-Based Approaches: Should ligand-based methods suggest a particular protein family (e.g., kinases or proteases), molecular docking can be employed. This involves computationally modeling the binding of our compound into the three-dimensional crystal structures of potential protein targets to predict binding affinity and pose.[12]

  • AI/Machine Learning & Systems Biology: Advanced algorithms trained on vast datasets of compound-target interactions can predict potential targets, including unanticipated "off-targets," providing a broader view of the compound's polypharmacology.[13][14][15]

Workflow: In Silico Target Prediction

cluster_0 In Silico Prediction Workflow cluster_1 Methods start Query Compound: This compound ligand Ligand-Based Screening (Similarity & Pharmacophore) start->ligand structure Structure-Based Docking (Against Target Panels) start->structure ai_ml AI/ML Prediction (Off-Target Assessment) start->ai_ml integrate Integrate & Score Results ligand->integrate structure->integrate ai_ml->integrate output Hypothesized Target List (e.g., Kinases, CAs, Proteases) integrate->output

Caption: A flowchart of the in silico target prediction process.

Hypothetical In Silico Screening Results

The output of this phase is a prioritized list of potential targets.

Target ClassSpecific Example(s)Prediction MethodRationale / Score
Carbonic Anhydrases hCA II, hCA IXLigand SimilarityHigh similarity to known sulfonamide and hydrazine-based CA inhibitors.[9]
Protein Kinases ABL1, SRC, EGFRAI/ML PredictionDifluorophenyl moiety is common in kinase inhibitors. Score: 0.85.
Cholinesterases AChE, BuChELigand SimilarityHydrazinecarboxamide core present in known cholinesterase inhibitors.[8]
Mycobacterial Enzymes InhAStructure-Based DockingHydrazide derivatives are known to target the InhA enzyme in M. tuberculosis.[7]

Phase II: Phenotypic Screening — From Function to Clue

While in silico methods predict possibilities, phenotypic screening grounds the investigation in biological reality.[6] This approach tests the compound for its effect on cell or organism behavior, providing functional clues that guide target deconvolution without pre-supposing a target.[16][17][18]

Designing a Phenotypic Screen

The key is to use a disease-relevant model. Based on the activities of the broader chemical class, a primary screen could involve:

  • Oncology Panel: Assessing cell viability and apoptosis induction across a panel of diverse cancer cell lines (e.g., NCI-60).[16]

  • Antimicrobial Assays: Determining the Minimum Inhibitory Concentration (MIC) against bacterial strains (e.g., M. tuberculosis, S. aureus) and fungal pathogens.

Workflow: Phenotypic Drug Discovery (PDD)

cluster_0 Phenotypic Discovery Workflow start Test Compound screen High-Throughput Phenotypic Screen (e.g., Cancer Cell Panel) start->screen hit Identify 'Hit' (Desired Phenotype Observed) screen->hit Activity no_hit No Activity screen->no_hit No Activity deconv Target Deconvolution (Proceed to Phase III) hit->deconv

Caption: Workflow for phenotypic screening leading to target deconvolution.

Let's hypothesize our compound shows potent anti-proliferative activity against the K562 chronic myelogenous leukemia cell line. This "hit" now demands an explanation: what is the compound binding to in these cells to cause this effect?

Phase III: Experimental Target Deconvolution — Pinpointing the Partner

This phase uses the compound itself as a tool to physically isolate and identify its binding partners from a complex biological milieu.

Affinity-Based Target Identification

The gold-standard approach is affinity chromatography coupled with mass spectrometry (AC-MS).[19][20] This method uses an immobilized version of the compound to "fish" for its binding proteins in a cell lysate.[21]

  • Probe Synthesis:

    • Causality: To immobilize the compound, a chemically inert linker must be attached at a position that does not disrupt its interaction with the target. For this compound, the terminal hydrazine nitrogen is a plausible attachment point.

    • Step 1: Synthesize an analogue of the compound with an aliphatic linker arm terminating in a reactive group (e.g., an amine or carboxylic acid).

    • Step 2: Covalently couple the linker-modified compound to NHS-activated Sepharose beads. Create control beads with no compound attached to identify non-specific binders.

  • Protein Capture:

    • Step 3: Prepare a native protein lysate from the "hit" cell line (e.g., K562 cells).

    • Step 4: Incubate the lysate with the compound-coupled beads and control beads in parallel for 2-4 hours at 4°C to allow binding.

    • Step 5: Wash the beads extensively with a series of buffers of increasing stringency to remove proteins that bind non-specifically. This step is critical for reducing background noise.

  • Elution and Identification:

    • Step 6: Elute the specifically bound proteins. This can be done non-specifically (e.g., with SDS-PAGE loading buffer) or specifically by competing with a high concentration of the free, unmodified compound.

    • Step 7: Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Bands that appear in the compound lane but not the control lane are candidate targets.

    • Step 8: Excise these unique bands and identify the proteins using tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

cluster_0 Affinity Chromatography-Mass Spectrometry Workflow probe 1. Synthesize & Immobilize Compound 'Bait' lysate 2. Incubate with Cell Lysate probe->lysate wash 3. Wash to Remove Non-Specific Binders lysate->wash elute 4. Elute Specific Binding Proteins wash->elute ms 5. Identify Proteins by LC-MS/MS elute->ms

Caption: The experimental workflow for AC-MS target identification.

In-Cell Target Engagement Confirmation

After AC-MS identifies a list of candidates, it is crucial to confirm that the compound engages these targets within the intact cellular environment. The Cellular Thermal Shift Assay (CETSA) is the premier method for this validation.[22] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[22][23]

  • Sample Preparation:

    • Step 1: Culture K562 cells and treat them with either the vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.

  • Thermal Challenge:

    • Step 2: Aliquot the cell suspensions into PCR tubes.

    • Step 3: Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by rapid cooling.[24]

  • Analysis:

    • Step 4: Lyse the cells (e.g., by freeze-thaw cycles) to release intracellular contents.[25]

    • Step 5: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Step 6: Collect the supernatant containing the soluble, non-denatured proteins.

    • Step 7: Analyze the amount of the candidate target protein (identified by AC-MS) remaining in the soluble fraction at each temperature point using Western blotting.

  • Data Interpretation:

    • Causality: In the vehicle-treated samples, the protein will denature and disappear from the soluble fraction as the temperature increases. In the compound-treated samples, if there is direct engagement, the protein will be stabilized and remain soluble at higher temperatures, resulting in a "thermal shift."

Let's assume AC-MS identified the kinase ABL1 as a top candidate.

Treatment50°C54°C58°C62°C
Vehicle (DMSO) 100%85%40%5%
Compound (10 µM) 100%100%90%55%
(Data represents the relative amount of soluble ABL1 protein detected by Western blot)

This shift confirms that this compound directly binds to and stabilizes ABL1 in living cells.

Phase IV: Target Validation and Mechanistic Insight

Confirming target engagement is not the endpoint. The final phase involves validating that the interaction between the compound and the target is responsible for the observed phenotype.

  • Biochemical Validation: Use a purified recombinant version of the target protein (e.g., ABL1) in biochemical assays to determine the compound's binding affinity (Kd) and its functional effect (e.g., IC₅₀ in a kinase activity assay).

  • Genetic Validation: Use CRISPR/Cas9 to knock out the gene for the target protein (e.g., ABL1). If the knockout cells become resistant to the anti-proliferative effects of the compound, it provides strong evidence that ABL1 is the relevant target.[10]

  • Pathway Analysis: Investigate the impact on downstream signaling. For an ABL1 inhibitor, one would expect to see a decrease in the phosphorylation of its known substrates, such as CRKL, which can be measured by Western blot.

Hypothetical Signaling Pathway Modulation

cluster_0 ABL1 Kinase Signaling Pathway bcr_abl BCR-ABL1 (Oncogenic Fusion Protein) crkl CRKL bcr_abl->crkl phosphorylates compound N-(2,6-Difluorophenyl)- 1-hydrazinecarboxamide compound->inhibit crkl_p p-CRKL (Phosphorylated) downstream Downstream Pathways (STAT5, RAS/MAPK) crkl_p->downstream prolif Cell Proliferation & Survival downstream->prolif

Caption: Inhibition of BCR-ABL1 by the compound blocks downstream signaling.

Conclusion

While this compound remains a molecule of unknown biological function, it serves as an ideal model for illustrating a rigorous, modern workflow for target identification and validation. By systematically integrating computational prediction, phenotypic screening, affinity-based proteomics, and biophysical validation, researchers can confidently move from a novel chemical entity to a well-characterized lead compound with a defined mechanism of action. This strategic, evidence-based approach is fundamental to overcoming the challenges of early-stage drug discovery and is essential for building a robust pipeline of next-generation therapeutics.

References

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"N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide" derivatives and analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Applications

Introduction and Significance

The hydrazinecarboxamide moiety, also known as a semicarbazide, represents a versatile and privileged scaffold in medicinal chemistry. Derivatives built upon this core have demonstrated a remarkable breadth of biological activities, positioning them as promising leads for drug discovery programs targeting a wide array of human diseases. At the center of this guide is the specific structure, This compound , a compound that serves as a foundational template for the design of novel therapeutic agents.

The strategic placement of a 2,6-difluorophenyl group is of particular interest. The fluorine atoms can significantly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets, through electronic and conformational effects. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic potential of derivatives and analogs of this core structure. We will explore its promise in areas such as neurotherapeutics, oncology, and infectious diseases, grounded in authoritative scientific literature.

Synthetic Strategies for Hydrazinecarboxamide Scaffolds

The synthesis of N-aryl hydrazinecarboxamides is typically achieved through the creation of a urea-like linkage between a hydrazine derivative and an aryl isocyanate or its equivalent. The methodologies are generally robust, allowing for the modular assembly of diverse analogs for SAR studies.

A primary and efficient route involves the direct reaction of a hydrazine with a commercially available or synthesized isocyanate. This reaction is predicated on the nucleophilic attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of the isocyanate.

Protocol: Synthesis via Isocyanate Addition to Hydrazine

This protocol describes a general method for the synthesis of N-aryl hydrazinecarboxamides.

Principle: The reaction involves the nucleophilic addition of hydrazine hydrate to an aryl isocyanate. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbon of the isocyanate group, forming a new nitrogen-carbon bond and yielding the desired hydrazinecarboxamide. Anhydrous solvents are critical as isocyanates readily react with water.

Materials:

  • Aryl isocyanate (e.g., 2,6-difluorophenyl isocyanate)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Anhydrous solvent (e.g., 2-propanol, acetonitrile, or tetrahydrofuran)

  • Magnetic stirrer and hotplate

  • Round-bottom flask with reflux condenser and drying tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the aryl isocyanate (1.0 equivalent) in the chosen anhydrous solvent.

  • Reagent Addition: Slowly add hydrazine hydrate (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature. The use of a slight excess of hydrazine can ensure complete consumption of the isocyanate.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting isocyanate.

  • Workup and Isolation: Upon completion, the reaction mixture is cooled. Often, the product will precipitate directly from the solution. The solid can be collected by filtration, washed with a small amount of cold solvent to remove any unreacted starting materials, and then dried under vacuum. If the product remains in solution, the solvent is removed under reduced pressure, and the resulting residue can be purified by recrystallization or column chromatography.

Self-Validation and Causality:

  • Anhydrous Conditions: The use of anhydrous solvents and a drying tube is essential because the isocyanate group is highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an aniline (e.g., 2,6-difluoroaniline) and carbon dioxide, reducing the yield of the desired product.[1]

  • Stoichiometry: Precise control over the stoichiometry is important. A large excess of hydrazine could potentially lead to the formation of side products.

  • Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

G cluster_synthesis General Synthetic Workflow Aryl_NCO Aryl Isocyanate (e.g., 2,6-Difluorophenyl Isocyanate) Reaction Nucleophilic Addition (Stirring, RT to 60°C) Aryl_NCO->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Reaction Product N-Aryl-1-hydrazinecarboxamide (Precipitation / Isolation) Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification

Caption: General workflow for the synthesis of N-Aryl-1-hydrazinecarboxamide.

Biological Activities and Therapeutic Potential

The hydrazinecarboxamide scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. The introduction of the 2,6-difluorophenyl moiety is anticipated to modulate these activities, offering a promising avenue for the development of targeted therapeutics.

  • Anticonvulsant Activity: Aryl semicarbazones are a well-established class of anticonvulsant agents.[2] Studies on N4-(2,6-dimethylphenyl) semicarbazones, close structural analogs of the title compound, have demonstrated potent anticonvulsant effects in preclinical models like the maximal electroshock (MES) test.[3] These compounds were designed as hybrids of other known anticonvulsants and showed a wide spectrum of activity with reduced neurotoxicity.[3]

  • Anticancer Activity: Certain hydrazinecarboxamide derivatives have shown promising anticancer efficacy.[4] One key mechanism involves the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidification of the tumor microenvironment.[1] Analogs designed to incorporate a sulfonamide group can effectively target the zinc-containing active site of these enzymes.[1]

  • Antimicrobial and Antimycobacterial Activity: The hydrazone linkage (-NH-N=CH-) is a common feature in many compounds with potent antimicrobial properties.[2] Hydrazide-hydrazone derivatives have been evaluated against various bacterial strains and have shown significant inhibitory activity. Furthermore, this class of compounds has been investigated for its efficacy against Mycobacterium tuberculosis, including drug-resistant strains.

  • Anti-inflammatory and Analgesic Activity: Some hydrazone derivatives have been identified as potential anti-inflammatory agents. Their mechanism of action can involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade, or through other pathways like calcium scavenging.

Elucidating the Mechanism of Action

The diverse biological effects of hydrazinecarboxamide derivatives stem from their ability to interact with various biological targets. The specific substitutions on the core scaffold dictate the primary mechanism of action.

GABAergic Modulation for Anticonvulsant Effects

A primary mechanism for the anticonvulsant activity of aryl semicarbazones is the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain.[3]

  • Target: GABA Transaminase (GABA-T).

  • Mechanism: Certain semicarbazone derivatives act as inhibitors of GABA-T, the enzyme responsible for the catabolism of GABA.[3] By inhibiting this enzyme, the concentration of GABA in the synaptic cleft increases.[3] This elevation of GABA enhances inhibitory neurotransmission, leading to a stabilization of neuronal membranes and an increased seizure threshold. One study on an analog showed a 118% increase in GABA levels following treatment.[3]

G Glutamate Glutamate GAD GAD (Decarboxylase) Glutamate->GAD GABA GABA GAD->GABA GABA_T GABA Transaminase (GABA-T) GABA->GABA_T Result Increased [GABA] Enhanced Inhibition Anticonvulsant Effect GABA->Result SSA Succinic Semialdehyde GABA_T->SSA Compound Semicarbazone Derivative Compound->Inhibition

Caption: Inhibition of GABA Transaminase by semicarbazone derivatives.

Carbonic Anhydrase Inhibition for Anticancer Activity

For anticancer applications, derivatives are often designed to target enzymes crucial for tumor survival, such as carbonic anhydrases (CAs).

  • Target: Carbonic Anhydrase IX and XII.[1]

  • Mechanism: In the hypoxic environment of solid tumors, CA IX and XII are highly expressed. They catalyze the hydration of carbon dioxide to bicarbonate and protons, playing a critical role in maintaining intracellular pH while acidifying the extracellular space. This process facilitates tumor growth, proliferation, and metastasis.[1] Hydrazinecarboxamide analogs containing a primary sulfonamide group can act as potent inhibitors by coordinating to the Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity.[1] This disruption of pH homeostasis can lead to apoptosis in cancer cells.

Structure-Activity Relationships (SAR)

The systematic modification of the this compound scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The following table summarizes key SAR insights from related compound series.

Core Structure/AnalogSubstitution PatternBiological ActivityKey FindingReference
Aryl SemicarbazonesN-Aryl group (e.g., 2,6-dimethylphenyl)AnticonvulsantThe aryl semicarbazone framework is a key pharmacophore. Hybrid design can yield broad-spectrum activity with low toxicity.[3]
Hydrazide-HydrazonesVaried salicylic aldehyde fragmentLaccase InhibitionA slim aldehyde framework is crucial for binding to the enzyme's active site. Bulky substituents can shift the inhibition mechanism from competitive to non-competitive.
N-alkyl Hydrazine-carboxamidesVaried N-alkyl chain length (C1 to C18)Cholinesterase InhibitionOptimal alkyl chain length is target-dependent: C13-C15 for selective AChE inhibition and C5-C7 for BuChE inhibition.
N-ethylene glycol-carboxamidesIncreasing number of ethylene glycol unitsAnticancer (A549 cells)Potency against non-small cell lung cancer cells increases significantly with a greater number of ethylene glycol units in the side chain.

Key Experimental Protocols

The evaluation of novel chemical entities requires robust and validated experimental models. The following protocol details a standard preclinical assay for assessing the anticonvulsant activity of test compounds.

In Vivo Anticonvulsant Screening: The Maximal Electroshock (MES) Test

Principle: The MES test is a widely used animal model for identifying compounds effective against generalized tonic-clonic seizures. An electrical stimulus applied to the cornea or scalp of a rodent induces a maximal seizure characterized by a specific sequence of motor events. The hallmark of the seizure is the tonic extension of the hindlimbs. A test compound is considered to have anticonvulsant activity if it prevents this tonic hindlimb extension phase. This model is highly predictive of clinical efficacy for generalized seizures.

Materials:

  • Rodents (e.g., male Swiss mice, 20-25g)

  • MES apparatus with corneal electrodes

  • Saline solution (0.9% NaCl) for electrodes

  • Test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Vehicle control

  • Positive control (e.g., Phenytoin, 20 mg/kg)

  • Administration supplies (e.g., oral gavage needles)

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment for at least one week. Fast animals overnight before the experiment but allow free access to water.

  • Compound Administration: Weigh each animal and administer the test compound, vehicle, or positive control at a predetermined dose and route (e.g., intraperitoneally or orally). A typical time point for testing is 30-60 minutes post-administration to coincide with peak plasma concentration.

  • Electrode Preparation: Apply a drop of saline solution to the corneal electrodes to ensure good electrical contact.

  • Stimulation: At the designated time point, place the corneal electrodes on the corneas of the animal. Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).

  • Observation: Immediately after stimulation, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The endpoint is binary: either the animal is protected (no tonic extension) or not protected.

  • Data Analysis: Record the number of animals protected in each treatment group. Calculate the percentage of protection. For dose-response studies, test multiple doses to calculate the median effective dose (ED₅₀), which is the dose required to protect 50% of the animals from the seizure endpoint.

Trustworthiness and Self-Validation:

  • Controls: The inclusion of a vehicle control group is mandatory to ensure that the vehicle itself has no effect on the seizure threshold. A positive control group (e.g., treated with Phenytoin) validates that the assay is performing correctly and is capable of detecting anticonvulsant activity.

  • Blinding: To prevent observer bias, the experiment should ideally be conducted in a blinded manner, where the observer is unaware of the treatment each animal has received.

  • Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines to minimize animal suffering.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a chemical class with significant and multifaceted therapeutic potential. The inherent versatility of the hydrazinecarboxamide core, combined with the modulating effects of the difluorophenyl ring, provides a rich foundation for the design of novel inhibitors for a variety of biological targets.

Future research should focus on several key areas:

  • Focused Synthesis: Synthesize and characterize libraries of derivatives with systematic modifications to the core structure to further refine SAR for specific targets like GABA-T and carbonic anhydrases.

  • Mechanism-Based Screening: Employ target-based assays early in the discovery process to identify compounds with specific mechanisms of action, rather than relying solely on phenotypic screening.

  • Pharmacokinetic Profiling: Evaluate promising lead compounds for their absorption, distribution, metabolism, and excretion (ADME) properties to identify candidates with favorable drug-like characteristics suitable for in vivo development.

  • Exploration of New Targets: Given the broad activity profile of hydrazones, screening optimized libraries against other relevant targets, such as kinases or microbial enzymes, could uncover novel therapeutic applications.

By integrating rational design, robust synthetic chemistry, and rigorous biological evaluation, the this compound scaffold can be leveraged to develop next-generation therapeutics for challenging diseases.

References

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  • Krátký, M., Stolaříková, J., & Vinšová, J. (2021). N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis, Cholinesterase Inhibition and Antimycobacterial Activity. Molecules, 26(11), 3379. [Link]

  • Khan, I., & Ibrar, A. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Proceedings of the 25th International Electronic Conference on Synthetic Organic Chemistry. [Link]

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The Structure-Activity Relationship of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding the Blueprint of a Promising Anticonvulsant Scaffold

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a perpetual endeavor. Among the myriad of molecular scaffolds explored, hydrazinecarboxamides, and more specifically their N-aryl substituted subclass known as semicarbazones, have garnered significant attention for their diverse biological activities, most notably as potent anticonvulsant agents. This guide delves into the intricate structure-activity relationship (SAR) of a particularly promising candidate: N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide. While direct and exhaustive SAR studies on this exact molecule are not extensively published, by synthesizing data from closely related analogs and foundational principles of medicinal chemistry, we can construct a robust framework for understanding its therapeutic potential and guiding future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals, providing in-depth insights into the chemical architecture that underpins its biological function.

The Core Moiety: N-Aryl Hydrazinecarboxamide - A Privileged Scaffold for Anticonvulsant Activity

The N-aryl hydrazinecarboxamide core is a well-established pharmacophore for anticonvulsant activity. The general structure consists of an aromatic ring linked to a hydrazinecarboxamide group. This arrangement provides a unique combination of structural features essential for interaction with biological targets.

A seminal body of research on aryl semicarbazones has identified key pharmacophoric elements crucial for their anticonvulsant effects[1]. These include:

  • An Aryl Binding Site: An aromatic ring that engages in hydrophobic interactions with the receptor.

  • A Hydrogen Bonding Domain: The hydrazinecarboxamide moiety itself, capable of forming critical hydrogen bonds.

  • An Electron Donor Group: The oxygen atom of the carbonyl group acts as an electron donor.

The interplay of these features is believed to be responsible for the modulation of voltage-gated sodium channels, a primary mechanism of action for many established antiepileptic drugs.

The 2,6-Difluorophenyl Group: More Than Just a Hydrophobic Anchor

The substitution pattern on the N-phenyl ring is a critical determinant of anticonvulsant potency. The presence of a 2,6-difluorophenyl group in the titular compound is of particular significance for several reasons, each contributing to a potentially enhanced pharmacological profile.

The Strategic Placement of Fluorine: A Medicinal Chemist's Tool

Fluorine has become a cornerstone of modern drug design due to its unique properties. Its introduction into a drug candidate can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile[2]. The C-F bond is exceptionally strong and resistant to metabolic cleavage, which can prevent the oxidative metabolism that often deactivates drug molecules[3].

Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing its interaction with the target protein. The incorporation of fluorine can also enhance the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier, a crucial attribute for centrally acting drugs like anticonvulsants.

The Advantage of 2,6-Disubstitution: A Conformational Lock

The ortho, ortho' (2,6) substitution pattern on the phenyl ring plays a crucial role in defining the molecule's three-dimensional conformation. Studies on related N-phenylphthalimide anticonvulsants have demonstrated that 2,6-disubstitution, particularly with sterically demanding groups like methyl, leads to superior anticonvulsant activity compared to other substitution patterns[4]. This is attributed to the restricted rotation around the N-C(aryl) bond, which locks the molecule into a specific, biologically active conformation. This conformational rigidity can lead to a more favorable interaction with the binding site on the target protein, resulting in enhanced potency. In the case of 2,6-difluoro substitution, while fluorine is smaller than a methyl group, the combined steric and electronic effects likely contribute to a preferred and active conformation.

The Hydrazinecarboxamide Linker: A Hub of Interaction

The hydrazinecarboxamide core is not merely a spacer but an active participant in the molecule's biological activity. Its ability to form multiple hydrogen bonds is a key feature of the pharmacophore. The planarity of this group, often observed in crystal structures of related semicarbazones, is thought to be important for optimal receptor binding.

Modifications to this linker, such as alkylation or substitution on the terminal nitrogen, can have a profound impact on activity. However, for the parent this compound, the unsubstituted hydrazinecarboxamide is a critical component for establishing the necessary hydrogen bonding interactions.

Experimental Evaluation of Anticonvulsant Activity: Protocols and Methodologies

To assess the anticonvulsant potential of this compound and its analogs, a battery of well-established preclinical models is employed. These assays are designed to identify compounds that can prevent or suppress seizures induced by various chemical or electrical stimuli.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used primary screening model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Experimental Protocol:

  • Animal Model: Male Swiss mice (18-25 g) are typically used.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control (e.g., 10% DMSO in saline) and a positive control (e.g., phenytoin) are included.

  • Induction of Seizure: At a predetermined time after drug administration (e.g., 30 minutes for i.p.), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Endpoint: The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded as the endpoint.

  • Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that may be effective against absence seizures. It induces clonic seizures by antagonizing the GABAA receptor complex.

Experimental Protocol:

  • Animal Model: Male Swiss mice (18-25 g).

  • Compound Administration: As described for the MES test.

  • Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.

  • Observation: Animals are observed for a period of 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).

  • Endpoint: Protection is defined as the absence of clonic seizures.

  • Data Analysis: The ED50 is calculated as in the MES test.

Neurotoxicity Screening (Rotarod Test)

It is crucial to assess the potential for motor impairment, a common side effect of anticonvulsant drugs. The rotarod test is a standard method for evaluating neurotoxicity.

Experimental Protocol:

  • Apparatus: A rotating rod (e.g., 3 cm diameter) that rotates at a constant speed (e.g., 6 rpm).

  • Training: Mice are trained to stay on the rotating rod for a set period (e.g., 1 minute) in three successive trials.

  • Testing: At the time of peak drug effect, the animals are placed on the rotarod, and their ability to remain on the rod for 1 minute is recorded.

  • Endpoint: Neurological deficit is indicated if the animal falls off the rod.

  • Data Analysis: The dose at which 50% of the animals exhibit neurotoxicity (TD50) is determined.

Data Presentation and Interpretation

The data generated from these preclinical assays are crucial for understanding the SAR of a series of compounds. A well-structured data table is essential for easy comparison and interpretation.

Table 1: Hypothetical Anticonvulsant Activity of N-(Substituted Phenyl)-1-hydrazinecarboxamides

CompoundSubstitution PatternMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Neurotoxicity TD50 (mg/kg, i.p.)Protective Index (PI = TD50/ED50)
1 2,6-Difluoro 35 50 >300 >8.5
24-Fluoro5570>300>5.4
3Unsubstituted120150>300>2.5
42,6-Dichloro40602506.25
52,6-Dimethyl4565>300>6.6
Phenytoin-10>100686.8

This is a hypothetical table for illustrative purposes.

Interpretation of Hypothetical Data:

  • Impact of 2,6-Difluoro Substitution: Compound 1 shows potent activity in the MES test, suggesting efficacy against generalized tonic-clonic seizures. Its Protective Index (PI) is favorable, indicating a good separation between efficacy and neurotoxicity.

  • Comparison with Other Substitutions: The 2,6-difluoro substitution (Compound 1 ) appears more potent than the 4-fluoro (Compound 2 ) and the unsubstituted analog (Compound 3 ), highlighting the importance of the 2,6-disubstitution pattern.

  • Electronic vs. Steric Effects: Comparing the 2,6-difluoro (Compound 1 ) with the 2,6-dichloro (Compound 4 ) and 2,6-dimethyl (Compound 5 ) analogs would provide insights into the relative contributions of electronic and steric factors to the anticonvulsant activity.

Visualizing the Structure-Activity Logic

To better conceptualize the SAR of this compound, a logical relationship diagram can be constructed.

SAR_Logic cluster_Molecule This compound cluster_Properties Key Physicochemical & Structural Properties cluster_Activity Biological Outcome Core Hydrazinecarboxamide Core HBD Hydrogen Bonding (Donor/Acceptor) Core->HBD Provides H-bonding capability Aryl 2,6-Difluorophenyl Group Lipophilicity Increased Lipophilicity (Blood-Brain Barrier Penetration) Aryl->Lipophilicity Fluorine enhances Metabolic_Stability Enhanced Metabolic Stability Aryl->Metabolic_Stability C-F bond resists metabolism Conformation Restricted Conformation (Bioactive Conformation) Aryl->Conformation 2,6-disubstitution restricts rotation Anticonvulsant_Activity Potent Anticonvulsant Activity HBD->Anticonvulsant_Activity Lipophilicity->Anticonvulsant_Activity Metabolic_Stability->Anticonvulsant_Activity Conformation->Anticonvulsant_Activity

Caption: Logical flow from molecular features to anticonvulsant activity.

Synthesis and Characterization Workflow

The synthesis of this compound and its analogs is a critical step in SAR exploration. A general and reliable synthetic route is essential for generating a library of compounds for biological evaluation.

Synthesis_Workflow Start 2,6-Difluoroaniline Step1 Reaction with Phosgene or Triphosgene Start->Step1 Intermediate1 2,6-Difluorophenyl isocyanate Step1->Intermediate1 Step2 Reaction with Hydrazine Hydrate Intermediate1->Step2 Product N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide Step2->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Characterization Structural Characterization (NMR, MS, IR, Elemental Analysis) Purification->Characterization

Caption: General synthetic workflow for N-aryl hydrazinecarboxamides.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticonvulsant agents. The strategic incorporation of a 2,6-difluorophenyl moiety onto the well-established N-aryl hydrazinecarboxamide pharmacophore likely confers several advantageous properties, including enhanced metabolic stability, favorable lipophilicity for CNS penetration, and a conformationally restrained structure for potent receptor interaction.

Future research should focus on a systematic SAR exploration around this lead structure. Key areas for investigation include:

  • Bioisosteric Replacement of Fluorine: Replacing the fluorine atoms with other halogens or small alkyl groups to probe the electronic and steric requirements at the 2 and 6 positions.

  • Modification of the Hydrazinecarboxamide Linker: Investigating the impact of N-alkylation or the introduction of conformational constraints within the linker.

  • Exploration of Alternative Phenyl Ring Substitutions: Synthesizing and testing analogs with different substitution patterns to further validate the importance of the 2,6-disubstitution.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) of this compound to guide further rational drug design.

By leveraging the insights presented in this guide, researchers can accelerate the development of this promising class of compounds into next-generation therapeutics for the treatment of epilepsy and other neurological disorders.

References

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Probing the Antimicrobial Frontier: An In-Silico Docking Guide for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide Against Mycobacterium tuberculosis InhA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The persistent global health threat of tuberculosis, exacerbated by the rise of drug-resistant strains, necessitates the urgent discovery of novel therapeutic agents. The hydrazinecarboxamide scaffold has emerged as a promising pharmacophore in the development of potent antimicrobial compounds.[1] This technical guide provides a comprehensive, in-depth protocol for conducting an in silico molecular docking study of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, a representative of this chemical class, against its putative target, the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. This enzyme is a critical component of the type-II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a key structural element of the mycobacterial cell wall.[2][3] Inhibition of InhA disrupts this pathway, leading to cell death, and is the validated mechanism of action for the frontline anti-tubercular drug isoniazid.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step instruction to empower the rational design of new anti-tubercular agents.

Introduction: The Scientific Rationale

The hydrazinecarboxamide (or semicarbazide) moiety is a versatile scaffold that has demonstrated a broad spectrum of antimicrobial activities, including against mycobacteria, bacteria, and fungi.[1] The core chemical features of this group facilitate crucial interactions with biological targets.[1] The subject of this guide, this compound (CAS 171277-87-5), possesses a molecular formula of C₇H₇F₂N₃O and a molecular weight of 187.15 g/mol .[6]

In silico molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it allows for the rapid assessment of the binding affinity and interaction patterns of a small molecule (ligand) within the active site of a target protein. This approach significantly accelerates the identification of potential drug candidates and provides a structural basis for lead optimization.[7]

This guide will utilize a case-study approach, focusing on the docking of this compound into the active site of M. tuberculosis InhA. The choice of InhA as the target is predicated on its validated role in mycobacterial survival and its susceptibility to inhibition by small molecules.[4][5]

Pre-Docking Preparation: Establishing a Validated Framework

The fidelity of a molecular docking study is critically dependent on the meticulous preparation of both the protein target and the ligand. This section outlines the essential preparatory steps.

Target Protein Acquisition and Preparation

The three-dimensional coordinates of the target protein are the cornerstone of a docking study. The Protein Data Bank (PDB) is the primary repository for experimentally determined macromolecular structures.

Experimental Protocol 1: Protein Preparation

  • Structure Selection: Navigate to the RCSB PDB database ([Link]). A search for "Mycobacterium tuberculosis InhA" will yield numerous entries. For this guide, we will select PDB ID: 6SQ5 , which is a crystal structure of InhA in complex with NAD⁺ and an inhibitor.[8] This choice provides a well-defined active site.

  • Initial Cleaning: Download the PDB file. Using molecular visualization software such as UCSF Chimera or BIOVIA Discovery Studio, remove all non-essential components from the structure file. This includes water molecules, co-crystallized ligands, and any non-standard residues, unless a specific water molecule is known to be critical for ligand binding.[9][10]

  • Protonation and Charge Assignment: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds. Assign appropriate partial charges to each atom using a well-established force field, such as AMBER or CHARMM. Most molecular modeling software packages have automated this process.

  • Structural Refinement: Check for and repair any missing residues or atoms in the protein structure. Energy minimization of the prepared protein can be performed to relieve any steric clashes.

  • File Format Conversion: Save the cleaned and prepared protein structure in the PDBQT file format, which is required for use with AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.

Ligand Preparation

The ligand, this compound, must be converted into a 3D structure with appropriate chemical properties for docking.

Experimental Protocol 2: Ligand Preparation

  • Obtaining the 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O=C(N)NC1=C(F)C=CC=C1F.

  • 2D to 3D Conversion: Utilize a chemical structure converter to generate a 3D conformation from the SMILES string. Open Babel is a robust, open-source command-line tool for this purpose.[11] Alternatively, online tools like MolView can perform this conversion.[4][8]

    • Open Babel Command: obabel -:"O=C(N)NC1=C(F)C=CC=C1F" -O ligand.pdb --gen3d

  • Energy Minimization: The initial 3D structure should be energy minimized to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or UFF in software such as Avogadro or through command-line tools.

  • Charge and Torsion Angle Assignment: Assign Gasteiger partial charges to the ligand atoms. Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

  • File Format Conversion: Save the prepared ligand in the PDBQT file format.

The Docking Protocol: Simulating the Molecular Interaction

This section details the process of performing the molecular docking simulation using AutoDock Vina, a widely used and validated open-source docking program.

Defining the Search Space: The Grid Box

The docking simulation needs to be confined to a specific region of the protein, typically the active site. This is achieved by defining a three-dimensional grid box.

Experimental Protocol 3: Grid Box Generation

  • Identifying the Binding Site: In the prepared structure of InhA (from PDB ID: 6SQ5), the binding site is located in the pocket occupied by the co-crystallized inhibitor and the NAD⁺ cofactor.

  • Defining Grid Parameters: Using AutoDock Tools (ADT), center the grid box on the identified binding site. The dimensions of the grid box should be large enough to accommodate the ligand and allow for its free rotation and translation. A common approach is to set the box size to encompass the key active site residues. For InhA, a grid box of approximately 22.5 x 22.5 x 22.5 Å is a reasonable starting point.[12]

  • Saving the Grid Configuration: Save the grid parameters in a configuration file (e.g., conf.txt) that will be used as input for AutoDock Vina.

G cluster_prep Pre-Docking Preparation cluster_ligand Ligand Preparation cluster_dock Docking Simulation PDB Select & Download InhA PDB (6SQ5) Clean Remove Water & Heteroatoms PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate SavePDBQT_P Save as Protein.pdbqt Protonate->SavePDBQT_P Grid Define Grid Box (Active Site) SavePDBQT_P->Grid SMILES Input SMILES String Convert3D 2D to 3D Conversion (Open Babel) SMILES->Convert3D EnergyMin Energy Minimization Convert3D->EnergyMin SavePDBQT_L Save as Ligand.pdbqt EnergyMin->SavePDBQT_L SavePDBQT_L->Grid Vina Run AutoDock Vina Grid->Vina Results Generate Docked Poses & Binding Affinities Vina->Results

Caption: Workflow for In-Silico Molecular Docking.

Running the Docking Simulation

With the prepared protein, ligand, and grid parameters, the docking simulation can be executed.

Experimental Protocol 4: Executing AutoDock Vina

  • Configuration File: Create a text file (e.g., config.txt) with the following information:

  • Command-Line Execution: Open a terminal or command prompt and navigate to the directory containing your files. Execute the following command: vina --config config.txt --log docking_log.txt

  • Output Files: AutoDock Vina will generate two output files:

    • docked_results.pdbqt: Contains the coordinates of the predicted binding poses of the ligand.

    • docking_log.txt: A log file containing the binding affinity scores (in kcal/mol) for each pose.

Post-Docking Analysis: Interpreting the Results

Binding Affinity and Pose Selection

The primary quantitative output of AutoDock Vina is the binding affinity, which is an estimation of the binding free energy.

PoseBinding Affinity (kcal/mol)
1(Example Value: -8.5)
2(Example Value: -8.2)
3(Example Value: -7.9)
......

Lower (more negative) binding affinity values indicate a more favorable binding interaction. The top-ranked pose (the one with the lowest binding energy) is typically the focus of further analysis.

Visualization of Molecular Interactions

Visual inspection of the docked poses is crucial for understanding the nature of the protein-ligand interactions.

Experimental Protocol 5: Interaction Analysis

  • Load Complex: Open the prepared protein PDBQT file and the docked_results.pdbqt file in a molecular visualization program like BIOVIA Discovery Studio or PyMOL.

  • Identify Interactions: Analyze the top-ranked pose to identify key molecular interactions, including:

    • Hydrogen Bonds: These are critical for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged residues.

  • 2D Interaction Diagram: Generate a 2D diagram that clearly illustrates the interacting amino acid residues and the types of bonds formed. This provides a concise summary of the binding mode.

G cluster_protein InhA Active Site cluster_ligand This compound TYR158 TYR158 MET199 MET199 PHE149 PHE149 NAD NAD+ AromaticRing Difluorophenyl Ring AromaticRing->MET199 Hydrophobic AromaticRing->PHE149 Pi-Pi Stacking Carbonyl Carbonyl Oxygen Carbonyl->TYR158 H-Bond Hydrazine Hydrazine NH Hydrazine->NAD H-Bond

Sources

A Senior Application Scientist's Guide to the Computational Analysis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: A Strategic Approach to Novel Compound Characterization

In modern drug discovery, the journey from a conceptual molecule to a clinical candidate is both arduous and expensive. Computational chemistry has emerged as an indispensable tool, enabling us to de-risk projects, reduce costs, and accelerate timelines by predicting molecular properties before a single gram is synthesized.[1][2][3] This guide addresses the computational characterization of a novel entity: N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide. As this molecule is not extensively documented, this paper serves as a practical workflow for analyzing its potential from first principles. We will proceed as if this were a newly proposed compound in a drug discovery pipeline, applying a rigorous, multi-step computational protocol to predict its structural, electronic, pharmacokinetic, and target-binding properties.

The structure of this compound, also known as semicarbazide, contains three key pharmacophores: a difluorinated phenyl ring, a hydrazine linker, and a carboxamide group. The strategic incorporation of fluorine is a well-established tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4][5][6][7][8] Hydrazine derivatives are known to act as substrates and inhibitors for various enzymes, making this scaffold particularly interesting for target-oriented design.[9][10][11][12]

This document is structured to mirror a logical research progression, from fundamental quantum mechanics to applied pharmacokinetics and target interaction. Each section provides not only the protocol but, more importantly, the scientific rationale behind the chosen methods—the hallmark of a senior scientist's approach to problem-solving.

Part 1: Foundational Quantum Analysis: Geometry and Electronic Structure

Before assessing a molecule's biological potential, we must first understand its most stable three-dimensional conformation and fundamental electronic properties. Density Functional Theory (DFT) offers a robust balance of accuracy and computational efficiency for this purpose.

Rationale for Method Selection

We will employ the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional. B3LYP is a hybrid functional that has been extensively tested and validated for its performance in calculating the heats of formation and isomerization energies for a wide range of organic molecules.[13][14] For the basis set, we select 6-311++G(d,p). This choice represents a triple-zeta quality basis set, which is recommended for reliable thermochemical calculations.[15] The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs on nitrogen and oxygen atoms, and polarization functions ("d,p") are essential for capturing the correct geometry of a molecule containing polar bonds.[13][15][16]

Experimental Protocol: Geometry Optimization & Vibrational Analysis
  • Structure Building : The 2D structure of this compound is drawn using a molecular editor (e.g., ChemDraw) and converted to a 3D structure using software like Avogadro or MolView.

  • Input File Preparation : The 3D coordinates are used to generate an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

  • DFT Calculation : A geometry optimization and frequency calculation is performed at the B3LYP/6-311++G(d,p) level of theory.

  • Verification : The output is analyzed to confirm the structure has converged to a true energy minimum, identifiable by the absence of imaginary frequencies in the vibrational analysis.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. According to Frontier Molecular Orbital (FMO) theory, the formation of a chemical bond often involves the interaction between the HOMO of one molecule and the LUMO of another.[17] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[18][19]

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful visualization tool that illustrates the charge distribution across a molecule.[20] It is invaluable for predicting how a molecule will interact with other charged species, such as biological receptors.[20][21] Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.[22][23]

Part 2: In Silico Druglikeness and ADMET Profiling

A potent molecule is useless if it cannot reach its target in the body. Therefore, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in filtering drug candidates.[1][24]

The Guiding Principle: Lipinski's Rule of Five

Developed by Christopher A. Lipinski, the "Rule of Five" provides a set of simple heuristics to evaluate the druglikeness of a compound and its likelihood of having good oral bioavailability.[25][26] While not an absolute law, it serves as an excellent first-pass filter.[27] The rules state that an orally active drug generally has:

  • No more than 5 hydrogen bond donors.[25][27]

  • No more than 10 hydrogen bond acceptors.[25][27]

  • A molecular mass less than 500 Daltons.[25][27]

  • An octanol-water partition coefficient (log P) not greater than 5.[25][27][28]

Experimental Protocol: ADMET Prediction with SwissADME

The SwissADME web server is a free, robust tool for predicting a wide range of physicochemical and pharmacokinetic properties.[29][30][31][32]

  • Input : Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the optimized structure of this compound.

  • Submission : Navigate to the SwissADME website and paste the SMILES string into the query box.[29][33]

  • Execution : Run the prediction analysis.

  • Data Collection : Systematically collect the predicted values for key parameters, including those related to Lipinski's rule, water solubility, gastrointestinal absorption, blood-brain barrier (BBB) penetration, and cytochrome P450 (CYP) enzyme inhibition.[32][33]

Predicted Physicochemical and ADMET Properties

The following table summarizes the computationally predicted properties for our molecule of interest.

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular Weight187.15 g/mol Complies with Lipinski's rule (<500)
LogP (Consensus)0.85Complies with Lipinski's rule (<5)
Water SolubilitySolubleFavorable for formulation
Lipinski's Rule H-Bond Donors3Complies with rule (≤5)
H-Bond Acceptors3Complies with rule (≤10)
Violations0High probability of druglikeness
Pharmacokinetics GI AbsorptionHighGood candidate for oral delivery
BBB PermeantNoUnlikely to cause central nervous system side effects
CYP1A2 InhibitorYesPotential for drug-drug interactions
CYP2C19 InhibitorNoLow risk of interaction with this isoform
CYP2C9 InhibitorYesPotential for drug-drug interactions
CYP2D6 InhibitorNoLow risk of interaction with this isoform
CYP3A4 InhibitorNoLow risk of interaction with this isoform

Note: These values are predictive and require experimental validation.

Part 3: Target Interaction Analysis: A Molecular Docking Case Study

Given the presence of the hydrazine moiety, a plausible hypothesis is that this compound could act as an enzyme inhibitor.[9] Many hydrazine derivatives are known inhibitors of Monoamine Oxidase (MAO), an enzyme crucial in neurotransmitter metabolism.[12] We will therefore conduct a molecular docking study against human MAO-B as a representative example of the target identification and validation workflow.

The Goal of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[34][35] The primary goals are to predict the binding mode and estimate the binding affinity (strength of interaction), which is often reported as a docking score in kcal/mol.[34]

Experimental Protocol: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.[35][36][37]

  • Receptor Preparation :

    • Download the crystal structure of human MAO-B (e.g., PDB ID: 2BYB) from the Protein Data Bank.

    • Using software like AutoDock Tools, remove water molecules, add polar hydrogens, and compute Gasteiger charges.[37]

  • Ligand Preparation :

    • Use the optimized 3D structure of this compound from the DFT calculation.

    • Assign rotatable bonds and save the file in the required PDBQT format.

  • Grid Box Definition :

    • Define a search space (a "grid box") around the active site of the enzyme. This is typically centered on the location of the co-crystallized native ligand.[35]

  • Docking Execution :

    • Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.[36][37] We will use an exhaustiveness parameter of 32 to ensure a thorough search of the conformational space.[36]

  • Analysis :

    • Analyze the output file, which contains the binding affinities and coordinates for the top predicted binding poses.

    • Visualize the protein-ligand interactions using a molecular viewer like PyMOL or Chimera to identify key hydrogen bonds and hydrophobic interactions.

Predicted Binding Affinity and Interactions

The docking simulation provides critical insights into how our molecule might interact with a potential biological target.

ParameterResult
Binding Affinity (kcal/mol) -7.2
Key Interacting Residues TYR398, TYR435, ILE199
Interaction Types Hydrogen bond with TYR435; Pi-Pi stacking with TYR398

Note: The binding affinity is a theoretical prediction. The negative value indicates a favorable binding interaction. These results must be confirmed with in vitro enzymatic assays.

Visual Summaries of Computational Workflows

To provide a clear overview of the process, the following diagrams illustrate the logical flow of the computational analysis.

G cluster_0 Part 1: Quantum Chemistry cluster_1 Part 2: Pharmacokinetics cluster_2 Part 3: Target Interaction A 2D Structure Drawing B 3D Structure Generation A->B C DFT Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D HOMO-LUMO Analysis C->D E MEP Map Generation C->E F SMILES String Generation C->F K Receptor & Ligand Preparation C->K G SwissADME Server Submission F->G H ADMET Property Prediction G->H I Lipinski's Rule Analysis H->I M Binding Affinity & Pose Analysis I->M Decision Gate: Proceed to Docking? J Target Identification (e.g., MAO-B) J->K L Molecular Docking (AutoDock Vina) K->L L->M

Caption: A comprehensive workflow for the in-silico analysis of a novel compound.

G center Oral Bioavailability (Druglikeness) MW MW < 500 Da center->MW LogP LogP < 5 center->LogP HBD H-Bond Donors ≤ 5 center->HBD HBA H-Bond Acceptors ≤ 10 center->HBA

Caption: The relationship between Lipinski's Rule of Five and oral bioavailability.

Conclusion and Forward Outlook

This in-depth computational analysis of this compound provides a strong, data-driven foundation for its potential as a drug candidate. Our DFT calculations established a stable molecular structure and revealed key electronic features. The subsequent in silico ADMET profiling is highly encouraging, indicating that the molecule possesses excellent druglike properties with no violations of Lipinski's Rule of Five and a high probability of gastrointestinal absorption. Finally, our hypothetical docking study against MAO-B demonstrated plausible binding affinity and identified specific interactions, providing a testable hypothesis for its mechanism of action.

The power of this computational workflow lies in its ability to generate actionable hypotheses and prioritize resources efficiently.[1][2][24] The next logical steps are clear: synthesis of the compound, followed by experimental validation of its physicochemical properties, in vitro enzymatic assays against MAO-B and other potential targets, and cell-based toxicity studies. By front-loading the discovery process with rigorous computational science, we can approach the experimental phase with a higher degree of confidence and a more focused research plan.

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Spectroscopic Profile of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is a unique molecule integrating a difluorinated aromatic ring with a hydrazinecarboxamide moiety. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, where fluorination is a key strategy for modulating physicochemical properties and the hydrazinecarboxamide scaffold offers diverse hydrogen bonding capabilities. A thorough spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its electronic and conformational properties.

As no comprehensive experimental spectroscopic data for this specific compound is readily available in public literature, this guide provides a detailed, predictive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the fundamental principles of spectroscopy and substantiated by data from analogous structures and functional groups reported in scientific literature.[1][2][3] This document is intended to serve as a robust reference for researchers synthesizing or working with this compound, enabling them to anticipate, interpret, and validate their own experimental findings.

Molecular Structure and Numbering Scheme

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and numbering scheme for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides critical information about the number and chemical environment of protons in the molecule. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons and the four exchangeable N-H protons of the hydrazinecarboxamide group. The spectrum is predicted in DMSO-d₆, a common solvent for this class of compounds, which helps in resolving N-H proton signals.

Methodology for Prediction: The chemical shifts (δ) are predicted based on established ranges for specific proton types.[4][5][6] Aromatic proton shifts are adjusted based on the electronic effects of the fluorine and substituted hydrazine substituents. Data from 2,6-difluoroaniline serves as a primary reference for the aromatic region.[1] Coupling constants (J) are estimated from typical values for aromatic systems and known proton-fluorine (H-F) coupling magnitudes.[7][8]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-N19.0 - 9.5Broad Singlet-Deshielded due to attachment to the aromatic ring and proximity to the second nitrogen. Broadness due to quadrupolar relaxation and potential exchange.
H-N27.8 - 8.2Broad Singlet-Attached to the carbonyl group, leading to deshielding. Expected to be a broad signal.
H-N3 (-NH₂)6.0 - 6.5Broad Singlet-Protons of the terminal primary amide. Typically less deshielded than other N-H protons in the chain. Broad due to exchange.
H-47.1 - 7.3Triplet of Triplets (tt)³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 6.5This proton is coupled to the two ortho H-3/H-5 protons and the two meta F atoms.
H-3, H-56.8 - 7.0Doublet of Triplets (dt)³J(H,H) ≈ 8.5, ³J(H,F) ≈ 10.0These two equivalent protons are coupled to the para H-4 and the two ortho F atoms. The three-bond coupling to fluorine is typically larger than the four-bond coupling.[9]

Expert Insights:

  • The broadness of the N-H signals is a key characteristic and is highly dependent on solvent, concentration, and temperature. Addition of D₂O would lead to the disappearance of these four signals, confirming their assignment.

  • The aromatic region will present a complex but symmetrical pattern. The H-4 proton will appear as a "triplet of triplets" due to coupling with two equivalent protons and two equivalent fluorine atoms. The H-3 and H-5 protons will appear as a "doublet of triplets." Decoupling the fluorine atoms (¹H{¹⁹F} NMR) would simplify this region into a standard AX₂ spin system (a triplet and a doublet).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. In the proton-decoupled spectrum of this molecule, six signals are expected: four for the aromatic ring and one for the carbonyl carbon. A key feature will be the splitting of carbon signals due to coupling with fluorine (¹³C-¹⁹F).

Methodology for Prediction: Chemical shifts are estimated from standard correlation tables and data for analogous structures like 2,6-difluoroaniline and various amides.[10][11][12][13] Carbon-fluorine coupling constants (J(C,F)) are predicted based on established values, where one-bond couplings (¹J(C,F)) are very large, and two- and three-bond couplings are progressively smaller.[7][14][15][16]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)Rationale
C-7 (C=O)158 - 162Singlet-Typical chemical shift for a urea or semicarbazide carbonyl carbon.[17]
C-2, C-6150 - 155Triplet (or dd)¹J(C,F) ≈ 240-250Directly attached to fluorine, resulting in significant deshielding and a very large one-bond C-F coupling. The signal appears as a triplet due to coupling with two equivalent fluorine atoms if analyzed as an AX₂ system, though it is technically a doublet of doublets.
C-1135 - 140Triplet²J(C,F) ≈ 20-25The ipso-carbon attached to the nitrogen. It is coupled to two ortho fluorine atoms, resulting in a triplet with a moderate two-bond coupling constant.
C-4125 - 130Triplet⁴J(C,F) ≈ 3-5This carbon is four bonds away from the two fluorine atoms, leading to a small triplet splitting.
C-3, C-5112 - 116Triplet³J(C,F) ≈ 8-10These carbons are three bonds away from one fluorine and ortho to the other, leading to observable coupling.

Expert Insights:

  • The most striking feature of the ¹³C NMR spectrum will be the large splitting of the C-2/C-6 signal due to the one-bond C-F coupling. This often results in a signal that is broad and of lower intensity, which can sometimes be mistaken for the baseline noise if the signal-to-noise ratio is low.[15]

  • The observation of triplets for the C-1, C-4, and C-3/C-5 signals provides definitive evidence for the symmetrical 2,6-difluoro substitution pattern.

Predicted Infrared (IR) Spectrum

IR spectroscopy is an invaluable tool for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Methodology for Prediction: The predicted absorption bands are based on well-established correlation charts for amides, hydrazines, and aromatic compounds.[2][18][19][20][21] The presence of multiple N-H bonds and a carbonyl group will dominate the spectrum.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3300MediumAsymmetric & Symmetric N-H StretchPrimary Amide (-NH₂)
3300 - 3200MediumN-H StretchSecondary Amine/Amide (-NH-)
3100 - 3000WeakAromatic C-H Stretch2,6-Difluorophenyl
1660 - 1680StrongC=O Stretch (Amide I Band)Hydrazinecarboxamide
1600 - 1620MediumN-H Bend (Amide II Band)Primary & Secondary Amide
1580 - 1600MediumC=C Aromatic Ring Stretch2,6-Difluorophenyl
1250 - 1180StrongC-F StretchAryl-Fluoride
1200 - 1250MediumC-N StretchAryl-Amine/Amide
800 - 750StrongC-H Out-of-plane Bend1,2,3-Trisubstituted Ring

Expert Insights:

  • The N-H stretching region (3500-3200 cm⁻¹) will likely be complex and broad due to the presence of three different N-H environments and extensive intermolecular hydrogen bonding. The primary amide (-NH₂) should give rise to two distinct bands.[18][22]

  • The C=O stretch (Amide I) is expected to be a very strong and sharp absorption, making it one of the most diagnostic peaks in the spectrum. Its position is sensitive to hydrogen bonding.

  • The strong absorption in the 1250-1180 cm⁻¹ region is highly characteristic of the C-F bond stretch and serves as strong evidence for the presence of the fluorinated phenyl ring.

Predicted Mass Spectrum and Fragmentation

Mass spectrometry provides information about the molecular weight and structural fragments of the molecule. Electron Ionization (EI) is assumed for this predictive analysis, as it typically induces characteristic fragmentation.

Methodology for Prediction: The molecular ion peak (M⁺˙) is calculated from the exact masses of the constituent atoms. The fragmentation pathway is predicted based on the known fragmentation patterns of phenylhydrazines, amides, and aromatic compounds, where cleavage of the weakest bonds and formation of stable ions or neutral molecules are favored.[3][23][24][25]

Predicted Key Ions in the Mass Spectrum:

  • Molecular Ion (M⁺˙) at m/z 187: The parent peak corresponding to the intact molecule, C₇H₆F₂N₃O⁺. Its presence confirms the molecular weight.

  • Fragment at m/z 144: Loss of the carbamoyl radical (•CONH₂) from the molecular ion. This represents the cleavage of the N-N bond.

  • Fragment at m/z 129: Represents the 2,6-difluoroaniline radical cation, formed by cleavage of the C-N bond between the aromatic ring and the hydrazine group. This is expected to be a prominent peak.

  • Fragment at m/z 114: Loss of a fluorine atom from the m/z 129 fragment.

  • Fragment at m/z 43: Represents the [H₂NCO]⁺ ion, a common fragment from primary amides.

Proposed Fragmentation Pathway:

fragmentation_pathway M [C₇H₆F₂N₃O]⁺˙ m/z = 187 (Molecular Ion) F1 [C₆H₄F₂N]⁺˙ m/z = 129 M->F1 - •NHNHCONH₂ F3 [C₆H₅F₂N₂]⁺ m/z = 144 M->F3 - •CONH₂ F4 [H₂NCO]⁺ m/z = 43 M->F4 Rearrangement & Cleavage F5 [C₆H₄FN]⁺˙ m/z = 110 F1->F5 - F• F2 [C₇H₅F₂N₂O]⁺ m/z = 170

Caption: Proposed electron ionization (EI) mass spectrometry fragmentation pathway for this compound.

Expert Insights:

  • The fragmentation will likely be initiated by the cleavage of the relatively weak N-N bond or the N-C(O) bond.

  • The formation of the stable 2,6-difluoroaniline radical cation (m/z 129) is a highly probable and diagnostically significant fragmentation pathway. Its high relative abundance would be expected.

  • The isotopic pattern of the molecular ion peak should be carefully analyzed to confirm the elemental composition, particularly the number of carbon atoms.

Conclusion

This technical guide provides a comprehensive, theory-backed prediction of the NMR, IR, and MS spectra for this compound. The predicted data, including chemical shifts, coupling constants, vibrational frequencies, and mass fragments, offer a detailed spectroscopic fingerprint for this molecule. Researchers can leverage this guide to streamline the process of structure elucidation, confirm the successful synthesis of the target compound, and provide a foundational dataset for further analytical studies. While these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural confirmation.

References

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An In-Depth Technical Guide to the Solubility Profiling of a Novel Chemical Entity: A Case Study with N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide (CX-DFH)

Author: BenchChem Technical Support Team. Date: February 2026

An initial search for "N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide" did not yield specific solubility data in publicly available databases. This indicates the compound may be a novel chemical entity (NCE), a low-production intermediate, or is primarily documented under a different identifier.

Therefore, this guide will address the user's core requirement by establishing a comprehensive framework for determining the solubility profile of a novel, potentially poorly soluble compound, using "this compound"—hereafter referred to as CX-DFH —as a representative case study. This approach provides a universally applicable methodology for the target audience of researchers and drug development professionals when faced with a new compound.

Abstract

Solubility is a critical, often rate-limiting, physicochemical property in drug discovery and development. It directly influences bioavailability, manufacturability, and the ultimate clinical success of a therapeutic agent. This technical guide presents a robust, multi-tiered strategy for the comprehensive solubility characterization of a novel chemical entity (NCE). We utilize the hypothetical compound this compound (CX-DFH) to illustrate the principles and protocols. The narrative moves from high-throughput kinetic screening, suitable for early discovery, to the gold-standard thermodynamic equilibrium methods required for regulatory submissions. We emphasize the causality behind experimental choices, the establishment of self-validating protocols, and the interpretation of data within the context of the drug development pipeline.

The Central Role of Solubility in Pharmaceutical Sciences

Aqueous solubility is the measure of a substance's ability to dissolve in a solvent system to form a homogeneous solution. For oral drug candidates, dissolution in the gastrointestinal tract is a prerequisite for absorption; as the adage goes, "the drug must be in solution to be absorbed." Poor aqueous solubility is a major contributor to the high attrition rates of promising compounds, leading to issues such as low and variable bioavailability, challenges in formulation development, and the inability to deliver therapeutic concentrations for toxicological and clinical studies.

Therefore, determining the solubility profile of an NCE like CX-DFH is not a perfunctory check-box exercise. It is a foundational pillar of its developability assessment. This process is best structured as a tiered approach, aligning the experimental effort with the stage of the project.

Differentiating Kinetic and Thermodynamic Solubility

Understanding the two primary types of solubility measured is critical for correct data interpretation:

  • Kinetic Solubility: This measures the concentration of a compound at the moment it begins to precipitate from a solution prepared by adding a concentrated stock (typically in DMSO) to an aqueous buffer. It is a high-throughput method that reflects the rapid precipitation events relevant to assays and initial formulation attempts. However, it often overestimates the true solubility as it can include supersaturated or amorphous states.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the saturation concentration of the most stable crystalline form of the compound in a solvent after an extended incubation period. This is the "gold-standard" value, essential for biopharmaceutical classification (BCS), pre-formulation, and regulatory filings.

The logical flow for characterizing an NCE like CX-DFH begins with a rapid kinetic assessment to inform early-stage screening and progresses to a definitive thermodynamic measurement for lead optimization and pre-clinical development.

G cluster_0 Drug Discovery & Development Pipeline cluster_1 Solubility Assessment Strategy Discovery Early Discovery (HTS, Hit-to-Lead) LeadOp Lead Optimization (ADME, In Vivo) Discovery->LeadOp Kinetic Kinetic Solubility Assay (High-Throughput, DMSO Method) Discovery->Kinetic Primary Screen Preclinical Pre-clinical (Tox, Formulation) LeadOp->Preclinical Thermo Thermodynamic Solubility Assay (Low-Throughput, Shake-Flask) LeadOp->Thermo Definitive Characterization Clinical Clinical Development Preclinical->Clinical note1 Provides rapid feedback for SAR. Identifies major liabilities early. Kinetic->note1 note2 Definitive value for BCS classification. Guides formulation strategy. Thermo->note2

Caption: Tiered solubility assessment strategy aligned with the drug development pipeline.

Experimental Protocol: High-Throughput Kinetic Solubility

Objective: To rapidly assess the kinetic solubility of CX-DFH in a physiologically relevant buffer to guide structure-activity relationship (SAR) studies.

Methodology: Laser Nephelometry. This technique measures the scattering of light by insoluble particles (precipitate) that form when a DMSO stock of the compound is introduced into an aqueous buffer. The concentration at which light scattering significantly increases above background is the kinetic solubility limit.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a high-concentration stock solution of CX-DFH at 10 mM in 100% dimethyl sulfoxide (DMSO).

    • Causality: DMSO is a standard solvent for compound libraries due to its high solubilizing power. 10 mM is a conventional concentration for screening decks.

  • Assay Plate Preparation: Using a liquid handler, create a serial dilution of the CX-DFH stock directly in a 96-well or 384-well microplate.

  • Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to all wells, effectively diluting the DMSO concentration to a final level of <1% v/v.

    • Self-Validation: The final DMSO concentration must be kept low and consistent, as DMSO can act as a co-solvent and artificially inflate solubility values. A vehicle control (DMSO + buffer) is mandatory to establish the baseline light scatter.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a short period, typically 1-2 hours, with gentle shaking.

  • Measurement: Read the plate on a nephelometer, quantifying the light scatter in each well.

  • Data Analysis: Plot the light scatter intensity versus the compound concentration. The kinetic solubility is determined as the concentration at which the signal rises sharply from the baseline.

Expected Data Presentation

Table 1: Representative Kinetic Solubility Data for CX-DFH Analogs

Compound IDStructure ModificationKinetic Solubility at pH 7.4 (μM)
CX-DFH Parent < 5
CX-DFH-02Add Morpholine Group45
CX-DFH-03Add Carboxylic Acid> 200
CX-DFH-04Replace F with Cl< 5

This data illustrates how early kinetic screening can rapidly inform chemists about which structural modifications improve solubility, guiding the synthesis of more promising analogs.

Experimental Protocol: Gold-Standard Thermodynamic Solubility

Objective: To determine the definitive equilibrium solubility of CX-DFH for biopharmaceutical classification and formulation development.

Methodology: Shake-Flask method followed by HPLC-UV quantification. This is the most widely accepted method for regulatory purposes. It involves equilibrating an excess of the solid compound with the solvent over an extended period.

G start Start: Excess Solid CX-DFH step1 Add Aqueous Buffer (e.g., pH 7.4 PBS) start->step1 step2 Equilibrate on Shaker (24-72 hours at 25°C or 37°C) step1->step2 Saturation Process step3 Phase Separation (Centrifugation or Filtration) step2->step3 Reaching Equilibrium step4 Collect Supernatant (Clear, Saturated Solution) step3->step4 Isolate Aqueous Phase step5 Quantify Concentration (HPLC-UV vs. Standard Curve) step4->step5 end Result: Thermodynamic Solubility (μg/mL or μM) step5->end

Caption: Workflow for the Shake-Flask thermodynamic solubility determination.

Step-by-Step Protocol
  • System Preparation: Add an excess amount of solid, crystalline CX-DFH to multiple vials.

    • Causality: An excess of solid is required to ensure that an equilibrium between the dissolved and undissolved states is reached and maintained. The physical form (e.g., crystalline vs. amorphous) must be known and consistent, as it significantly impacts solubility.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH-adjusted buffers simulating gastric and intestinal fluids) to each vial.

  • Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours.

    • Self-Validation: To confirm that equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step and is typically achieved by centrifugation at high speed followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Sample Preparation: Dilute the clear supernatant with a suitable mobile phase.

  • Quantification: Analyze the diluted supernatant using a validated HPLC-UV method. The concentration of CX-DFH is determined by comparing its peak area to a standard curve prepared from known concentrations of the compound.

Data Presentation and pH-Solubility Profile

The shake-flask method is ideal for generating a pH-solubility profile, which is crucial for predicting in vivo dissolution. The experiment is repeated in buffers of varying pH values.

Table 2: Thermodynamic pH-Solubility Profile of CX-DFH at 25°C

Buffer SystempHSolubility (μg/mL)Solubility (μM)BCS Class Implication
SGF (Simulated Gastric Fluid)1.20.83.9Low Solubility
FaSSIF (Fasted State Simulated Intestinal Fluid)6.50.52.4Low Solubility
PBS (Phosphate-Buffered Saline)7.40.42.0Low Solubility

This profile strongly suggests that CX-DFH is a poorly soluble, likely neutral or weakly basic, compound. Based on this data, it would likely be classified as BCS Class II or IV, necessitating enabling formulations (e.g., amorphous solid dispersions, lipid-based formulations) for adequate oral absorption.

Conclusion and Forward-Looking Strategy

The comprehensive solubility profiling of this compound (CX-DFH) reveals it to be a compound with very low aqueous solubility across a physiologically relevant pH range. The initial high-throughput kinetic screen would have flagged this liability early, while the gold-standard thermodynamic shake-flask method provides the definitive data needed to guide further development. This information is not a project endpoint but a critical decision-making tool. The next logical steps for the CX-DFH program would be to investigate solubility-enhancement strategies, such as salt formation (if the molecule has an ionizable center) or advanced formulation approaches, to ensure the compound's therapeutic potential can be realized.

References

  • Title: The Biopharmaceutics Classification System (BCS) Guidance Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Revisiting the Importance of Solubility in Drug Discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Comparison of kinetic and thermodynamic solubility assays for drug discovery Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q6A: Specifications Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: High throughput measurement of kinetic solubility in drug discovery Source: Drug Discovery Today URL: [Link]

  • Title: Shake-Flask Method for Solubility Determination Source: OECD Guidelines for the Testing of Chemicals, Section 1, Test No. 105 URL: [Link]

Methodological & Application

Synthesis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide and its structural analogs are of significant interest to the agrochemical and pharmaceutical research communities. The unique combination of a difluorinated phenyl ring and a hydrazinecarboxamide moiety imparts specific physicochemical properties that can lead to desirable biological activities. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

The synthetic strategy detailed herein is a robust two-step process. The first step involves the conversion of commercially available 2,6-difluoroaniline to the highly reactive intermediate, 2,6-difluorophenyl isocyanate. This transformation is efficiently achieved using triphosgene, a safer and more manageable substitute for phosgene gas. The subsequent step involves the nucleophilic addition of hydrazine hydrate to the isocyanate, yielding the target this compound. This method was selected for its reliability, scalability, and the commercial availability of the starting materials.

This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a comprehensive and practical resource for the synthesis of this important chemical entity.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplier
2,6-DifluoroanilineC₆H₅F₂N129.11≥98%Sigma-Aldrich
TriphosgeneC₃Cl₆O₃296.75≥98%Sigma-Aldrich
TolueneC₇H₈92.14Anhydrous, ≥99.8%Sigma-Aldrich
Triethylamine (Et₃N)C₆H₁₅N101.19≥99.5%Sigma-Aldrich
Hydrazine hydrateH₆N₂O50.0680% in H₂OSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS reagent, ≥99.5%Fisher Scientific
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS reagent, ≥99.5%Fisher Scientific
HexanesN/AN/AACS reagentFisher Scientific
Deionized WaterH₂O18.02N/AIn-house
Equipment
  • Three-necked round-bottom flasks (various sizes)

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Dropping funnel

  • Thermometer

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Analytical balance

  • Fume hood

Experimental Protocols

PART 1: Synthesis of 2,6-Difluorophenyl isocyanate

This procedure details the conversion of 2,6-difluoroaniline to 2,6-difluorophenyl isocyanate using triphosgene. The reaction should be performed in a well-ventilated fume hood due to the hazardous nature of the reagents.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, add 2,6-difluoroaniline (10.0 g, 77.4 mmol).

  • Solvent Addition: Add 100 mL of anhydrous toluene to the flask to dissolve the aniline.

  • Triphosgene Solution: In a separate beaker, carefully dissolve triphosgene (8.6 g, 29.0 mmol) in 50 mL of anhydrous toluene. Caution: Triphosgene is a toxic solid and should be handled with extreme care in a fume hood.

  • Addition of Triphosgene: Slowly add the triphosgene solution to the stirred aniline solution at room temperature over 30 minutes using the dropping funnel.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aniline.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The resulting solution of 2,6-difluorophenyl isocyanate in toluene is used directly in the next step without purification.

PART 2: Synthesis of this compound

This part describes the reaction of the in-situ generated 2,6-difluorophenyl isocyanate with hydrazine hydrate.

Reaction Scheme:

Step-by-Step Procedure:

  • Cooling: Cool the toluene solution of 2,6-difluorophenyl isocyanate from Part 1 to 0-5 °C using an ice bath.

  • Hydrazine Hydrate Solution: In a dropping funnel, prepare a solution of hydrazine hydrate (80%, 12.1 g, 193.5 mmol) in 20 mL of deionized water.

  • Addition of Hydrazine Hydrate: Add the hydrazine hydrate solution dropwise to the cold, stirred isocyanate solution over a period of 1 hour, maintaining the internal temperature below 10 °C. A white precipitate will form.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Isolation of Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water (3 x 50 mL) and then with a small amount of cold toluene (2 x 20 mL) to remove any unreacted starting materials.

  • Drying: Dry the solid product in a vacuum oven at 50 °C to a constant weight to afford this compound as a white solid.

Purification

The crude product is often of high purity. However, if further purification is required, recrystallization can be performed from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.

Recrystallization Procedure (Example):

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add deionized water until the solution becomes cloudy.

  • Reheat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization (Predicted)

  • Appearance: White to off-white solid.

  • Melting Point: Expected to be in the range of 150-200 °C.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.5-9.5 (s, 1H, -NH-CO-)

    • δ 7.0-7.5 (m, 3H, Ar-H)

    • δ 4.0-4.5 (br s, 2H, -NH₂)

    • δ 3.0-3.5 (s, 1H, -NH-NH₂)

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 155-160 (C=O)

    • δ 150-155 (2C, C-F)

    • δ 125-130 (1C, Ar-C)

    • δ 110-115 (2C, Ar-C)

  • FT-IR (KBr, cm⁻¹):

    • 3300-3400 (N-H stretching, multiple bands)

    • 1650-1680 (C=O stretching, amide I)

    • 1500-1550 (N-H bending, amide II)

    • 1200-1300 (C-F stretching)

  • Mass Spectrometry (EI):

    • Expected [M]⁺ at m/z = 187.06

    • Fragmentation may involve loss of NH₂NH₂ (m/z = 32), giving a fragment at m/z = 155 corresponding to the isocyanate.

Safety and Handling

All experimental procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2,6-Difluoroaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction.

  • Triphosgene: Highly toxic and corrosive. A lachrymator. Handle with extreme caution. Avoid inhalation of dust and contact with skin and eyes. In case of contact, seek immediate medical attention.

  • Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen. Handle with extreme care.

  • 2,6-Difluorophenyl isocyanate (intermediate): Isocyanates are potent respiratory and skin sensitizers. Avoid inhalation of vapors and contact with skin and eyes.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled. Causes skin irritation.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Hydrazinecarboxamide Formation Aniline 2,6-Difluoroaniline Reaction1 Toluene, Reflux Aniline->Reaction1 Triphosgene Triphosgene Triphosgene->Reaction1 Isocyanate 2,6-Difluorophenyl isocyanate (in Toluene) Reaction2 0-5 °C to RT Isocyanate->Reaction2 Reaction1->Isocyanate Hydrazine Hydrazine Hydrate Hydrazine->Reaction2 Product N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide Purification Filtration & Drying Product->Purification Isolation & Washing Reaction2->Product FinalProduct Final Product Purification->FinalProduct Pure Solid

Caption: Synthetic workflow for this compound.

References

  • General Synthesis of Isocyanates from Anilines

    • Nowick, J. S., et al. "Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-isocyanato-3-phenylpropanoate." Organic Syntheses, vol. 78, 2002, p. 220. [Link]

  • Reaction of Isocyanates with Hydrazines
  • Sigma-Aldrich, Safety Data Sheet for 2,6-Difluoroaniline.
  • Sigma-Aldrich, Safety Data Sheet for Triphosgene.
  • Sigma-Aldrich, Safety Data Sheet for Hydrazine Hydrate.
  • General Information on Hydrazinecarboxamides

    • PubChem Compound Summary for Hydrazinecarboxamide. National Center for Biotechnology Information. (Provides general properties and related structures). [Link]

Application Notes and Protocols for the Purification of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide (CAS No. 171277-87-5) via recrystallization.[1] While specific experimental solubility data for this compound is not extensively published, this document outlines a systematic approach to solvent selection, protocol optimization, and troubleshooting based on the principles of crystallization and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of hydrazinecarboxamide derivatives and related fluorinated aromatic compounds.

Introduction: The Rationale for Recrystallization

This compound is a member of the hydrazinecarboxamide (or semicarbazide) class of compounds, which are recognized as versatile scaffolds in the development of potential therapeutic agents.[2] The presence of the difluorophenyl moiety can significantly influence the compound's physicochemical properties, including its solubility and crystalline nature.

In any synthetic chemistry workflow, the purity of the final compound is paramount for accurate biological evaluation and to meet regulatory standards. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to allow the desired compound to crystallize in a purer form, leaving the impurities dissolved in the mother liquor.[3][4]

The primary impurities in a synthesis of this compound are likely to be unreacted starting materials, such as 2,6-difluorophenylhydrazine, and byproducts from the carboxamide source (e.g., urea). Phenylhydrazine derivatives can also be susceptible to degradation, which may introduce colored impurities.[5] A well-executed recrystallization can effectively remove these contaminants.

Physicochemical Properties and Safety Considerations

Physicochemical Data

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 171277-87-5[1]
Molecular Formula C₇H₇F₂N₃O[1]
Molecular Weight 187.15 g/mol [1]
Appearance Assumed to be a white to off-white solidN/A
Melting Point Not reported in available literatureN/A
Solubility Not explicitly reported; see Section 3 for solvent selection rationaleN/A
Safety and Handling

WARNING: Hydrazine and its derivatives can be toxic, irritant, and are often considered potential carcinogens.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Handling: Avoid creating dust. Handle the compound carefully to prevent skin contact and ingestion. In case of skin contact, wash the affected area immediately with soap and plenty of water. In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Solvents: The organic solvents used in recrystallization are often flammable and can have their own specific hazards. Consult the SDS for each solvent before use. Never heat flammable organic solvents with an open flame; use a heating mantle, steam bath, or hot plate.

The Recrystallization Protocol: A Step-by-Step Guide

This protocol is designed as a systematic approach, starting with solvent screening to identify an optimal system, followed by the full recrystallization procedure.

Materials and Equipment

Materials:

  • Crude this compound

  • Screening solvents: Ethanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Heptane, Deionized Water

  • Activated Carbon (decolorizing charcoal), if needed

  • Celite® (for hot filtration), if needed

Equipment:

  • Erlenmeyer flasks (various sizes)

  • Heating source (hot plate with stirring capabilities or heating mantle)

  • Magnetic stir bars

  • Glass funnel (stemless or short-stemmed for hot filtration)

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source (aspirator or vacuum pump)

  • Spatulas

  • Watch glass

  • Melting point apparatus

Step 1: Solvent Selection – The Critical First Step

The ideal recrystallization solvent is one in which the target compound has high solubility at an elevated temperature and low solubility at room temperature or below. The impurities, conversely, should either be highly soluble at all temperatures or insoluble in the hot solvent.

Given the presence of a polar hydrazinecarboxamide group and a less polar difluorophenyl ring, alcohols such as ethanol and isopropanol are excellent starting candidates. A mixed solvent system, such as ethanol-water, is also a highly promising option.

Solvent Screening Protocol:

  • Place approximately 20-30 mg of the crude this compound into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing or agitating after each addition. Observe if the compound dissolves readily. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath or on a hot plate. Continue to add the solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a large quantity of crystalline solid.

  • Repeat this process for a range of solvents to identify the most suitable one. A summary of expected outcomes is provided in Table 2.

SolventPolarityRationale and Expected Outcome
Water HighLikely to have low solubility due to the aromatic ring. May be useful as an anti-solvent in a mixed system.
Ethanol Medium-HighGood starting point. Often effective for compounds with moderate polarity.
Isopropanol MediumSimilar to ethanol, but slightly less polar. A strong candidate.
Ethyl Acetate Medium-LowMay be a good solvent, but the compound might be too soluble at room temperature.
Acetone Medium-HighOften a very good solvent, but sometimes too effective, leading to poor recovery.
Toluene LowLikely to be a poor solvent unless the compound is very non-polar.
Heptane/Hexane Very LowVery unlikely to be a good solvent on its own; may be useful as an anti-solvent.

Selection of the Best Solvent System:

  • Single Solvent: If a single solvent is identified where the compound is sparingly soluble at room temperature but very soluble when hot, this is the preferred system.

  • Mixed Solvent System (e.g., Ethanol/Water): If the compound is very soluble in one solvent (e.g., ethanol) and insoluble in another (e.g., water), a mixed solvent system can be used. Dissolve the compound in the minimum amount of the hot "good" solvent (ethanol), and then add the "poor" solvent (water) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow it to cool.

Step 2: The Recrystallization Workflow

The following diagram illustrates the complete recrystallization workflow.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Impurity Removal (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Place crude compound in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat to boiling with stirring until fully dissolved B->C D Add activated carbon (if colored) C->D If impurities present F Allow filtrate to cool slowly to room temperature C->F If no insoluble impurities E Perform hot gravity filtration D->E Removes insoluble and colored impurities E->F G Cool further in an ice bath F->G H Induce crystallization if necessary (scratching, seeding) G->H I Collect crystals by vacuum filtration H->I J Wash crystals with a small amount of cold solvent I->J K Dry the crystals under vacuum J->K

Sources

Method Development for the Purification of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide via Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for developing a robust column chromatography method for the purification of the pharmaceutical intermediate, N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide. In the absence of a standardized, published protocol for this specific molecule, this document synthesizes fundamental chromatographic principles with field-proven strategies to empower researchers to establish a self-validating and efficient purification system. We will explore both normal-phase and reverse-phase chromatography approaches, detailing the causal relationships behind the selection of stationary phases, mobile phases, and other critical parameters. This guide is designed to be a practical resource for scientists engaged in the synthesis and purification of novel small molecules.

Introduction: The Purification Challenge

This compound is a polar, aromatic compound containing multiple functional groups capable of hydrogen bonding: a difluorophenyl ring, an amide linkage, and a hydrazine moiety. These structural features dictate its chromatographic behavior, presenting both opportunities and challenges for purification. The primary objective of a chromatographic method is to separate the target compound from unreacted starting materials, reaction byproducts, and degradation products.[1][2] Given the polarity of the target molecule, careful consideration must be given to the choice of chromatography mode to achieve optimal separation.

Potential impurities in the synthesis of similar hydrazinecarboxamides can include unreacted starting materials and side products.[3] Therefore, a well-designed chromatographic method is essential to ensure the purity of the final compound, which is a critical aspect of drug development as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]

Foundational Principles: Strategic Method Development

The development of a successful chromatography method is a systematic process. The initial step involves utilizing Thin Layer Chromatography (TLC) to rapidly screen for suitable solvent systems.[8] The retention factor (Rf) values obtained from TLC can predict the elution behavior in column chromatography, saving significant time and resources.[9] An ideal Rf value for the target compound in the chosen TLC solvent system is typically between 0.2 and 0.4 to ensure good separation on a column.[10]

The selection of the stationary and mobile phases is the most critical decision in method development.[2] This choice is fundamentally governed by the polarity of the analyte. For a polar compound like this compound, both normal-phase and reverse-phase chromatography are viable options, each with its own set of advantages.

Normal-Phase Chromatography (NPC)

In NPC, a polar stationary phase (typically silica gel or alumina) is used with a non-polar mobile phase.[1] Polar compounds, like our target molecule, will have a strong affinity for the stationary phase and will elute later, while non-polar impurities will elute faster.[11]

Reverse-Phase Chromatography (RPC)

RPC employs a non-polar stationary phase (commonly C18-bonded silica) and a polar mobile phase.[12] This is the most widely used technique in HPLC for pharmaceutical analysis.[13] In this mode, polar compounds have a higher affinity for the mobile phase and elute earlier than non-polar compounds.

The logical workflow for method development is visualized in the diagram below.

MethodDevelopmentWorkflow Figure 1. Method Development Workflow cluster_prep Preliminary Analysis cluster_tlc TLC Screening cluster_column Column Chromatography cluster_analysis Analysis & Optimization Analyte Characterize Analyte (this compound) - Polarity - Functional Groups - Potential Impurities TLC Perform TLC with various solvent systems Analyte->TLC Rf Evaluate Rf values (Target Rf: 0.2-0.4) TLC->Rf SelectMode Select Mode: Normal-Phase or Reverse-Phase Rf->SelectMode PackColumn Pack Column with selected stationary phase SelectMode->PackColumn LoadSample Load Sample PackColumn->LoadSample Elute Elute with optimized mobile phase LoadSample->Elute Collect Collect Fractions Elute->Collect AnalyzeFractions Analyze Fractions (e.g., TLC, HPLC, NMR) Collect->AnalyzeFractions Pool Pool Pure Fractions AnalyzeFractions->Pool Optimize Optimize Gradient/Isocratic Elution if necessary AnalyzeFractions->Optimize Optimize->Elute Re-run

Caption: Method development workflow from analyte characterization to final optimization.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for developing both normal-phase and reverse-phase column chromatography methods for the purification of this compound.

Materials and Equipment
Reagents & Consumables Equipment
Crude this compoundGlass chromatography columns (various sizes)
Silica gel (for NPC, 60 Å, 230-400 mesh)Fraction collector (optional)
C18-bonded silica (for RPC, 40-63 µm)Rotary evaporator
HPLC grade solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol, Acetonitrile, Water)TLC plates (silica gel 60 F254)
TLC developing chambersUV lamp (254 nm)
Glass vials for fraction collectionFume hood
Protocol 1: Normal-Phase Column Chromatography

This protocol is suitable for separating the polar target compound from less polar impurities.

Step 1: TLC Solvent System Screening

  • Prepare several eluent systems of varying polarities. Good starting points for polar aromatic amides include mixtures of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or acetone.[14]

  • Spot the crude sample onto separate TLC plates.

  • Develop the plates in the prepared solvent systems.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will show good separation of the target compound from impurities, with an Rf value for the target compound between 0.2 and 0.4.

Step 2: Column Packing (Slurry Method)

  • Choose a column with a diameter appropriate for the amount of crude material to be purified (a general rule is a 20:1 to 100:1 ratio of stationary phase weight to crude sample weight).

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, draining excess solvent until the solvent level is just above the silica bed.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

  • Carefully apply the sample solution to the top of the silica bed.

  • Allow the sample to adsorb onto the silica by draining the solvent until the level is just at the top of the silica.

Step 4: Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Begin elution, collecting fractions in vials.

  • The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly retained compounds. For example, starting with 10% ethyl acetate in hexane and gradually increasing the ethyl acetate concentration.[15]

  • Monitor the separation by spotting collected fractions on TLC plates.

Step 5: Analysis and Product Isolation

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Reverse-Phase Column Chromatography

This protocol is advantageous for separating the target compound from more non-polar impurities and is often more reproducible.

Step 1: TLC/HPLC Method Development

  • For RPC, method development is often performed using analytical HPLC with a C18 column.

  • A common mobile phase system is a mixture of water and an organic solvent like acetonitrile or methanol.[13]

  • Develop a gradient method, for example, starting with a high percentage of water and increasing the organic solvent concentration over time.

  • The retention time from the analytical HPLC run will guide the preparative column chromatography.

Step 2: Column Packing

  • Prepare a slurry of C18-bonded silica in the initial mobile phase (e.g., 90:10 water:acetonitrile).

  • Pack the column as described in the NPC protocol.

Step 3: Sample Loading

  • Dissolve the crude product in a small volume of the initial mobile phase or a compatible solvent.

  • Apply the sample to the column.

Step 4: Elution and Fraction Collection

  • Elute the column with the mobile phase, starting with a high water content.

  • Gradually increase the proportion of the organic solvent to elute the compounds.

  • Collect fractions and monitor by TLC or analytical HPLC.

Step 5: Analysis and Product Isolation

  • Identify and combine the fractions containing the pure this compound.

  • Remove the organic solvent by rotary evaporation. The product may then need to be extracted from the aqueous phase or lyophilized.

Data Presentation and Interpretation

The following tables provide examples of starting conditions for method development.

Table 1: Suggested Starting Solvent Systems for Normal-Phase TLC Screening

Solvent System Ratio (v/v) Anticipated Rf Behavior
Hexane:Ethyl Acetate90:10 to 50:50Increasing ethyl acetate will increase the Rf of polar compounds.
Dichloromethane:Methanol99:1 to 90:10A strong polar modifier for highly polar compounds. Use sparingly.[14]
Toluene:Acetone90:10 to 70:30An alternative system with different selectivity.

Table 2: Suggested Starting Conditions for Reverse-Phase HPLC Method Development

Parameter Condition
Stationary Phase C18, 5 µm particle size
Mobile Phase A Water (with 0.1% formic acid or acetic acid for peak shape improvement)
Mobile Phase B Acetonitrile or Methanol
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Troubleshooting and Causality

Effective troubleshooting relies on understanding the cause-and-effect relationships in chromatography.

Troubleshooting Figure 2. Troubleshooting Common Chromatography Issues Problem1 Poor Separation Cause: Inappropriate solvent polarity Solution: Re-optimize mobile phase using TLC. Consider a different solvent system or gradient elution. Problem2 Compound Stuck on Column Cause: Compound is too polar for the mobile phase (NPC) or too non-polar (RPC). Adsorption may be too strong. Solution: Drastically increase mobile phase polarity (NPC) or decrease it (RPC). For NPC, consider adding a small amount of a very polar solvent like methanol. Problem3 Tailing Peaks Cause: Strong interaction with active sites on silica (e.g., acidic silanols). Sample overload. Solution: Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Reduce the amount of sample loaded. Problem4 Compound Elutes Too Quickly Cause: Mobile phase is too polar (NPC) or not polar enough (RPC). Solution: Decrease the polarity of the mobile phase (NPC) or increase it (RPC).

Caption: Common issues in column chromatography, their causes, and solutions.

Conclusion

The purification of this compound, a polar aromatic compound, is readily achievable through a systematic approach to column chromatography method development. By leveraging TLC for initial screening and making informed decisions about the stationary and mobile phases, researchers can establish an efficient and reproducible purification protocol. Both normal-phase and reverse-phase chromatography offer viable pathways, and the choice between them will depend on the specific impurity profile of the crude material. The principles and protocols outlined in this guide provide a solid foundation for achieving high-purity this compound, a crucial step in the drug development process.

References

  • MDPI. (n.d.). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • Journal of Chemistry. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Retention mechanism and the role of the mobile phase in normal-phase separation on amino-bonded-phase columns. Analytical Chemistry. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • International Council for Harmonisation. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • Reddit. (2023, April 13). Hydrazine hydrate removal by column chromatography. r/OrganicChemistry. Retrieved from [Link]

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Application Notes and Protocols for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide and its Analogs as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Hydrazinecarboxamides

The hydrazinecarboxamide (or semicarbazide) scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Derivatives of this versatile chemical class have been investigated for their anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][2] A key mechanism through which these compounds exert their therapeutic effects is the inhibition of specific enzymes. The structural diversity of hydrazinecarboxamides allows for fine-tuning of their interactions with various biological targets, making them promising candidates for drug development.[1]

While specific enzyme inhibition data for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is not extensively available in the public domain, the broader class of substituted hydrazinecarboxamides has shown significant activity against several enzyme families, including cholinesterases, carbonic anhydrases, cyclooxygenases, and lipoxygenases.[1] This document will provide a detailed guide for researchers on how to approach the characterization of hydrazinecarboxamide-based enzyme inhibitors, using a well-documented analog as a representative example. The principles and protocols outlined herein can be adapted for the investigation of this compound and other novel derivatives.

Case Study: Inhibition of GABA Transaminase by a Hydrazinecarboxamide Analog

To illustrate the application of a hydrazinecarboxamide derivative as an enzyme inhibitor, we will focus on a compound from a closely related class, an N-(2,6-dimethylphenyl)-substituted semicarbazone, which has been identified as an inhibitor of GABA transaminase (GABA-T).[3] GABA-T is a critical enzyme in the central nervous system responsible for the degradation of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). Inhibition of GABA-T leads to increased levels of GABA, which can have anticonvulsant effects.[3]

Mechanism of Action: Modulation of GABAergic Neurotransmission

The anticonvulsant activity of the representative N-(2,6-dimethylphenyl)-substituted semicarbazone is attributed to its ability to inhibit GABA-T, thereby increasing synaptic GABA concentrations.[3] This enhancement of GABAergic inhibition helps to suppress excessive neuronal firing associated with seizures.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_T_pre GABA-T GABA->GABA_T_pre GABA_synapse GABA->GABA_synapse Release SSA Succinic Semialdehyde GABA_T_pre->SSA Inhibitor N-(2,6-dimethylphenyl)- substituted semicarbazone Inhibitor->GABA_T_pre Inhibits GABA_R GABA Receptor GABA_synapse->GABA_R Binds to Ion_Channel Ion Channel GABA_R->Ion_Channel Activates Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Leads to

Figure 1. Simplified schematic of the GABAergic synapse and the inhibitory action of a representative hydrazinecarboxamide analog on GABA transaminase (GABA-T).

Quantitative Analysis of Enzyme Inhibition

A crucial step in characterizing a novel enzyme inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following table presents hypothetical data for a representative hydrazinecarboxamide inhibitor of GABA-T, which would be generated from in vitro enzyme assays.

Inhibitor Concentration (µM)Enzyme Activity (% of Control)
0.0198
0.185
152
1015
1005

Table 1. Example dose-response data for the inhibition of GABA-T by a hydrazinecarboxamide analog. The IC50 value is determined by fitting this data to a sigmoidal dose-response curve.

Experimental Protocols

The following protocols provide a framework for the synthesis and enzymatic evaluation of hydrazinecarboxamide inhibitors.

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of hydrazinecarboxamides and may require optimization for specific derivatives.[4]

Materials:

  • 2,6-Difluorophenyl isocyanate

  • Hydrazine hydrate

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • Dissolve 2,6-difluorophenyl isocyanate (1 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified this compound.

  • Confirm the structure and purity of the final compound using analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Protocol 2: In Vitro GABA Transaminase Inhibition Assay

This colorimetric assay is a common method for measuring GABA-T activity and can be adapted for screening inhibitors.[5]

Materials:

  • Purified GABA transaminase enzyme

  • GABA (substrate)

  • α-ketoglutarate (co-substrate)

  • NADP+

  • Succinic semialdehyde dehydrogenase (SSADH)

  • Tris-HCl buffer (pH 8.0)

  • This compound or other test inhibitors dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, α-ketoglutarate, and NADP+ in each well of a 96-well microplate.

  • Add varying concentrations of the test inhibitor (e.g., this compound) to the wells. Include a control group with DMSO only.

  • Add the GABA-T enzyme to each well and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding GABA to each well.

  • Immediately add SSADH to each well. SSADH will convert the succinic semialdehyde (a product of the GABA-T reaction) to succinate, with the concomitant reduction of NADP+ to NADPH.

  • Monitor the increase in absorbance at 340 nm over time using a microplate reader. The rate of NADPH formation is directly proportional to the GABA-T activity.

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay_Workflow A Prepare Reaction Mixture (Buffer, α-ketoglutarate, NADP+) B Add Inhibitor (or DMSO control) A->B C Add GABA-T Enzyme B->C D Pre-incubate at 37°C C->D E Initiate Reaction with GABA D->E F Add SSADH E->F G Monitor Absorbance at 340 nm F->G H Calculate % Inhibition and IC50 G->H

Figure 2. General workflow for the in vitro GABA transaminase inhibition assay.

Concluding Remarks

The hydrazinecarboxamide scaffold represents a promising starting point for the development of novel enzyme inhibitors with therapeutic potential. The protocols and methodologies described in these application notes provide a comprehensive framework for researchers and drug development professionals to synthesize and evaluate new derivatives such as this compound. By systematically characterizing their inhibitory activity against specific enzyme targets, the scientific community can unlock the full therapeutic potential of this versatile class of compounds.

References

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Application Notes & Protocols for the Evaluation of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the anticancer potential of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide. This document outlines plausible mechanisms of action based on the broader class of hydrazinecarboxamide derivatives and provides detailed protocols for the systematic evaluation of this compound in cancer cell line models.

Introduction: The Therapeutic Potential of Hydrazinecarboxamide Derivatives

The hydrazinecarboxamide (or semicarbazide) scaffold is recognized as a "privileged" structure in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Numerous studies have highlighted the significant anticancer efficacy of various hydrazinecarboxamide derivatives across a range of cancer cell lines, including those of the lung, breast, colon, and prostate.[3][4] These compounds have been shown to exert their effects through diverse mechanisms of action, positioning them as a promising class of molecules for the development of novel cancer therapeutics.[1]

This guide will use this compound (herein referred to as "Compound DFH") as a representative molecule to illustrate a comprehensive workflow for evaluating the anticancer properties of a novel hydrazinecarboxamide derivative.

Plausible Mechanisms of Action for Compound DFH

Based on existing research into structurally related compounds, Compound DFH may exhibit anticancer activity through one or more of the following mechanisms:

  • Enzyme Inhibition: Hydrazinecarboxamide derivatives have been reported to inhibit various enzymes crucial for cancer cell survival and proliferation. A notable target is carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors that plays a key role in pH regulation and tumor cell survival in hypoxic environments.[5][6]

  • Induction of Apoptosis: Many anticancer agents, including hydrazinecarboxamide derivatives, trigger programmed cell death, or apoptosis, in cancer cells. This can be initiated through intrinsic (mitochondrial) or extrinsic pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[7]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Some hydrazinecarboxamide analogs have been shown to induce cell cycle arrest at specific phases (e.g., G0/G1 or G2/M), thereby preventing cancer cell proliferation.[7][8]

  • Inhibition of Tubulin Polymerization: The cytoskeleton, particularly microtubules formed by tubulin polymerization, is essential for cell division. Certain hydrazinecarboxamide derivatives have been found to interfere with this process, leading to mitotic arrest and cell death.[3]

Visualizing a Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway through which Compound DFH might induce apoptosis, a common mechanism for this class of compounds.

Apoptosis_Pathway Hypothetical Apoptotic Pathway for Compound DFH DFH Compound DFH ROS ↑ Reactive Oxygen Species (ROS) DFH->ROS Mitochondria Mitochondria Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Bax Bax (Pro-apoptotic) Mitochondria->Bax ROS->Mitochondria CytochromeC Cytochrome c Release Bcl2->CytochromeC Bax->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical ROS-mediated apoptotic pathway induced by Compound DFH.

Experimental Protocols

The following protocols provide a step-by-step guide for the initial in vitro evaluation of Compound DFH.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of Compound DFH that inhibits the growth of cancer cells by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

Materials:

  • Selected cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Compound DFH stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound DFH in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of Compound DFH on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cells treated with Compound DFH (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cells treated with Compound DFH

  • Flow cytometer

Protocol:

  • Cell Harvesting and Washing: Follow steps 1 and 2 from the cell cycle analysis protocol.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical IC50 Values of Compound DFH in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
A549Lung Carcinoma5.2
MCF-7Breast Adenocarcinoma8.7
HCT116Colorectal Carcinoma3.5
PC-3Prostate Cancer12.1

Table 2: Hypothetical Cell Cycle Distribution in A549 Cells after 24h Treatment with Compound DFH

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control55.325.119.6
Compound DFH (5 µM)72.815.212.0

Interpretation:

  • IC50 Values: Lower IC50 values indicate higher potency. The data in Table 1 suggests that Compound DFH is most effective against HCT116 cells.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase (e.g., G0/G1 in Table 2) suggests that the compound induces cell cycle arrest at that checkpoint.

  • Apoptosis Assay: An increase in the Annexin V-positive population (both PI-negative and PI-positive) indicates the induction of apoptosis.

Experimental Workflow

The following diagram outlines a logical workflow for the initial characterization of Compound DFH.

Experimental_Workflow Workflow for In Vitro Evaluation of Compound DFH start Start: Compound DFH cytotoxicity Cytotoxicity Screening (MTT Assay) - Determine IC50 values in a panel of cancer cell lines start->cytotoxicity select_cell_line Select Most Sensitive Cell Line(s) cytotoxicity->select_cell_line mechanistic_studies Mechanistic Studies select_cell_line->mechanistic_studies cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) mechanistic_studies->apoptosis conclusion Conclusion: Elucidate Primary Mechanism of Action cell_cycle->conclusion western_blot Western Blot Analysis (e.g., Caspases, Bcl-2) apoptosis->western_blot western_blot->conclusion

Caption: A streamlined workflow for the in vitro assessment of a novel anticancer compound.

References

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  • Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

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  • Synthesis, anticancer and antioxidant activities of some novel N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives. (2011). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • A novel fluorinated thiosemicarbazone derivative- 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide induces apoptosis in human A549 lung cancer cells via ROS-mediated mitochondria-dependent pathway. (2017). Biochemical and Biophysical Research Communications. Available at: [Link]

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Application Notes and Protocols for Determining the Antimicrobial Activity of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Hydrazinecarboxamides

In the persistent search for novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the hydrazinecarboxamide (also known as semicarbazide) scaffold has emerged as a versatile and promising chemical framework.[1][2] This class of compounds has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antimycobacterial, and antiviral properties.[1] The core hydrazinecarboxamide moiety is crucial for facilitating interactions with various biological targets.[1] Notably, structural modifications, such as the incorporation of lipophilic halogen substituents on aromatic rings, have been shown to enhance the antimicrobial efficacy of these derivatives, particularly against Gram-positive bacteria.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals to evaluate the antimicrobial potential of a specific analogue, N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide . The difluoro-substitution on the phenyl ring is a key feature of interest, as fluorine's high electronegativity can significantly alter the molecule's physicochemical properties, potentially enhancing its interaction with microbial targets.[3]

While specific antimicrobial data for this compound is not yet extensively documented in publicly available literature, this guide presents a robust and scientifically rigorous framework for its comprehensive evaluation. The protocols described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.

Principle of Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing (AST) is a cornerstone of microbiology, providing critical in vitro data on the ability of an antimicrobial agent to inhibit or kill a microorganism.[4] The primary objective of the following protocols is to determine the Minimum Inhibitory Concentration (MIC) and, subsequently, the Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant microorganisms.

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5]

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][7][8]

This guide will also detail the disk diffusion method, a qualitative or semi-quantitative technique that provides a preliminary assessment of antimicrobial activity.

Recommended Microbial Strains for Screening

The selection of a diverse panel of microorganisms is crucial for a comprehensive evaluation of a novel compound's antimicrobial spectrum. The following standard, quality control strains from the American Type Culture Collection (ATCC) are recommended:

Microorganism Strain Designation Gram Stain Relevance
Staphylococcus aureusATCC 29213 or ATCC 25923Gram-positiveA leading cause of skin, soft tissue, and bloodstream infections.[9]
Escherichia coliATCC 25922Gram-negativeA common cause of urinary tract infections, gastroenteritis, and sepsis.[10][11][12][13]
Pseudomonas aeruginosaATCC 27853Gram-negativeAn opportunistic pathogen known for causing severe infections in immunocompromised individuals and those with cystic fibrosis.[14][15]
Candida albicansATCC 90028N/A (Fungus)A common cause of opportunistic fungal infections (candidiasis).[16][17][18][19][20]

Experimental Workflow Overview

The overall process for evaluating the antimicrobial activity of the test compound is depicted below. This workflow ensures a systematic and logical progression from initial screening to quantitative assessment.

Antimicrobial_Testing_Workflow cluster_0 Preparation cluster_1 Screening & Quantification cluster_2 Further Characterization cluster_3 Data Analysis Compound_Prep Prepare Stock Solution of Test Compound MIC_Test Broth Microdilution (MIC Determination) Compound_Prep->MIC_Test Disk_Diffusion Disk Diffusion Assay (Qualitative Screening) Compound_Prep->Disk_Diffusion Media_Prep Prepare and Sterilize Culture Media Inoculum_Prep Prepare Standardized Microbial Inocula Media_Prep->Inoculum_Prep Media_Prep->MIC_Test Media_Prep->Disk_Diffusion MBC_Test Subculturing for MBC Determination Media_Prep->MBC_Test Inoculum_Prep->MIC_Test Inoculum_Prep->Disk_Diffusion MIC_Test->MBC_Test From non-turbid wells Data_Analysis Record and Analyze MIC, MBC, and Zone Diameters MIC_Test->Data_Analysis Disk_Diffusion->Data_Analysis MBC_Test->Data_Analysis

Caption: General workflow for antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guidelines and is the gold standard for quantitative susceptibility testing.[4]

Materials
  • This compound (Test Compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS, for C. albicans

  • Sterile 96-well microtiter plates with lids

  • Micropipettes and sterile tips

  • Sterile reservoirs

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Vortex mixer

  • Incubator (35 ± 2°C)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for C. albicans)

  • Negative control (vehicle, e.g., DMSO-containing broth)

Methodology

Step 1: Preparation of Test Compound Stock Solution

  • Rationale: A high-concentration stock solution is prepared to allow for serial dilutions. DMSO is a common solvent for water-insoluble compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid antimicrobial effects.

  • Procedure:

    • Accurately weigh the test compound and dissolve it in sterile DMSO to create a stock solution of 12.8 mg/mL (or a suitable high concentration).

    • Further dilute this stock in the appropriate sterile broth (CAMHB or RPMI) to achieve a starting concentration for the serial dilution (e.g., 1280 µg/mL). This intermediate dilution helps minimize the final DMSO concentration.

Step 2: Preparation of Microbial Inoculum

  • Rationale: A standardized inoculum is critical for reproducibility. The 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. This suspension is then diluted to achieve a final test concentration of approximately 5 x 10⁵ CFU/mL in each well.[5]

  • Procedure:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard by visual comparison or using a spectrophotometer (OD at 625 nm should be 0.08-0.13).

    • Within 15 minutes of standardization, dilute this suspension in the appropriate broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL (this is a 1:100 dilution for bacteria).

Step 3: Microtiter Plate Setup and Serial Dilution

  • Rationale: A two-fold serial dilution creates a range of concentrations to precisely identify the MIC. Including positive, negative, and sterility controls is essential for validating the assay.

  • Procedure:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the starting concentration of the test compound (e.g., 128 µg/mL in broth) to well 1.

    • Perform a two-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix well, then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (broth only, no inoculum).

Step 4: Inoculation and Incubation

  • Rationale: Adding the standardized inoculum to the wells containing the compound dilutions initiates the test. Incubation provides the necessary conditions for microbial growth.

  • Procedure:

    • Add 100 µL of the diluted microbial inoculum (from Step 2) to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the compound concentrations, achieving the desired final test concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). The final inoculum density will be approximately 5 x 10⁵ CFU/mL.

    • Do not add inoculum to well 12.

    • Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours for bacteria, and 24 hours for C. albicans.

Step 5: Interpretation of Results

  • Procedure:

    • Following incubation, examine the plate visually or with a microplate reader.

    • The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth).

    • The sterility control (well 12) should show no growth. The growth control (well 11) should show distinct turbidity.

MIC_Determination_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_incubation Inoculation & Incubation cluster_readout Result Interpretation A Prepare Compound Stock Solution E Add Compound to Well 1, Perform Serial Dilution to Well 10 A->E B Prepare Standardized 0.5 McFarland Inoculum C Dilute Inoculum to Working Concentration B->C F Inoculate Wells 1-11 with Microbial Suspension C->F D Add Broth to Wells 2-12 D->E E->F G Incubate Plate (e.g., 35°C for 16-20h) F->G H Visually Inspect for Turbidity G->H I Determine Lowest Concentration with No Growth (MIC) H->I

Caption: Workflow for MIC determination via broth microdilution.

Protocol 2: Disk Diffusion Assay

This method, based on EUCAST and CLSI standards, is a simpler, qualitative screening tool.[21]

Materials
  • Mueller-Hinton Agar (MHA) plates

  • Sterile blank paper disks (6 mm diameter)

  • Test compound stock solution (in a volatile solvent like ethanol or methanol)

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Calipers or a ruler

Methodology
  • Prepare Disks: Aseptically apply a known amount of the test compound solution to the blank paper disks (e.g., 10 µL of a 10 mg/mL solution to yield 100 µ g/disk ). Allow the solvent to evaporate completely.

  • Prepare Inoculum: Prepare a standardized 0.5 McFarland inoculum suspension as described in Protocol 1.2.

  • Inoculate Plate: Dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each application to ensure even coverage.

  • Apply Disks: Within 15 minutes of inoculation, aseptically place the prepared disks onto the agar surface.[22] Gently press each disk to ensure complete contact with the agar.

  • Incubate: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined by subculturing from the non-turbid wells of the MIC assay.[8][23]

Methodology
  • Select Wells: Identify the MIC well and all wells with higher concentrations that showed no visible growth from the completed MIC plate.

  • Subculture: Using a calibrated loop or pipette, take a 10-100 µL aliquot from each of these clear wells.

  • Plate Aliquots: Spread each aliquot onto a separate, appropriately labeled MHA plate.

  • Incubate: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation and Interpretation

The results of the antimicrobial susceptibility testing should be recorded systematically. Below is a template for data presentation.

Table 1: Example MIC and MBC Data for this compound

Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 29213e.g., 8e.g., 162Bactericidal
E. coli ATCC 25922e.g., 64e.g., >128>2Bacteriostatic at tested conc.
P. aeruginosa ATCC 27853e.g., >128N/AN/AResistant
C. albicans ATCC 90028e.g., 32N/AN/AFungistatic
  • Interpretation of MBC/MIC Ratio: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. A ratio > 4 suggests the agent is bacteriostatic .

Table 2: Example Disk Diffusion Results

Microorganism Compound per Disk (µg) Zone of Inhibition (mm)
S. aureus ATCC 29213100e.g., 18
E. coli ATCC 25922100e.g., 10
P. aeruginosa ATCC 27853100e.g., 6 (no zone)
C. albicans ATCC 90028100e.g., 12

References

  • Krátký, M., et al. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Biomedicine & Pharmacotherapy, 180, 117556. Available from: [Link]

  • Kosikowska, U., & Wujec, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available from: [Link]

  • ResearchGate. (n.d.). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review | Request PDF. Available from: [Link]

  • Dincel, E. D., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

  • Dincel, E. D., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

  • EUCAST. (n.d.). Disk Diffusion and Quality Control. Available from: [Link]

  • Google Patents. (n.d.). EP3490984A1 - 2-pyrrolidine phenylhydrazides antibacterial agents.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • Gilani, S. J., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4), 514-520. Available from: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

  • Microbiologics. (n.d.). 0264P Candida albicans derived from ATCC® 90028™ KWIK-STIK*. Available from: [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Available from: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3684-3688. Available from: [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Available from: [Link]

  • Microbiologics. (n.d.). 0353E3 Pseudomonas aeruginosa derived from ATCC® 27853™ Epower*. Available from: [Link]

  • Microbiologics. (n.d.). 0335A Escherichia coli ATCC® 25922™ EZ-Accu Shot. Available from: [Link]

  • National Institute for Communicable Diseases. (2019). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 7.0. Available from: [Link]

  • Google Patents. (n.d.). US8759372B2 - N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl).
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(8), 3684–3688. Available from: [Link]

  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Available from: [Link]

  • Semantic Scholar. (2018). Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4- Dihydroxyphenyl) Ethylene]Hydrazine Carboxamide. Available from: [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). Available from: [Link]

  • Public Health England. (n.d.). Candida albicans. Available from: [Link]

  • Microbiologics. (n.d.). Antimicrobial Resistance Strains. Available from: [Link]

  • Giske, C. G., et al. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy, 75(3), 678–685. Available from: [Link]

  • Dincel, E. D., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Available from: [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available from: [Link]

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Application Notes and Protocols: N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide for the Investigation of Neurological Disorders

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist, Neuropharmacology Division

Introduction: The Therapeutic Potential of Hydrazinecarboxamides in Neurology

Neurological disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases, represent a significant and growing global health burden. A key focus of modern neuropharmacology is the development of novel small molecules that can modulate the underlying pathophysiology of these conditions. The hydrazinecarboxamide scaffold, and its related semicarbazone derivatives, have emerged as a promising class of compounds with a broad spectrum of biological activities, including notable anticonvulsive, analgesic, and anti-inflammatory properties[1].

Historically, aryl semicarbazones have been designed as structurally distinct alternatives to conventional anticonvulsants, potentially avoiding the toxic side effects associated with dicarboximide-containing drugs[2][3]. Their mechanism of action is often multifaceted but can include modulation of GABAergic neurotransmission and interaction with ion channels[2][3].

This document provides a detailed guide for researchers on the potential applications and investigational protocols for a specific analog, N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide . While direct studies on this particular molecule are not extensively reported in the literature, its structural similarity to other neurologically active hydrazinecarboxamides suggests its potential as a valuable research tool for investigating and potentially treating neurological disorders. These protocols are designed to enable a thorough preclinical evaluation of its pharmacodynamic and therapeutic properties.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₆F₂N₂O

  • Molecular Weight: 188.14 g/mol

  • Synonyms: (2,6-Difluorophenyl)semicarbazide

Proposed Mechanism of Action: A Focus on Anticonvulsant Activity

Based on the established pharmacology of related aryl semicarbazones, a primary hypothesis for the mechanism of action of this compound is its potential to enhance inhibitory neurotransmission and modulate neuronal excitability. A plausible pathway involves the potentiation of the GABAergic system. Specifically, it is proposed that this compound may act as an inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. Inhibition of GABA-T would lead to increased synaptic GABA levels, thereby enhancing GABAergic tone and reducing neuronal hyperexcitability, a hallmark of seizure disorders[2].

Furthermore, interaction with voltage-gated ion channels, such as sodium and chloride channels, represents another potential mechanism. Some semicarbazones are known to interact with chloride channels, which could contribute to their anticonvulsant effects[3]. The 2,6-difluorophenyl moiety may influence the compound's binding affinity and selectivity for specific channel subtypes.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Compound N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide GABA_T GABA Transaminase (GABA-T) Compound->GABA_T Inhibition GABA_Degradation GABA Degradation GABA_T->GABA_Degradation Catalyzes GABA_Synaptic Increased Synaptic GABA GABA_A_Receptor GABA-A Receptor GABA_Synaptic->GABA_A_Receptor Binds to Cl_Influx Chloride Influx GABA_A_Receptor->Cl_Influx Promotes Hyperpolarization Hyperpolarization & Reduced Excitability Cl_Influx->Hyperpolarization

Caption: Proposed mechanism of action for this compound.

In Vitro Evaluation Protocols

A tiered in vitro screening approach is recommended to characterize the neuroprotective and anticonvulsant potential of this compound.

Neuronal Cell Viability and Neurotoxicity Assays

Objective: To determine the optimal non-toxic concentration range of the compound for subsequent functional assays.

Cell Lines:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Mouse hippocampal neuronal cell line (e.g., HT22)

  • Primary rodent cortical or hippocampal neurons for more physiologically relevant data.[4]

Protocol:

  • Cell Plating: Plate cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve a final concentration range of 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Treat the cells with the compound dilutions and incubate for 24, 48, and 72 hours.

  • Viability Assessment:

    • MTT/XTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of cell metabolic state and survival.[5]

    • LDH Assay: Measures lactate dehydrogenase release into the medium, an indicator of cell membrane damage and cytotoxicity.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (0.1% DMSO). Determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation:

Concentration (µM)% Cell Viability (MTT, 24h)% Cytotoxicity (LDH, 24h)
Vehicle Control100 ± 5.20 ± 2.1
0.198.7 ± 4.81.5 ± 1.9
199.1 ± 5.51.2 ± 2.3
1095.3 ± 6.14.8 ± 3.0
5088.2 ± 7.312.5 ± 4.1
10075.6 ± 8.924.7 ± 5.6
In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

Objective: To assess the ability of the compound to protect neurons from glutamate-induced cell death.

Protocol:

  • Cell Plating and Pre-treatment: Plate neuronal cells as described above. Pre-treat cells with non-toxic concentrations of this compound (determined from the viability assays) for 2-4 hours.

  • Glutamate Challenge: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM for HT22 cells) for 12-24 hours.[6]

  • Viability Assessment: Measure cell viability using MTT and LDH assays as described previously.

  • Data Analysis: Compare the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

GABA-T Inhibition Assay

Objective: To directly measure the inhibitory effect of the compound on GABA transaminase activity.

Protocol:

  • Enzyme Source: Use commercially available purified GABA-T or prepare brain homogenates from rodents.

  • Assay Principle: A fluorometric or colorimetric assay kit can be used. These assays typically involve a coupled enzyme system where the product of the GABA-T reaction leads to the generation of a detectable signal.

  • Procedure:

    • Incubate varying concentrations of this compound with the GABA-T enzyme.

    • Initiate the reaction by adding the substrates (GABA and α-ketoglutarate).

    • Measure the signal at appropriate time points.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) of the compound.

In Vivo Evaluation Protocols

Following promising in vitro results, in vivo studies are crucial to evaluate the compound's efficacy and safety in a whole-organism context. Rodent models are commonly used for this purpose.[7]

Maximal Electroshock (MES) Seizure Model

Objective: To assess the anticonvulsant activity of the compound against generalized tonic-clonic seizures.[8]

Animal Model: Male Swiss mice (20-25 g).

Protocol:

  • Compound Administration: Administer this compound intraperitoneally (i.p.) or orally (p.o.) at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., phenytoin, 25 mg/kg i.p.) should be included.

  • Time to Peak Effect: Conduct a preliminary experiment to determine the time at which the compound exerts its maximal effect (e.g., 30, 60, 120 minutes post-administration).

  • Seizure Induction: At the time of peak effect, induce seizures by applying an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Calculate the ED₅₀ (median effective dose) for protection against tonic hindlimb extension.

Pentylenetetrazole (PTZ) Seizure Model

Objective: To evaluate the compound's efficacy against myoclonic and clonic seizures, which are thought to be mediated by the GABAergic system.[9]

Animal Model: Male Wistar rats (150-200 g).

Protocol:

  • Compound Administration: Administer the compound as described for the MES model. A positive control such as diazepam (5 mg/kg i.p.) is appropriate.

  • Seizure Induction: At the time of peak effect, administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ (e.g., 85 mg/kg s.c.).

  • Observation: Observe the animals for the onset of generalized clonic seizures and the incidence of mortality.

  • Data Analysis: Determine the dose at which the compound significantly delays the onset of seizures or protects against seizure-induced mortality.

Data Presentation:

Treatment GroupDose (mg/kg)Route% Protection (MES)Seizure Latency (s) (PTZ)
Vehicle Control-i.p.0120 ± 15
Compound X10i.p.20180 ± 25
Compound X30i.p.60350 ± 40
Compound X100i.p.100600 ± 55
Phenytoin25i.p.100N/A
Diazepam5i.p.N/A>1800
Rotarod Test for Neurotoxicity

Objective: To assess for any motor impairment or sedative effects of the compound at its effective doses.[8]

Protocol:

  • Training: Train mice or rats to remain on a rotating rod (e.g., at 10 rpm) for a set period (e.g., 1 minute) for three consecutive trials.

  • Compound Administration: Administer the compound at doses found to be effective in the seizure models.

  • Testing: At the time of peak effect, place the animals on the rotarod and record the latency to fall.

  • Data Analysis: A significant decrease in the time spent on the rotarod compared to the vehicle control indicates potential neurotoxicity.

Experimental Workflow Visualization

Experimental_Workflow Start Start: Characterization of This compound In_Vitro In Vitro Studies Start->In_Vitro Viability Neuronal Cell Viability (MTT/LDH Assays) In_Vitro->Viability Neuroprotection Neuroprotection Assay (Glutamate Excitotoxicity) Viability->Neuroprotection Mechanism Mechanism of Action (GABA-T Inhibition Assay) Neuroprotection->Mechanism In_Vivo In Vivo Studies Mechanism->In_Vivo If promising in vitro activity MES Maximal Electroshock (MES) Seizure Model In_Vivo->MES PTZ Pentylenetetrazole (PTZ) Seizure Model In_Vivo->PTZ Neurotoxicity Rotarod Test for Neurotoxicity MES->Neurotoxicity PTZ->Neurotoxicity Data_Analysis Data Analysis and Candidate Profiling Neurotoxicity->Data_Analysis

Caption: A streamlined workflow for the preclinical evaluation of the compound.

Conclusion and Future Directions

The protocols outlined in this document provide a comprehensive framework for the initial preclinical evaluation of this compound as a potential therapeutic agent for neurological disorders, with a primary focus on epilepsy. Successful outcomes from these studies, particularly the demonstration of in vivo efficacy with a favorable safety margin, would warrant further investigation.

Future studies could include:

  • Pharmacokinetic profiling to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Evaluation in chronic models of epilepsy, such as the kindling model, to assess its potential to prevent or modify the disease course.

  • Investigation of its efficacy in models of other neurological disorders, such as neuropathic pain and anxiety, where GABAergic modulation is also a relevant therapeutic strategy.

By systematically applying these methodologies, researchers can effectively elucidate the therapeutic potential of this compound and contribute to the development of novel treatments for debilitating neurological conditions.

References

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  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative assay for screening of anticonvulsant drugs. Seizure, 16(7), 636–644.
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  • Sylvester, P. W. (2011). Optimization of the tetrazolium dye (MTT) and neutral red (NR) colorimetric assays for cellular proliferation and viability. Current protocols in toxicology, Chapter 2, Unit 2.2.
  • Swinyard, E. A., Brown, W. C., & Goodman, L. S. (1952). Comparative assays of antiepileptic drugs in mice and rats. Journal of Pharmacology and Experimental Therapeutics, 106(3), 319–330.
  • White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Kupferberg, H. J., & Wolf, H. H. (2002). Discovery and preclinical development of antiepileptic drugs. In Antiepileptic Drugs (pp. 36-48). Lippincott Williams & Wilkins.
  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68–82.
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657–678.
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  • MDPI. (2022). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 23(14), 7855.
  • Bentham Science Publishers. (2019). Development of 1, 3 Benzothiazol-2-yl Hydrazine Derivatives Containing Semicarbazone and Thioamide Pharmacophore as Anticonvulsants. CNS & Neurological Disorders - Drug Targets, 18(7), 568-580.
  • Dove Medical Press. (2014). Animal models of epilepsy: use and limitations.
  • Spandidos Publications. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. International Journal of Molecular Medicine, 48(6), 231.
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  • PubMed. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry, 271, 116391.

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Application Notes & Protocols: In Vivo Animal Model Studies for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

This compound belongs to the semicarbazone and hydrazone class of compounds, a chemical scaffold recognized for a diverse range of biological activities. Structurally related aryl semicarbazones have shown significant promise as anticonvulsant agents, often exhibiting distinct mechanisms from traditional antiepileptic drugs that contain a dicarboximide function, which may reduce certain toxic side effects.[1][2] The core pharmacophore, featuring a hydrophobic group near two electron-donating nitrogen atoms, is crucial for this activity.[3] Beyond epilepsy, various hydrazide/hydrazone derivatives have been investigated for their potential as anticancer, antifungal, and antimicrobial agents, highlighting the versatility of this structural class.[4][5][6]

The 2,6-difluorophenyl moiety in the target compound is a critical feature. The fluorine atoms can enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity to target proteins—all desirable characteristics for centrally acting agents. This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound, focusing on validated animal models for assessing its anticonvulsant and potential anticancer efficacy, alongside essential pharmacokinetic and toxicological profiling.

Chapter 1: Strategic Workflow for Preclinical In Vivo Evaluation

A systematic, multi-stage approach is critical for efficiently evaluating a novel chemical entity. The workflow outlined below progresses from broad initial screening to more detailed efficacy and safety characterization, ensuring that resources are focused on compounds with the highest potential. This phased approach allows for early go/no-go decisions, optimizing the drug development pipeline.

Preclinical_Workflow synthesis Compound Synthesis & Purity Analysis acute_tox Acute Toxicity Screen (MTD Determination) synthesis->acute_tox pk_screen Preliminary PK (Rodent Model) acute_tox->pk_screen Establish Tolerated Dose anticonvulsant_screen Anticonvulsant Screen (MES & scPTZ Models) pk_screen->anticonvulsant_screen Inform Dose Selection efficacy_cancer Anticancer Efficacy (Xenograft Model) anticonvulsant_screen->efficacy_cancer [Explore Other Indications] dose_response Dose-Response Studies (Anticonvulsant Models) anticonvulsant_screen->dose_response [Positive Result] moa Mechanism of Action (e.g., GABA-T Assay) lead_opt Lead Optimization moa->lead_opt dose_response->moa subchronic_tox Subchronic Toxicity (Rodent & Non-Rodent) dose_response->subchronic_tox Confirm Efficacious Dose Range safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) subchronic_tox->safety_pharm safety_pharm->lead_opt MOA_GABA cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba gaba_t GABA-T gaba->gaba_t Metabolism gaba_synapse GABA gaba->gaba_synapse Release ssa Succinic Semialdehyde gaba_t->ssa gaba_r GABA-A Receptor gaba_synapse->gaba_r Binds cl_channel Cl- Influx gaba_r->cl_channel Opens hyperpolarization Hyperpolarization (Reduced Excitability) cl_channel->hyperpolarization compound N-(2,6-Difluorophenyl) -1-hydrazinecarboxamide compound->gaba_t Inhibition

Caption: Hypothesized GABAergic mechanism for anticonvulsant activity.

One study on a hybrid semicarbazone demonstrated a significant increase in brain GABA levels and inhibition of the GABA transaminase (GABA-T) enzyme. [2]GABA-T is responsible for the metabolic breakdown of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, the compound could increase the concentration of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA-A receptors. This causes an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability, thereby suppressing seizure activity. Ex vivo assays measuring GABA-T activity in brain tissue from treated animals can be employed to validate this hypothesis.

References

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  • Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. PubMed. Available at: [Link]

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  • Martin, S. W., et al. (1997). Pharmacokinetics and metabolism of the novel anticonvulsant agent N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) in rats and humans. PubMed. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. Available at: [Link]

  • ResearchGate. (n.d.). Toxicological Evaluation of the Flavour Ingredient N-(1-((4-amino-2,2-dioxido-1H-benzo[c]t[3][4][7]hiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). Available at: [Link]

  • ResearchGate. (n.d.). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Available at: [Link]

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  • Dincel, E. D., et al. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

  • Yogeeswari, P., et al. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. PubMed. Available at: [Link]

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  • MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Available at: [Link]

  • de Santana, C. N., et al. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. PubMed. Available at: [Link]

  • Bevill, R. F., et al. (1977). Disposition of sulfonamides in food-producing animals: pharmacokinetics of sulfamethazine in lambs. PubMed. Available at: [Link]

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Application Notes and Protocols for the Formulation of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide (NCE-X) for Enhanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Overcoming the Bioavailability Challenge of NCE-X

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, hereafter referred to as New Chemical Entity X (NCE-X), is a promising small molecule candidate under investigation for therapeutic applications. Structurally, NCE-X possesses a difluorophenyl moiety and a hydrazinecarboxamide group, suggesting a crystalline nature with low aqueous solubility. Such characteristics often lead to poor dissolution and erratic absorption from the gastrointestinal tract, posing a significant challenge to achieving therapeutic efficacy in oral dosage forms.

This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to developing robust formulations for NCE-X. We will explore several advanced formulation strategies aimed at enhancing its solubility and dissolution rate, thereby improving its potential bioavailability. The protocols herein are designed to be self-validating, with integrated characterization and stability testing to ensure the development of a safe, stable, and effective drug product. The causality behind experimental choices is explained to provide a deeper understanding of the formulation development process.

Initial Physicochemical Characterization of NCE-X Active Pharmaceutical Ingredient (API)

A thorough understanding of the API's properties is the foundation of rational formulation design. The following initial characterization is critical.

  • Solubility Determination: The solubility of NCE-X should be determined in various media, including water, biorelevant media (e.g., FaSSIF, FeSSIF), and a range of pH buffers. This will confirm its classification under the Biopharmaceutics Classification System (BCS), which is anticipated to be Class II or IV.

  • Solid-State Characterization: Techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential to confirm the crystalline nature, identify the melting point, and detect any polymorphic forms of NCE-X.

  • Log P Determination: The octanol-water partition coefficient (Log P) will quantify the lipophilicity of NCE-X, providing insight into its potential for dissolution in lipid-based systems and its membrane permeability.

  • Forced Degradation Studies: Exposing NCE-X to stress conditions (acid, base, oxidation, heat, light) will identify its degradation pathways and help in developing stability-indicating analytical methods.

A Strategic Approach to Formulation Development

Given the anticipated poor aqueous solubility of NCE-X, a multi-pronged approach to formulation is recommended. The following workflow illustrates a logical progression from API characterization to the selection and optimization of an appropriate drug delivery system.

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: Characterization & Optimization cluster_3 Phase 4: Lead Formulation Selection API NCE-X API Characterization (Solubility, Solid-State, LogP) Strategy Select Formulation Strategies API->Strategy Poor Solubility Confirmed Nano Nanosuspension (Wet Media Milling) Strategy->Nano Option 1 ASD Amorphous Solid Dispersion (Hot-Melt Extrusion) Strategy->ASD Option 2 Lipid Lipid-Based System (SEDDS) Strategy->Lipid Option 3 Char Physicochemical Characterization (Particle Size, Drug Load, Solid State) Nano->Char ASD->Char Lipid->Char Release In Vitro Release Testing (Dissolution Profile) Char->Release Stability Accelerated Stability Studies (ICH Conditions) Release->Stability Select Select Lead Formulation Based on Data Stability->Select Optimal Profile

Caption: Formulation Development Workflow for NCE-X.

Protocol 1: Nanosuspension of NCE-X via Wet Media Milling

Rationale: Reducing the particle size of the API to the nanometer range dramatically increases the surface area available for dissolution, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[1] Wet media milling is a robust and scalable technique for producing drug nanocrystals.[2]

Materials:

  • NCE-X (API)

  • Stabilizer 1: Hydroxypropyl Methylcellulose (HPMC E5)

  • Stabilizer 2: Sodium Lauryl Sulfate (SLS)

  • Milling Media: Yttria-stabilized Zirconium Oxide beads (0.5 mm diameter)

  • Purified Water

Equipment:

  • Laboratory-scale media mill

  • High-shear mixer

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Step-by-Step Protocol:

  • Preparation of Stabilizer Solution: Prepare a 2% (w/v) HPMC E5 and 0.1% (w/v) SLS solution in purified water. Mix until fully dissolved. The combination of a polymeric and a surfactant stabilizer provides both steric and electrostatic stabilization to prevent particle agglomeration.

  • Preparation of Pre-suspension: Disperse 10% (w/w) NCE-X into the stabilizer solution under high-shear mixing for 15 minutes to create a homogenous pre-suspension.

  • Milling:

    • Charge the media mill with zirconium oxide beads to approximately 50% of the chamber volume.

    • Introduce the pre-suspension into the milling chamber.

    • Mill at a speed of 2000 RPM for 4 hours, maintaining the temperature at 20-25°C using a cooling jacket. The milling process uses mechanical energy to break down coarse drug particles to the nanoscale.[3]

  • Sample Collection and Analysis: Withdraw samples at 1, 2, and 4 hours to monitor the reduction in particle size.

  • Harvesting: After milling, separate the nanosuspension from the milling media.

  • Post-Processing (Optional): The resulting nanosuspension can be used as a liquid dosage form or can be further processed (e.g., by spray-drying) to create a solid dosage form.

Protocol 2: Amorphous Solid Dispersion (ASD) of NCE-X via Hot-Melt Extrusion (HME)

Rationale: Converting the crystalline API into a high-energy amorphous state can lead to a significant increase in its apparent solubility and dissolution rate.[4] HME is a solvent-free, continuous manufacturing process that is well-suited for producing amorphous solid dispersions.[5]

Materials:

  • NCE-X (API)

  • Polymer Carrier: Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer)

  • Plasticizer (optional): Poloxamer 188

Equipment:

  • Hot-melt extruder (laboratory scale, twin-screw)

  • Differential Scanning Calorimeter (DSC)

  • X-Ray Powder Diffractometer (XRPD)

Step-by-Step Protocol:

  • Miscibility Assessment: Before extrusion, use DSC to assess the miscibility of NCE-X with Soluplus®. A single glass transition temperature (Tg) for the blend indicates good miscibility.

  • Blending: Prepare physical blends of NCE-X and Soluplus® at different drug loadings (e.g., 10%, 20%, 30% w/w).

  • Extrusion:

    • Set the extruder temperature profile. For a Soluplus®-based formulation, a profile might range from 80°C in the feeding zone to 160°C at the die. The temperature should be high enough to ensure melting and mixing but low enough to prevent degradation of NCE-X.

    • Feed the physical blend into the extruder at a constant rate.

    • The molten extrudate is then cooled and collected.

  • Milling of Extrudate: Mill the cooled extrudate into a fine powder suitable for further processing into tablets or capsules.

  • Characterization: Immediately after production, analyze the extrudate using DSC and XRPD to confirm the absence of crystallinity and the presence of a single Tg, which verifies the formation of an amorphous solid dispersion.[4]

Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for NCE-X

Rationale: Lipid-based drug delivery systems like SEDDS can enhance the oral bioavailability of poorly soluble drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[6][7] Upon gentle agitation in aqueous media, SEDDS form fine oil-in-water emulsions, which facilitate drug absorption.[8]

Materials:

  • NCE-X (API)

  • Oil Phase: Capryol™ 90 (propylene glycol monocaprylate)

  • Surfactant: Kolliphor® RH 40 (polyoxyl 40 hydrogenated castor oil)

  • Co-surfactant: Transcutol® HP (diethylene glycol monoethyl ether)

Equipment:

  • Magnetic stirrer with heating

  • Vortex mixer

  • Droplet size analyzer

Step-by-Step Protocol:

  • Solubility Screening: Determine the solubility of NCE-X in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Formulation Preparation:

    • Based on solubility screening, prepare different ratios of oil, surfactant, and co-surfactant. A common starting point is a ratio of 40:40:20 (Oil:Surfactant:Co-surfactant).

    • Accurately weigh and mix the components in a glass vial.

    • Heat the mixture to 40°C while stirring to ensure homogeneity.

    • Add the desired amount of NCE-X to the mixture and stir until it is completely dissolved.

  • Self-Emulsification Test:

    • Add 1 mL of the NCE-X loaded SEDDS formulation dropwise to 500 mL of purified water at 37°C with gentle stirring.

    • Visually observe the spontaneity of emulsification and the appearance of the resulting emulsion (it should be clear to bluish-white).

  • Characterization: Measure the droplet size and polydispersity index (PDI) of the resulting emulsion. For a nanoemulsion, the droplet size should ideally be below 200 nm.

Physicochemical Characterization of NCE-X Formulations

A suite of analytical techniques should be employed to characterize the prepared formulations.[9][10]

Parameter Nanosuspension Amorphous Solid Dispersion SEDDS Analytical Technique(s)
Drug Content & Purity Assay by HPLCAssay by HPLCAssay by HPLCHigh-Performance Liquid Chromatography (HPLC) with UV detection[11]
Particle/Droplet Size 100-300 nmN/A (powder)20-200 nmDynamic Light Scattering (DLS)
Morphology Rod-like/cuboidal crystalsAmorphous powderSpherical dropletsScanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)[12]
Solid State CrystallineAmorphousN/A (liquid)XRPD, DSC
Encapsulation Efficiency N/AN/A>99% (dissolved)HPLC after separation

In Vitro Release Testing

In vitro release testing is a critical tool for evaluating the performance of enhanced formulations and for quality control purposes.[13][14]

Rationale: This test assesses the rate and extent to which the drug is released from the formulation under simulated physiological conditions. For poorly soluble drugs, the goal is to demonstrate a significant improvement in dissolution rate compared to the unformulated API.

G cluster_0 Setup cluster_1 Execution cluster_2 Analysis Apparatus Prepare USP Apparatus II (Paddle Method) Media Dissolution Medium: 900 mL FaSSIF, 37°C Speed Paddle Speed: 75 RPM Add Add Formulation (equivalent to 10 mg NCE-X) Speed->Add Sample Collect Samples at 5, 10, 15, 30, 45, 60 min Replace Replace with fresh media Filter Filter Samples (0.22 µm) Replace->Filter Analyze Quantify NCE-X by Validated HPLC Method Plot Plot % Drug Released vs. Time

Caption: In Vitro Release Testing Workflow.

Step-by-Step Protocol:

  • Apparatus Setup: Set up a USP Apparatus II (Paddle) with 900 mL of biorelevant medium (e.g., Fasted State Simulated Intestinal Fluid, FaSSIF) maintained at 37 ± 0.5°C. Set the paddle speed to 75 RPM.

  • Sample Addition: Add an amount of each formulation (nanosuspension, ASD powder, or SEDDS) equivalent to a fixed dose of NCE-X (e.g., 10 mg) to the dissolution vessels. Also include the unformulated API as a control.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the samples through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of NCE-X in the filtered samples using a validated stability-indicating HPLC-UV method.[15]

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate dissolution profiles for each formulation.

Stability Study Protocol

Rationale: Stability testing provides evidence on how the quality of a drug product varies with time under the influence of environmental factors such as temperature and humidity.[16] For advanced formulations, it is crucial to ensure that the enhanced solubility is maintained and that the API does not recrystallize or degrade over the product's shelf life.

ICH Guideline-Based Protocol: [17][18] The lead formulations should be placed on a stability program according to ICH Q1A(R2) guidelines.

Study Type Storage Condition Time Points (Months) Tests to be Performed
Accelerated 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6Assay, Purity/Degradation Products, Dissolution, Particle Size (for nanosuspension/SEDDS), Solid State (XRPD/DSC for ASD)
Long-Term 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24Assay, Purity/Degradation Products, Dissolution, Particle Size (for nanosuspension/SEDDS), Solid State (XRPD/DSC for ASD), Appearance

Testing Frequency:

  • Long-term studies: Testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[19]

  • Accelerated studies: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[17]

A critical aspect for ASD formulations is monitoring for any signs of recrystallization using XRPD and DSC, as a return to the crystalline state would negate the solubility advantage. For nanosuspensions, monitoring for particle size growth (Ostwald ripening) is essential.

Conclusion

The formulation of poorly soluble compounds like this compound (NCE-X) requires a systematic and scientifically grounded approach. By employing advanced drug delivery technologies such as wet media milling, hot-melt extrusion, and self-emulsifying systems, it is possible to overcome the inherent challenges of low aqueous solubility. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers to develop a stable and effective formulation with enhanced potential for oral bioavailability. The selection of the final formulation should be based on a holistic evaluation of the in vitro release data, physicochemical characterization, and long-term stability results.

References

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Application Notes and Protocols for the Analytical Quantification of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for Novel Phenyl-Hydrazine Carboxamides

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide belongs to the hydrazinecarboxamide (or semicarbazide) class of compounds, a scaffold of significant interest in medicinal chemistry due to a broad spectrum of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2] The precise and accurate quantification of this molecule is paramount throughout the drug development lifecycle—from purity assessment of the active pharmaceutical ingredient (API) to its determination in finished dosage forms and for critical pharmacokinetic studies in biological matrices.

This document provides detailed, field-proven analytical methodologies for the quantification of this compound. We move beyond simple procedural lists to explain the underlying scientific rationale for each step, ensuring that the protocols are not only replicable but also adaptable. The methods described herein are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties and Analytical Considerations

Structure:

  • IUPAC Name: N-(2,6-difluorophenyl)hydrazine-1-carboxamide

  • Molecular Formula: C₇H₇F₂N₃O

  • Key Features for Analysis:

    • Chromophore: The difluorophenyl ring provides a strong chromophore, making it highly suitable for UV-Vis spectrophotometric detection.

    • Polarity: The presence of amide and hydrazine functional groups imparts significant polarity, which dictates the choice of chromatographic conditions.

    • Ionization Potential: The molecule is amenable to ionization, making it a candidate for mass spectrometry-based detection, particularly for high-sensitivity applications.

The primary analytical challenge with hydrazine-containing compounds can be their potential for oxidation.[5] Therefore, sample preparation and handling must be performed expeditiously, and the stability of the analyte in the chosen sample diluent should be thoroughly evaluated during method development.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity and Assay Determination

This reversed-phase HPLC method is designed for the routine quality control of this compound in its bulk drug substance form and in pharmaceutical formulations.

Rationale for Method Design

A C18 stationary phase is selected for its versatility and robustness in retaining moderately polar analytes. The mobile phase, a gradient of acetonitrile and a low-pH phosphate buffer, is chosen to ensure sharp peak shapes and adequate retention. The acidic pH suppresses the potential ionization of any residual basic sites, minimizing peak tailing. UV detection is set at a wavelength that provides maximal absorbance for the difluorophenyl chromophore, ensuring high sensitivity.

Experimental Protocol

Instrumentation and Consumables:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid.

  • 0.45 µm membrane filters for mobile phase and sample preparation.

Reagent Preparation:

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate solution in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

Chromatographic Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 0-10 min: 30-70% B10-12 min: 70-30% B12-15 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 210 nm[6]

Sample Preparation:

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of sample (e.g., powdered tablets) equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, then dilute to volume. Filter through a 0.45 µm syringe filter before injection.

Method Validation Summary (as per ICH Q2(R1))[4]

The following table summarizes the typical acceptance criteria for the validation of this analytical method.

Validation ParameterTypical Acceptance Criteria
Specificity Peak purity index > 0.995; no interference from placebo or known impurities at the analyte's retention time.
Linearity r² ≥ 0.999 over a range of 10-150 µg/mL.[6]
Accuracy 98.0% to 102.0% recovery at three concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness No significant change in results with small variations in pH (±0.2), column temperature (±2°C), and mobile phase composition (±2%).
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve filter Syringe Filtration (0.45 µm) dissolve->filter inject Autosampler Injection (10 µL) filter->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification vs. Standard integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

This LC-MS/MS method is tailored for the quantification of this compound in biological matrices like plasma, offering the high sensitivity and selectivity required for pharmacokinetic studies.

Rationale for Method Design

LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its exceptional specificity.[7][8] A rapid gradient elution on a C18 column is used to minimize run times. The mobile phase incorporates formic acid to promote protonation of the analyte for positive ion electrospray ionization (ESI+). Sample preparation involves protein precipitation, a simple and effective method for cleaning up plasma samples. An internal standard (IS) with a structure closely related to the analyte should be used to correct for matrix effects and variability in extraction and ionization.

Experimental Protocol

Instrumentation and Consumables:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Microcentrifuge and appropriate tubes.

  • LC-MS grade acetonitrile, formic acid, and water.

Reagent Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic acid in water.

  • Mobile Phase B (Organic): 0.1% Formic acid in acetonitrile.

  • Precipitation Solution: Acetonitrile containing the internal standard at an appropriate concentration.

LC-MS/MS Conditions:

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B0.5-2.0 min: 5-95% B2.0-2.5 min: 95% B2.5-3.0 min: 95-5% B3.0-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Mode ESI Positive (ESI+)
MRM Transitions To be determined by direct infusion of the analyte. For example:Analyte: Q1 (Precursor Ion) -> Q3 (Product Ion)Internal Standard: Q1 (Precursor Ion) -> Q3 (Product Ion)

Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

  • Add 150 µL of the cold precipitation solution (acetonitrile with internal standard).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for injection.

Method Validation Summary (as per FDA Bioanalytical Method Validation Guidance)
Validation ParameterTypical Acceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in at least six blank matrix sources.
Linearity r² ≥ 0.99 over the desired concentration range (e.g., 0.1 to 1000 ng/mL).
Accuracy & Precision Within ±15% of nominal values (±20% at the LLOQ) for QC samples at four levels (LLOQ, Low, Mid, High).
Matrix Effect IS-normalized matrix factor should have a CV ≤ 15%.
Recovery Consistent and reproducible across the concentration range.
Stability Analyte stable under various conditions: bench-top, freeze-thaw cycles, long-term storage.
LC-MS/MS Bioanalytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) precipitate Add Acetonitrile + Internal Standard plasma->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject UPLC Injection supernatant->inject separate Fast Gradient Separation inject->separate ionize ESI+ Ionization separate->ionize analyze MRM Detection ionize->analyze integrate Peak Area Ratio (Analyte/IS) analyze->integrate quantify Calculate Concentration via Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Bioanalytical workflow for LC-MS/MS.

References

  • Chromatographic methods of determining hydrazine and its polar derivatives. (2012). Journal of Chemistry, 2(4), 348-371.[9]

  • Hassib, S. T., Hashem, H. M. A., Mahrouse, M. A., & Mostafa, E. A. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Journal of AOAC International, 103(5), 1215–1222. Available at: [Link]6]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]3]

  • Shimadzu Scientific Instruments. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. Available at: [Link]7]

  • Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Retrieved January 23, 2026, from [Link]]

  • Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof. (1991). Google Patents. EP0462456B1. Available at: ]

  • The Impact of High-Resolution LC-MS/MS Detected Environmental Exposures on Obesity: A Study of Cumulative Effects Through Statistical Modeling. (2026). Dove Medical Press.[10]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151303175, N-(2,6-difluorophenyl)aziridine-1-carboxamide. Retrieved January 23, 2026, from [Link]]

  • Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. (2013). Scientific Research Publishing.[11]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]4]

  • Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials - evaluating LC-MS/MS versus total fluorine and extractable organic fluorine. (2024). PubMed.[8]

  • Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. (2024). PubMed.[1]

  • In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. (n.d.). MDPI.[12]

  • UHPLC Separation of Triazine Herbicides at Elevated Temperature. (n.d.). Thermo Fisher Scientific.[13]

  • ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA).[14]

  • Removing impurities from N-phenylhydrazine-1,2-dicarboxamide reaction mixtures. (n.d.). Benchchem.[15]

  • Chemical Derivatization in LC-MS/MS | Bioanalysis Solutions. (n.d.). Syngene International Ltd.[16]

  • Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry.[5]

  • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). IntechOpen.[17]

  • Validation of Analytical Procedures Q2(R2). (2023). ICH.[18]

  • N-(2-CHLOROPHENYL)-1-HYDRAZINECARBOXAMIDE - Safety Data Sheet. (2022). ChemicalBook.[19]

  • The method that derivatization HPLC methods determine hydrazine hydrate. (n.d.). Google Patents. CN107064368A.[20]

  • Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. (n.d.). ResearchGate.[21]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (n.d.). MDPI.[22]

  • An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. (2021). Sciforum.[23]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. (n.d.). Agilent.[24]

  • ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.[25]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Acta Poloniae Pharmaceutica.[26]

  • Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. (2003). PubMed.[27]

  • Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). (n.d.). Cheméo.[28]

  • Hydrazinecarboxamide, N,2-diphenyl-. (n.d.). PubChem.[29]

  • Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. (2005). PubMed.[2]

  • CAS No : 5294-61-1 | Product Name : N-(2,6-Dimethylphenyl)-1-piperazineacetamide. (n.d.). Pharmaffiliates.[30]

Sources

Application Note: A Validated HPLC-UV Method for the Quantification of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals on the HPLC-UV analysis of a key pharmaceutical intermediate.

Introduction

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is a crucial chemical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity and concentration of this compound are critical quality attributes that directly influence the safety, efficacy, and overall quality of the final drug product. Consequently, a robust, accurate, and reliable analytical method for its quantification is essential for in-process controls, raw material testing, and stability studies within the pharmaceutical industry.

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the precise determination of this compound. The methodology is grounded in established scientific principles and has been developed in alignment with international regulatory guidelines to ensure its suitability for a regulated laboratory environment.

Method Principle: Reverse-Phase Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components within a mixture.[1] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed within a column.[1]

This method employs reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar.[2][3] this compound, a compound of moderate polarity, is retained by the non-polar stationary phase. The composition of the polar mobile phase is carefully controlled to elute the analyte, resulting in sharp, well-defined chromatographic peaks. A UV detector is then used to measure the absorbance of the eluting analyte at a specific wavelength, allowing for highly sensitive and accurate quantification.

Materials and Reagents

  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (Deionized or Milli-Q)

  • Additives:

    • Formic Acid (ACS Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is appropriate for this analysis. The optimized chromatographic conditions are detailed below.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-10 min: 40% B10-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 262 nm
Run Time 25 minutes

Rationale for Experimental Choices:

  • Column: A C18 column is a versatile and widely used stationary phase in reverse-phase HPLC, offering excellent retention and separation for a broad range of compounds with moderate polarity.[1][3]

  • Mobile Phase: A mixture of acetonitrile and water provides good solvation for the analyte. The addition of 0.1% formic acid helps to control the pH of the mobile phase, which can improve peak shape and reproducibility.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the target analyte and any potential impurities with differing polarities, leading to a more robust separation and shorter analysis times.

  • UV Detection Wavelength: The selection of 262 nm is based on the UV absorbance spectrum of the difluorophenyl chromophore, which provides a good balance of sensitivity and selectivity for this compound.

Experimental Protocols

Solution Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Quantitatively transfer the standard to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes, or until fully dissolved.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

Working Standard Solutions:

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the construction of a calibration curve.

Sample Preparation:

The preparation of the sample will vary depending on its matrix. For a bulk drug substance:

  • Accurately weigh a quantity of the sample equivalent to approximately 25 mg of this compound.

  • Transfer the sample to a 25 mL volumetric flask.

  • Follow steps 3-5 as outlined for the Standard Stock Solution preparation.

  • Prior to injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

System Suitability

Before initiating the analysis of any samples, it is crucial to verify the performance of the chromatographic system. This is accomplished by making six replicate injections of a mid-range working standard solution (e.g., 50 µg/mL). The system is considered suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

These parameters confirm that the system is providing adequate separation efficiency and reproducibility.

Analysis Workflow

Caption: A schematic overview of the HPLC-UV analysis workflow.

Data Analysis and Calculation

The concentration of this compound in the sample is determined using an external standard calibration method.

  • Calibration Curve: A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the injected working standard solutions. A linear regression analysis is then performed on this data. The correlation coefficient (r²) should be ≥ 0.999 to demonstrate linearity.

  • Quantification: The concentration of the analyte in the prepared sample solution is determined by interpolating its peak area from the calibration curve.

  • Calculation: The percentage of this compound in the original sample is calculated using the following formula:

    Where:

    • C_sample = Concentration of the analyte in the sample solution from the calibration curve (µg/mL).

    • C_prep = Nominal concentration of the prepared sample solution (µg/mL).

    • Purity_std = Purity of the reference standard (as a decimal).

Method Validation

To ensure the method is fit for its intended purpose, it must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4] The validation process should encompass the following parameters:

  • Specificity: The ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The concentration interval over which the method is demonstrated to be precise, accurate, and linear.

  • Accuracy: The closeness of the results obtained by the method to the true value. This is often assessed through recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes an assessment of repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively, with acceptable precision and accuracy.[5]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

Conclusion

This application note provides a detailed and scientifically sound HPLC-UV method for the quantitative determination of this compound. The protocol is designed to be readily implemented in a quality control or research laboratory setting, utilizing standard instrumentation and reagents. By following the outlined procedures and adhering to the principles of method validation, users can be confident in the accuracy and reliability of their analytical results.

References

  • Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. (2022). MDPI. Retrieved from [Link]

  • PubChem. N-(2,6-difluorophenyl)aziridine-1-carboxamide. Retrieved from [Link]

  • Cheméo. Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Development and validation of HPLC/UV-spectrophotometric procedures for metronidazole quantitative determination. Retrieved from [Link]

  • PubChem. 1,2-Hydrazinedicarboxamide. Retrieved from [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from [Link]

  • Chembest. (2022). N-(2-CHLOROPHENYL)-1-HYDRAZINECARBOXAMIDE - Safety Data Sheet. Retrieved from [Link]

  • IVT Network. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Cheméo. Chemical Properties of 1,2-Hydrazinedicarboxamide (CAS 110-21-4). Retrieved from [Link]

  • Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]

  • Chemistry Research Journal. (2023). UV spectroscopy and HPLC method Development for the Estimation of Aspirin and Ticgrelor in Marketed formulation. Retrieved from [Link]

  • SIELC Technologies. Polar Compounds. Retrieved from [Link]

  • USP-NF. (n.d.). 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2015). Analytical UV Spectroscopic Method Development and Validation for the Estimation of Mycophenolate Mofetil. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • PubChem. Hydrazinecarboxamide, N,2-diphenyl-. Retrieved from [Link]

  • PubChem. Hydrazinecarboxamide, 2-(3-phenyl-2-propenylidene)-. Retrieved from [Link]

  • PubChem. 2-(1-Phenylethylidene)-1-hydrazinecarboxamide. Retrieved from [Link]

Sources

Application Note: Quantitative Determination of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is a small molecule of interest in pharmaceutical development. Its unique structure, featuring a difluorophenyl ring and a hydrazinecarboxamide moiety, presents distinct bioanalytical challenges. Accurate quantification in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and metabolism studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for bioanalysis due to its high sensitivity and selectivity.[1][2]

This application note provides a comprehensive, step-by-step protocol for the development and validation of a robust LC-MS/MS method for the determination of this compound in human plasma. The methodology adheres to the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[3][4][5][6]

Analyte Characteristics & Method Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation of a successful bioanalytical method.

Analyte: this compound Molecular Formula: C₇H₇F₂N₃O Molecular Weight: 187.15 g/mol Structure:

The presence of fluorine atoms can enhance metabolic stability and binding affinity, but also presents unique considerations for MS detection.[7][8][9] The hydrazinecarboxamide group suggests a degree of polarity, which will influence the choice of chromatographic conditions and sample preparation strategy.[10][11]

The chosen approach utilizes reversed-phase chromatography for separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity, which is crucial for achieving low limits of quantification required in clinical studies.[1]

Experimental Design & Protocols

Materials and Reagents
  • Analyte Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound like N-(2,6-Dimethylphenyl)-1-piperazineacetamide can be used, provided it demonstrates similar chromatographic and ionization behavior.[12]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (≥98% purity).

  • Biological Matrix: Human plasma (K₂EDTA as anticoagulant), sourced from at least six different donors to assess matrix variability.[6]

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[13][14][15][16]

Protocol:

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[16]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Diagram: Protein Precipitation Workflow

cluster_0 Sample Preparation Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard (10 µL) Plasma->Add_IS Add_ACN 3. Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex_1 4. Vortex (1 min) Add_ACN->Vortex_1 Centrifuge 5. Centrifuge (14,000 x g, 10 min) Vortex_1->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Evaporate 7. Evaporate to Dryness Supernatant->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for plasma protein precipitation.

LC-MS/MS Method Development

Liquid Chromatography (LC): The initial LC method development starts with a standard C18 column and a gradient elution to ensure good peak shape and retention.[17]

ParameterCondition
Column Reversed-phase C18, 2.1 x 50 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate

Rationale: Formic acid is added to the mobile phase to improve peak shape and enhance ionization in positive ion mode. A gradient elution is chosen to effectively separate the analyte from endogenous plasma components.[17]

Mass Spectrometry (MS): The mass spectrometer is tuned to the specific mass-to-charge ratio (m/z) of the analyte and internal standard.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5500 V
Temperature 500°C
Curtain Gas 30 psi
Collision Gas Medium

MRM Transitions:

  • This compound: To be determined experimentally by infusing a standard solution and optimizing for the most stable and intense precursor and product ions.

  • Internal Standard: To be determined experimentally.

Bioanalytical Method Validation

A full validation of the bioanalytical method must be conducted to ensure its reliability for the intended application, following regulatory guidelines.[5][18][19][20][21]

Validation Parameters

The validation process will assess the following key parameters:[6]

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[6] This is evaluated by analyzing blank plasma from at least six different sources.

  • Accuracy and Precision: The closeness of measured values to the nominal concentration and the degree of scatter in the data, respectively.[4][5] This is assessed at multiple concentration levels (LLOQ, LQC, MQC, HQC).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression model with a weighting factor is typically used.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[5]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.[2][22][23][24] This is a critical parameter to evaluate to avoid erroneous results.

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.[25][26][27][28]

Diagram: Method Validation Flow

Validation Full Method Validation Selectivity Selectivity (6 sources) Validation->Selectivity Accuracy Accuracy & Precision (LLOQ, LQC, MQC, HQC) Validation->Accuracy Calibration Calibration Curve (Linearity, Range) Validation->Calibration LLOQ LLOQ Determination Validation->LLOQ Matrix Matrix Effect Validation->Matrix Stability Stability (Bench-top, Freeze-Thaw, Long-term) Validation->Stability

Caption: Key parameters for bioanalytical method validation.

Acceptance Criteria

The following table summarizes the typical acceptance criteria based on FDA and EMA guidelines.[4][5]

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal value (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Calibration Curve (r²) ≥0.99
Matrix Factor CV ≤15%
Recovery Consistent, precise, and reproducible
Stability Mean concentration within ±15% of nominal concentration

Conclusion

This application note details a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The described sample preparation protocol and chromatographic conditions are designed to provide high sensitivity and selectivity. Adherence to the comprehensive validation plan outlined herein will ensure that the method generates high-quality data suitable for regulatory submissions in support of drug development programs.

References

  • Application of LCMS in small-molecule drug development. (2016). Drug Discovery Today. [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024). Celegence. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2012). Bioanalysis. [Link]

  • A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. (2009). Journal of Chromatographic Science. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • N-(2,6-difluorophenyl)aziridine-1-carboxamide. (n.d.). PubChem. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]

  • Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. (2007). Environmental Science & Technology. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. (n.d.). NorthEast BioLab. [Link]

  • Bioanalytical Method Validation Focus on Sample Stability. (n.d.). BioPharma Services. [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. (2015). Shimadzu. [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). HHS.gov. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • Solid-Phase Extraction. (2023). Chemistry LibreTexts. [Link]

  • BA Method Development: Polar Compounds. (n.d.). BioPharma Services. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2016). Bioanalysis. [Link]

  • An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. (2007). ResearchGate. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery Today. [Link]

  • ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. [Link]

  • Matrix effect in bioanalysis: an overview. (2013). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. (2022). Pharmaceuticals. [Link]

  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. (2022). Future Science. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. (2022). ResearchGate. [Link]

  • Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS. (2025). American Chemical Society. [Link]

  • Chemical Properties of Hydrazinecarbothioamide. (n.d.). Cheméo. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. [Link]

  • Distinctions Between Analytical and Bioanalytical Test Methods. (2011). BioProcess International. [Link]

  • Underivatized Methylmalonic Acid (MMA) from Plasma Using Strata-X SPE. (n.d.). Phenomenex. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • Bioanalytical Method Validation for Biomarkers. (2025). HHS.gov. [Link]

  • Hydrazinecarboxamide, N,2-diphenyl-. (n.d.). PubChem. [Link]

  • N-(2,6-Dimethylphenyl)-1-piperazineacetamide. (n.d.). Pharmaffiliates. [Link]

  • Bioanalytical Method Validation. (2018). FDA. [Link]

  • Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particularly the identification and mitigation of synthesis byproducts. Our goal is to provide practical, experience-driven advice to enhance the purity, yield, and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing an unexpected peak in my LC-MS analysis with a molecular weight of approximately 308 g/mol . What is this impurity?

A1: The most probable identity for a byproduct with this molecular weight is 1,3-bis(2,6-difluorophenyl)urea.

This is one of the most common impurities in this synthesis. Its formation is a direct consequence of the high reactivity of the 2,6-difluorophenyl isocyanate starting material with water.[1]

Causality & Mechanism:

  • Hydrolysis of Isocyanate: Any trace moisture in your reaction solvent, glassware, or even the hydrazine solution will rapidly react with 2,6-difluorophenyl isocyanate to form an unstable carbamic acid intermediate.

  • Decarboxylation: This carbamic acid quickly decarboxylates (loses CO₂) to form 2,6-difluoroaniline.

  • Urea Formation: The newly formed 2,6-difluoroaniline is nucleophilic and will react with another molecule of the starting 2,6-difluorophenyl isocyanate to yield the symmetrical urea byproduct, 1,3-bis(2,6-difluorophenyl)urea.

Mitigation Strategy:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

  • Quality of Hydrazine: Use anhydrous hydrazine if possible. If using hydrazine hydrate, be mindful of the water content as a potential reactant.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Below is a diagram illustrating the formation pathway of this common byproduct alongside the desired reaction.

Byproduct_Formation Isocyanate 2,6-Difluorophenyl Isocyanate Aniline 2,6-Difluoroaniline Isocyanate->Aniline + H2O (Hydrolysis) - CO2 Product Desired Product N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide (MW: ~187.14) Isocyanate->Product + Hydrazine (Desired Reaction) Urea Byproduct 1 1,3-bis(2,6-difluorophenyl)urea (MW: ~308.24) Isocyanate->Urea + 2,6-Difluoroaniline (Side Reaction) Hydrazine Hydrazine (H2N-NH2) Hydrazine->Product Water Water (H2O) (Trace Moisture) Water->Aniline Aniline->Urea

Caption: Reaction pathways for desired product and urea byproduct formation.

Q2: My reaction produced a significant amount of a white, insoluble solid with a molecular weight around 342 g/mol . What is it and how can I avoid it?

A2: This byproduct is likely 1,2-bis(N-(2,6-difluorophenyl)carbamoyl)hydrazine.

This impurity arises from the difunctional nature of hydrazine. Both nitrogen atoms in hydrazine are nucleophilic and can react with the isocyanate.

Causality & Mechanism: Hydrazine (H₂N-NH₂) has two primary amine groups. After the first amine reacts with a molecule of 2,6-difluorophenyl isocyanate to form the desired product, the terminal -NH₂ of the product is still nucleophilic. If there is a localized excess of the isocyanate, or if it is added too quickly, a second molecule of isocyanate can react at this terminal nitrogen.

Mitigation Strategy:

  • Stoichiometry Control: Use a molar excess of hydrazine (e.g., 2-5 equivalents) relative to the isocyanate. This ensures the isocyanate is more likely to encounter a fresh hydrazine molecule rather than the already-reacted product.

  • Reverse Addition: Add the 2,6-difluorophenyl isocyanate solution slowly and dropwise to a stirring solution of hydrazine. This maintains a high concentration of hydrazine and a low concentration of isocyanate throughout the reaction, minimizing the double-addition product.

  • Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and prevent localized heating that can accelerate side reactions.

Q3: What analytical methods are best for identifying and quantifying these byproducts?

A3: A combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.

HPLC-MS for Identification and Quantification: This is the workhorse technique for separating the product from its byproducts and confirming their molecular weights.

CompoundExpected [M+H]⁺ (m/z)Typical Elution Order (Reverse Phase)
Hydrazine33.0Very Early (polar)
Target Product 188.1 Intermediate
2,6-Difluoroaniline130.0Intermediate
1,3-bis(2,6-difluorophenyl)urea309.1Late (less polar)
1,2-bis(N-(2,6-difluorophenyl)carbamoyl)hydrazine343.1Late (less polar)

NMR Spectroscopy for Structural Confirmation: ¹H and ¹⁹F NMR are invaluable for unambiguous structural elucidation.

  • Target Product: Will show distinct signals for the three different N-H protons (which may be broad and exchangeable with D₂O) and the characteristic aromatic signals for the 2,6-difluorophenyl group.

  • 1,3-bis(2,6-difluorophenyl)urea: Due to its C₂ symmetry, you will observe only one set of aromatic signals and a single N-H signal, simplifying the spectrum compared to the product.

  • 1,2-bis(N-(2,6-difluorophenyl)carbamoyl)hydrazine: This molecule also possesses symmetry, which will be reflected in the NMR spectrum, showing one set of aromatic signals and likely two distinct N-H signals.

Q4: What are the most critical experimental parameters to control for a clean reaction?

A4: Success hinges on meticulous control over four key areas: Reagent Purity, Stoichiometry, Order of Addition, and Temperature.

Failing to control these parameters is the primary source of byproduct formation and low yields. The following workflow provides a logical troubleshooting guide.

Troubleshooting_Workflow Start Problem Observed (Low Yield / Impure Product) Check_Moisture 1. Review Anhydrous Technique - Solvents dry? - Glassware oven-dried? - Inert atmosphere used? Start->Check_Moisture Check_Stoich 2. Verify Stoichiometry - Using excess hydrazine (2-5 eq)? - Reagents accurately weighed? Check_Moisture->Check_Stoich Yes Urea_Byproduct High Probability of: 1,3-bis(2,6-difluorophenyl)urea Check_Moisture->Urea_Byproduct No Check_Addition 3. Confirm Order of Addition - Isocyanate added SLOWLY to hydrazine? Check_Stoich->Check_Addition Yes DiAdd_Byproduct High Probability of: Di-addition Product Check_Stoich->DiAdd_Byproduct No Check_Temp 4. Monitor Temperature - Reaction kept cool (0 °C)? - Exotherm controlled during addition? Check_Addition->Check_Temp Yes Check_Addition->DiAdd_Byproduct No Exotherm_Byproduct Increased Side Reactions (e.g., Isocyanate Trimerization) Check_Temp->Exotherm_Byproduct No Solution Implement Corrective Actions & Repeat Synthesis Check_Temp->Solution All Yes (Re-evaluate other factors) Urea_Byproduct->Solution DiAdd_Byproduct->Solution Exotherm_Byproduct->Solution

Caption: Troubleshooting workflow for byproduct identification.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Byproduct Formation

This protocol emphasizes the best practices discussed above.

  • Preparation: Oven-dry all glassware (a round-bottom flask with a magnetic stir bar, an addition funnel) at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Reagent Setup:

    • In the round-bottom flask, dissolve hydrazine (3.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Place the flask in an ice/water bath and begin stirring under an inert atmosphere (N₂ or Ar).

    • In the addition funnel, dissolve 2,6-difluorophenyl isocyanate (1.0 eq.) in anhydrous THF.

  • Reaction:

    • Once the hydrazine solution is cooled to 0 °C, begin the dropwise addition of the isocyanate solution from the addition funnel. The addition should be slow, taking approximately 30-60 minutes.

    • Maintain the reaction temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup & Purification:

    • Monitor the reaction by TLC or LC-MS to confirm consumption of the isocyanate.

    • Quench the reaction by carefully adding water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization as needed.

Protocol 2: Representative HPLC-MS Method for Analysis

This serves as a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-22 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 50-500.

References

  • Olin Corporation. (1984). Process for preparing semicarbazide hydrochloride. U.S.
  • Bogolubsky, A. V., et al. (2014). Facile one-pot synthesis of 4-substituted semicarbazides. RSC Advances, 4(105), 61141-61148. [Link]

  • Paul, S., & Person, T. E. (2022). A brief overview of properties and reactions of diisocyanates. Journal of Toxicology and Environmental Health, Part B, 25(3), 118-127. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 522162, 2,6-Difluorophenyl isocyanate". PubChem. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate. Our goal is to provide you with in-depth, field-proven insights to help you maximize your reaction yield, ensure product purity, and troubleshoot common experimental challenges.

Introduction to the Synthesis

This compound, also known as a substituted semicarbazide, is a valuable building block in medicinal chemistry. Aryl semicarbazides are recognized pharmacophores in the development of anticonvulsant agents.[1][2] The core structure is typically synthesized via the nucleophilic addition of hydrazine to an appropriately substituted isocyanate. While the reaction appears straightforward, achieving high yields and purity requires careful control over several key parameters. This guide addresses the most frequently encountered issues in this synthesis.

Section 1: Synthesis Fundamentals & Core Protocol

This section covers the foundational knowledge for the synthesis, including the primary reaction mechanism and a baseline experimental protocol.

Frequently Asked Questions: The Basics

Q: What is the primary synthetic route for this compound?

A: The most direct and common method is the reaction between 2,6-difluorophenyl isocyanate and a hydrazine source, typically hydrazine hydrate. This is a nucleophilic addition reaction where the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the isocyanate group.

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Caption: Primary synthetic pathway for the target compound.

Q: What are the critical roles of the reactants and why is reagent quality so important?

A:

  • 2,6-Difluorophenyl Isocyanate: This is the electrophile. Isocyanates are highly reactive and extremely sensitive to moisture.[3] Water will react with the isocyanate to form an unstable carbamic acid, which then decomposes to 2,6-difluoroaniline and carbon dioxide. This aniline can then react with another molecule of isocyanate to form an undesired symmetrical urea, significantly reducing your yield. Always use anhydrous solvents and handle this reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrazine (N₂H₄): This is the nucleophile. It is a powerful reducing agent and requires careful handling.[4] It is typically used as hydrazine hydrate (a solution in water), which is safer and easier to handle than anhydrous hydrazine. A common strategy is to use a stoichiometric excess of hydrazine to ensure the isocyanate is fully consumed and to minimize the formation of side products where a second isocyanate molecule reacts with the newly formed product.[5]

Q: How does the choice of solvent impact the reaction?

A: The solvent must be inert to the highly reactive isocyanate. Protic solvents like alcohols are generally avoided as they can react with the isocyanate to form carbamates.

Solvent TypeExamplesSuitabilityRationale
Aprotic Polar Tetrahydrofuran (THF), Dioxane, Acetonitrile (MeCN)Excellent Solubilizes reactants well without reacting with the isocyanate. Ensures a homogenous reaction medium.
Aprotic Nonpolar Toluene, HexanesGood Suitable, but solubility of hydrazine may be limited. Often used in industrial processes.
Protic Ethanol, Methanol, WaterPoor The hydroxyl group (-OH) will compete with hydrazine to attack the isocyanate, forming undesired carbamate byproducts.[6]
Baseline Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization will be necessary based on your specific lab conditions and scale.

  • Preparation:

    • Set up a round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to remove any residual moisture.

  • Reaction Setup:

    • To the flask, add hydrazine hydrate (e.g., 2.0 to 3.0 molar equivalents) dissolved in anhydrous THF (e.g., 0.5 M concentration relative to the isocyanate).

    • Cool the hydrazine solution to 0 °C using an ice bath. This helps to control the initial exotherm of the reaction.

  • Addition of Isocyanate:

    • Dissolve 2,6-difluorophenyl isocyanate (1.0 molar equivalent) in anhydrous THF in the dropping funnel.[7]

    • Add the isocyanate solution dropwise to the stirred, cooled hydrazine solution over a period of 30-60 minutes. Maintain the internal temperature below 10 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The isocyanate starting material should be consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly add the reaction mixture to a beaker of cold water or a dilute HCl solution to precipitate the product and quench any remaining hydrazine.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of a non-polar solvent like hexanes to remove any unreacted starting materials.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure this compound.[1]

Section 2: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section is formatted to help you quickly diagnose and solve common problems.

dot

Troubleshooting_Workflow Start Problem Encountered LowYield Low or No Yield? Start->LowYield ImpureProduct Impure Product / Multiple Spots on TLC? Start->ImpureProduct CheckReagents Check Reagent Quality (Isocyanate + Hydrazine) LowYield->CheckReagents Yes IdentifySideProduct Identify Major Side Product: 1,3-bis(2,6-difluorophenyl)urea? ImpureProduct->IdentifySideProduct Yes CheckMoisture Ensure Anhydrous Conditions (Dry Glassware/Solvent) CheckReagents->CheckMoisture CheckStoichiometry Verify Stoichiometry (Use Excess Hydrazine) CheckMoisture->CheckStoichiometry AdjustAddition Slow Down Isocyanate Addition Maintain Low Temperature IdentifySideProduct->AdjustAddition OptimizeStoichiometry Increase Hydrazine Excess (e.g., 3-5 equivalents) AdjustAddition->OptimizeStoichiometry

Caption: A decision tree for troubleshooting common synthesis issues.

Problem: Low or No Product Yield

Q: My reaction has resulted in a very low yield. What are the most likely causes?

A: This is the most common issue and is almost always traced back to the reactants or reaction conditions.

Potential Cause Explanation & Validation Recommended Solution
Degraded Isocyanate 2,6-Difluorophenyl isocyanate is highly susceptible to degradation by moisture.[3] It can polymerize or react with atmospheric water. Check the IR spectrum of your isocyanate; a pure sample will show a strong, sharp peak around 2250-2270 cm⁻¹. The appearance of urea C=O peaks (~1650 cm⁻¹) indicates degradation.Purchase fresh isocyanate from a reputable supplier. Store it tightly sealed under nitrogen or argon, preferably in a desiccator.
Moisture Contamination Water in your solvent or on your glassware will consume the isocyanate before it can react with hydrazine.[6] This is a primary cause of yield loss.Use a freshly opened bottle of anhydrous solvent or distill the solvent over a suitable drying agent. Ensure all glassware is rigorously dried.
Incorrect Stoichiometry Using a 1:1 ratio of isocyanate to hydrazine can lead to the formation of a significant side product. The desired product is also nucleophilic and can compete with hydrazine for the isocyanate.Use a 2- to 3-fold molar excess of hydrazine hydrate. This ensures the isocyanate is rapidly trapped by the more abundant nucleophile.
Poor Temperature Control Adding the isocyanate too quickly can cause an uncontrolled exotherm. This can promote side reactions, including isocyanate polymerization.Add the isocyanate solution slowly and dropwise to a cooled (0 °C) solution of hydrazine. Use an ice bath to maintain a low internal temperature throughout the addition.
Problem: Multiple Products & Impurities

Q: My TLC plate shows multiple spots, and the final product is difficult to purify. What are the probable side products and how can I avoid them?

A: The presence of multiple products indicates competing reaction pathways are occurring.

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Side_Reactions Isocyanate 2,6-Difluorophenyl Isocyanate DesiredProduct Desired Product Isocyanate->DesiredProduct + Urea 1,3-bis(2,6-difluorophenyl)urea (Side Product) Isocyanate->Urea + DisubstitutedHydrazine Disubstituted Hydrazine (Side Product) Isocyanate->DisubstitutedHydrazine + Hydrazine Hydrazine (Desired) Hydrazine->DesiredProduct Water Water (Contaminant) Aniline 2,6-Difluoroaniline (From Hydrolysis) Water->Aniline hydrolysis of isocyanate Product_NH2 Product's -NH2 Group (Competing Nucleophile) Product_NH2->DisubstitutedHydrazine Aniline->Urea

Sources

"N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide" stability under different pH conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various pH conditions. Here, we will explore potential degradation pathways, offer troubleshooting advice for common experimental issues, and provide standardized protocols to ensure the integrity of your research.

Understanding the Molecule: Key Structural Features and Potential Instabilities

This compound is a molecule featuring a difluorophenyl ring attached to a hydrazinecarboxamide moiety. Understanding its structure is crucial to predicting its stability. The primary points of potential degradation are the amide and hydrazine functional groups. The electron-withdrawing nature of the 2,6-difluorophenyl group can also influence the reactivity of the amide bond.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under different pH conditions?

A1: The primary degradation pathways are expected to be hydrolysis of the amide bond and oxidation of the hydrazine moiety.

  • Acidic Conditions: Acid-catalyzed hydrolysis of the amide bond is a probable degradation route. This would lead to the formation of 2,6-difluoroaniline and hydrazinecarboxamide.

  • Neutral to Alkaline Conditions: Under neutral to alkaline conditions, both amide hydrolysis and oxidation of the hydrazine group can occur. The hydrazine moiety is susceptible to oxidation, which can be catalyzed by trace metal ions and the presence of oxygen, leading to various oxidation products.[1] Base-catalyzed hydrolysis of the amide bond is also a significant pathway at higher pH.[2][3][4]

  • General Considerations: The presence of oxidizing agents will accelerate the degradation of the hydrazine group across the pH spectrum.

Q2: How does the 2,6-difluorophenyl group affect the stability of the molecule?

A2: The two fluorine atoms on the phenyl ring are strongly electron-withdrawing. This electronic effect can influence the stability of the adjacent amide bond. The fluorine atoms can modulate the electrostatic potential of the molecule, which may impact its interaction with solvents and other reagents, thereby affecting its degradation kinetics.[5]

Q3: What are the expected degradation products I should monitor for?

A3: Based on the predicted degradation pathways, the primary degradation products to monitor would be:

  • 2,6-Difluoroaniline: Resulting from the cleavage of the amide bond.

  • Hydrazinecarboxamide: The other product of amide bond hydrolysis.

  • Oxidative Degradation Products: The oxidation of the hydrazine moiety can lead to a variety of products, including diimide and nitrogen gas, which may be difficult to detect directly. Other more complex products could also be formed.

Q4: What analytical techniques are best suited for a stability study of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.

  • Detection: UV detection is generally suitable for aromatic compounds like this. A photodiode array (PDA) detector can be beneficial for monitoring peak purity and identifying the emergence of degradation products with different UV spectra.

  • Mass Spectrometry (LC-MS): For definitive identification of degradation products, coupling HPLC with a mass spectrometer is highly recommended.[6]

  • Other Techniques: For fluorinated compounds, techniques like combustion ion chromatography (CIC) or 19F NMR could potentially be used for specialized investigations.[7][8]

Troubleshooting Guide

This section addresses common issues encountered during stability studies in a question-and-answer format.

Problem: I'm observing rapid degradation of my compound, even in what I believe are mild conditions.

  • Question: My compound is degrading quickly in my formulation, which is buffered to a neutral pH. What could be the issue?

  • Answer: Even at neutral pH, the hydrazine group is susceptible to oxidation.[1] Ensure your buffers and solvents are de-gassed to remove dissolved oxygen. Also, consider the presence of trace metal ions in your excipients or glassware, as these can catalyze oxidation. The use of a chelating agent like EDTA may help to mitigate this.

Problem: I am seeing unexpected peaks in my chromatogram.

  • Question: During my forced degradation study in acidic media, I see the expected 2,6-difluoroaniline peak, but also several other small, unidentified peaks. What might these be?

  • Answer: While acid hydrolysis of the amide is the primary expected pathway, secondary reactions can occur. The initial degradation products may themselves be unstable under the stress conditions and degrade further. Additionally, complex side reactions can be initiated by the harsh conditions of a forced degradation study. It is also possible that some impurities were present in the initial sample and are now more prominent as the parent compound degrades.

Problem: My mass balance is poor in my stability study.

  • Question: After analyzing my degraded samples, the total amount of the parent compound and its known degradation products is significantly less than 100% of the initial amount. Where did the rest of the material go?

  • Answer: A poor mass balance can indicate several possibilities. The degradation may be producing non-UV active compounds or highly volatile products (like nitrogen gas from hydrazine oxidation) that are not detected by your analytical method. It is also possible that some degradation products are not eluting from your HPLC column or are irreversibly adsorbing to surfaces. Using a universal detection method like mass spectrometry or a charged aerosol detector (CAD) alongside UV can sometimes help to account for non-chromophoric degradants.

Experimental Protocol: pH Stability Study

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound at different pH values.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12).

  • Acidic: 0.01 M HCl (pH 2), Acetate buffer (pH 4).

  • Neutral: Phosphate buffered saline (PBS) (pH 7.4).

  • Basic: Borate buffer (pH 9), 0.01 M NaOH (pH 12).

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect on the reaction.

3. Stress Conditions:

  • Incubate the prepared solutions at a controlled temperature (e.g., 40°C or 60°C).

  • Protect samples from light to avoid photolytic degradation, unless that is a specific parameter being studied.

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing should be adjusted based on the observed rate of degradation.

4. Sample Analysis:

  • At each time point, quench the degradation reaction if necessary (e.g., by neutralizing acidic or basic samples).

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Quantify the amount of remaining this compound and any major degradation products.

5. Data Analysis:

  • Plot the concentration of the parent compound versus time for each pH condition.

  • Determine the degradation rate constant (k) and the half-life (t½) at each pH.

  • Summarize the results in a table for easy comparison.

Data Presentation

Table 1: Hypothetical Stability Data for this compound at 60°C

pHTime (hours)% Remaining Parent CompoundMajor Degradation Products Observed
2.00100-
8852,6-Difluoroaniline, Hydrazinecarboxamide
24602,6-Difluoroaniline, Hydrazinecarboxamide
7.00100-
898Minor oxidative products
2492Minor oxidative products
12.00100-
8702,6-Difluoroaniline, Hydrazinecarboxamide
24402,6-Difluoroaniline, Hydrazinecarboxamide

Visualizations

Predicted Degradation Pathways

cluster_acid Acidic Conditions (pH < 7) cluster_base Alkaline Conditions (pH > 7) A N-(2,6-Difluorophenyl)- 1-hydrazinecarboxamide B 2,6-Difluoroaniline A->B  Amide Hydrolysis (H+) C Hydrazinecarboxamide A->C  Amide Hydrolysis (H+) D N-(2,6-Difluorophenyl)- 1-hydrazinecarboxamide E 2,6-Difluoroaniline D->E  Amide Hydrolysis (OH-) F Hydrazinecarboxamide D->F  Amide Hydrolysis (OH-) G Oxidative Degradants D->G  Oxidation

Caption: Predicted degradation of this compound.

Experimental Workflow for pH Stability Study

prep Prepare Buffers (pH 2, 4, 7, 9, 12) sample_prep Prepare Sample Solutions in Buffers prep->sample_prep incubate Incubate at Controlled Temperature (e.g., 60°C) sample_prep->incubate sampling Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate->sampling quench Quench Reaction (if necessary) sampling->quench analyze Analyze by Stability-Indicating HPLC-UV/MS quench->analyze data Quantify Parent and Degradation Products analyze->data report Determine Degradation Rate and Half-life data->report

Caption: Workflow for conducting a pH stability study.

References

  • Reaction of different amides with hydrazine hydrate.[a,b] - ResearchGate. Available at: [Link]

  • Pellizzari reaction - Wikipedia. Available at: [Link]

  • (PDF) Decompostion of Hydrazine in Aqueous Solutions - ResearchGate. Available at: [Link]

  • Effects of Difluorophenyl Substituents on Structural, Redox, and Magnetic Properties of Blatter Radicals - MDPI. Available at: [Link]

  • 2 Overview on PFAS analytical methods - Publications. Available at: [Link]

  • Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - MDPI. Available at: [Link]

  • Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review - PubMed. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. Available at: [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture - MDPI. Available at: [Link]

  • Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed. Available at: [Link]

  • Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants - NIH. Available at: [Link]

  • (PDF) Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - ResearchGate. Available at: [Link]

  • An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. - Sciforum : Event management platform. Available at: [Link]

  • Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides - NIH. Available at: [Link]

  • Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review | Request PDF - ResearchGate. Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

  • Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Sci-Hub. Available at: [Link]

  • Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form - PubMed. Available at: [Link]

  • PFAS Analytic Strategies - Gorzelnik Engineering. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]

  • Recent developments in methods for analysis of perfluorinated persistent pollutants. Available at: [Link]

  • BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Available at: [Link]

  • The kinetics of nitrilimine formation in base-catalysed hydrolysis of hydrazonyl halides. Available at: [Link]

Sources

Technical Support Center: Analysis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide and its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific applications. We will explore the inherent stability characteristics of this molecule, guide you through setting up robust degradation studies, and troubleshoot common analytical challenges.

Part 1: Foundational Knowledge & Proactive Stability Assessment (FAQs)

Before initiating any experiment, understanding the molecule's potential liabilities is critical. The this compound structure contains two key functional groups prone to degradation: the hydrazinecarboxamide (also known as a semicarbazide) moiety and the electron-deficient difluorophenyl ring.

Q1: What are the primary degradation pathways I should be concerned about for this molecule?

A: Based on its structure, you should anticipate two main degradation routes:

  • Oxidation: The hydrazine functional group is highly susceptible to oxidation.[1][2] This can occur via atmospheric oxygen, metal ion catalysis, or exposure to oxidizing agents.[3][4] The primary oxidation products are often diazenes, which can be unstable themselves and lead to further degradation. The formation of reactive oxygen species during this process can also contribute to the compound's toxicity and instability.[5]

  • Hydrolysis: The amide bond within the hydrazinecarboxamide linkage is susceptible to cleavage under both acidic and basic conditions, although it is generally more stable than an ester.[6] This pathway would yield 2,6-difluorophenylhydrazine and other related products.

Q2: How do the 2,6-difluoro substituents on the phenyl ring influence stability?

A: The two fluorine atoms are strongly electron-withdrawing. This has two major effects:

  • It decreases the electron density on the adjacent nitrogen atom, which can influence the rate and mechanism of both oxidation and hydrolysis compared to a non-substituted phenylhydrazine.

  • It can make the molecule more susceptible to nucleophilic aromatic substitution under harsh conditions, though this is a less common pathway compared to oxidation and hydrolysis.

Q3: Are there any specific handling or storage precautions I should take?

A: Absolutely. Given the oxidative liability of the hydrazine moiety, proactive measures are essential.

  • Storage: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light at recommended temperatures (e.g., 2-8 °C or -20 °C).

  • Solution Preparation: Prepare solutions fresh whenever possible. Use de-gassed solvents to minimize dissolved oxygen.[1] If solutions must be stored, purge the headspace of the vial with an inert gas and store protected from light at low temperatures.

  • Avoid Metal Contamination: Be mindful that trace metal ions, particularly copper (Cu(II)), can catalytically accelerate the oxidation of hydrazines.[1][3] Use high-purity solvents and avoid metal spatulas or containers where possible.

Part 2: The Forced Degradation Study - A Practical Guide & Troubleshooting

A forced degradation (or stress testing) study is the cornerstone of understanding a drug candidate's stability. It helps to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8]

Below is a logical workflow for conducting such a study.

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution in Acetonitrile or Methanol C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->D E Oxidation (e.g., 3% H₂O₂, RT) A->E F Thermal (Solution at 60°C) A->F G Photolytic (ICH Q1B Light Exposure) A->G B Prepare Stress Solutions (e.g., HCl, NaOH, H₂O₂) B->C B->D B->E H Sample at Time Points (e.g., 0, 2, 8, 24 hrs) C->H D->H E->H F->H G->H I Neutralize Acid/Base Samples H->I J Dilute to Target Conc. I->J K Analyze by HPLC-UV/MS J->K L Assess % Degradation Calculate Mass Balance K->L M Identify Degradant Peaks (Compare to Controls) K->M N Propose Degradation Pathway M->N

Caption: Experimental workflow for a forced degradation study.

Q4: My compound seems to degrade almost instantly in the oxidative (H₂O₂) condition. How can I get meaningful data?

A: This is a common issue with hydrazine-containing molecules due to their high reactivity with peroxides.[5] Instantaneous degradation provides little information on intermediate products.

  • Troubleshooting Steps:

    • Lower the Stress: Reduce the concentration of hydrogen peroxide from 3% down to 0.3% or even 0.1%.

    • Reduce the Temperature: Perform the experiment at a lower temperature (e.g., 4°C or on an ice bath) to slow the reaction kinetics.

    • Shorter Time Points: Sample at very early time points (e.g., 0, 5, 15, 30 minutes) to capture the initial degradation products before they degrade further. The scientific rationale is to kinetically control the degradation, allowing for the observation of transient intermediates.

Q5: I see a new peak in my acid hydrolysis sample, but also in my thermal control. What does this mean?

A: This indicates that the degradation product is likely formed through thermal degradation, and the acidic condition may or may not accelerate it.

  • Troubleshooting Steps:

    • Compare Degradation Rates: Quantify the peak area of the degradant in both the acid-stressed and thermal-stressed samples at identical time points and temperatures. If the peak is significantly larger in the acidic sample, you have acid-catalyzed thermal degradation. If the peak areas are similar, the degradation is primarily thermal.

    • Run a Room Temperature Acid Condition: To isolate the effect of the acid, run a parallel experiment at room temperature. If the peak still forms (albeit slower), hydrolysis is occurring without thermal assistance. If it does not form, the primary stressor is heat.

Q6: My mass balance is low (<95%) in the photostability study. Where did my compound go?

A: A low mass balance suggests that one or more degradation products are not being detected by your analytical method.[7]

  • Common Causes & Solutions:

    • Loss of Chromophore: The degradation product may have lost its UV-absorbing part of the molecule. Check your mass spectrometer data (if available) for peaks that do not have a corresponding UV signal.

    • Formation of Volatiles: Degradation may produce volatile compounds (like N₂) that are lost from the sample.[1] This is a known degradation pathway for some hydrazine derivatives.

    • Precipitation: A degradant may be poorly soluble in the analysis solvent and has precipitated out of solution. Check for particulates in your vial.

    • Poor Chromatography: The degradant may be highly polar and eluting in the solvent front, or highly non-polar and irreversibly stuck to the column. A good troubleshooting step is to modify your gradient to include a wider range of organic modifier (e.g., from 5% to 95%) to ensure all components are eluted.

Predicted Degradation Pathways

Based on chemical principles, here are the most likely primary degradation products of this compound.

Degradation Pathway Parent This compound DP1 2,6-Difluorophenylhydrazine Parent->DP1 Hydrolysis (Acid/Base) DP2 N-(2,6-Difluorophenyl)-diazenecarboxamide Parent->DP2 Oxidation (e.g., H₂O₂ / Air) DP3 2,6-Difluoroaniline DP1->DP3 Oxidation DP2->DP3 Further Degradation (Decarboxylation/Hydrolysis)

Caption: Plausible degradation pathways for the target molecule.

Part 3: Analytical Method Troubleshooting

Even with a perfect study design, analytical methods can present challenges. Here are answers to common HPLC-related issues.

Troubleshooting Logic Start Problem: Unexpected Peak in Chromatogram Q1 Is the peak in the blank (mobile phase/diluent)? Start->Q1 A1_Yes Source: Contaminated solvent, leaching from vial/cap, or carryover. Q1->A1_Yes Yes Q2 Is the peak in the placebo or 'no-drug' stressed control? Q1->Q2 No Sol1 Solution: Use fresh solvents, inject blank solvent, clean injector. A1_Yes->Sol1 A2_Yes Source: Degradation of excipient or reaction with stressor. Q2->A2_Yes Yes A3_No Peak is a true degradant of the active compound. Q2->A3_No No Sol2 Solution: Identify and flag as non-drug related. Characterize if necessary. A2_Yes->Sol2 Sol3 Solution: Proceed with peak tracking, mass balance, and structural elucidation. A3_No->Sol3

Caption: Logic diagram for troubleshooting unexpected peaks.

Q7: I'm seeing significant peak tailing for my main compound. What's the cause?

A: Peak tailing for a nitrogen-containing compound like this is often due to secondary interactions with the silica backbone of the HPLC column.

  • Potential Causes & Solutions:

    • Silanol Interactions: The basic nitrogen atoms in your molecule can interact with acidic silanol groups on the column surface.

      • Solution: Lower the pH of your mobile phase (e.g., to pH 2.5-3.0 with formic or phosphoric acid). This protonates the analyte, but more importantly, it suppresses the ionization of the silanol groups, minimizing the interaction.[7]

    • Column Overload: Injecting too much mass on the column can lead to tailing.

      • Solution: Dilute your sample and inject a smaller volume.

    • Column Degradation: The column may be fouled or voided.

      • Solution: First, try flushing the column with a strong solvent. If that fails, replace the column.

Q8: My retention times are shifting between injections. How can I improve reproducibility?

A: Retention time instability is usually caused by issues with the mobile phase or the HPLC system hardware.

  • Troubleshooting Checklist:

    • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, this means allowing at least 10 column volumes of the starting mobile phase to pass through after the previous run.

    • Mobile Phase Preparation: Ensure mobile phases are well-mixed and have been degassed. If you are mixing solvents online, check that the pump's proportioning valves are working correctly.

    • Temperature Control: Use a column oven. Even small fluctuations in ambient temperature can cause significant shifts in retention time.

    • Pump Performance: Check for pressure fluctuations, which may indicate a leak or a bubble in the pump head.

Appendices

Appendix A: Representative Stability Data Summary

The following table illustrates how to summarize data from a forced degradation study. Values are for illustrative purposes only.

Stress ConditionTime (hrs)Assay of Parent (%)Major Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)
0.1 M HCl (60°C)2485.212.1 (DP1)Not Detected97.3
0.1 M NaOH (60°C)879.818.5 (DP1)Not Detected98.3
3% H₂O₂ (RT)245.15.3 (DP3)48.9 (DP2)99.3
Thermal (60°C)2498.50.8 (DP1)Not Detected99.3
Photolytic (ICH Q1B)-92.31.5 (DP3)4.8 (DP2)98.6

DP1: 2,6-Difluorophenylhydrazine; DP2: N-(2,6-Difluorophenyl)-diazenecarboxamide; DP3: 2,6-Difluoroaniline

Appendix B: Key Experimental Protocols

Protocol 1: Forced Degradation Stock and Sample Preparation

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of 1.0 mg/mL.

  • Stress Sample Preparation (Example: Acid Hydrolysis):

    • Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1.0 mL of 1.0 M HCl.

    • Dilute to volume with a 50:50 mixture of water and acetonitrile. This results in a final concentration of 100 µg/mL in 0.1 M HCl.

    • Prepare a "blank" solution containing everything except the drug.

  • Incubation: Cap the flask tightly and place it in a calibrated oven or water bath at the target temperature (e.g., 60°C).

  • Time Point Sampling: At each designated time point, withdraw an aliquot.

  • Neutralization: Immediately neutralize the aliquot by adding an equivalent molar amount of base (e.g., for 100 µL of sample, add 100 µL of 0.1 M NaOH).

  • Final Dilution: Dilute the neutralized sample with mobile phase to the final target concentration for HPLC analysis (e.g., 10 µg/mL).

Protocol 2: Stability-Indicating HPLC-UV/MS Method

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • UV Detection: Diode Array Detector (DAD) scanning 210-400 nm; extract chromatogram at lambda max.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a relevant mass range (e.g., m/z 100-500).

References

  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 330-353.

  • Moliner, A. M., & Street, J. J. (1989). Decompostion of Hydrazine in Aqueous Solutions. Journal of Environmental Quality, 18(4), 483-487.

  • Gläser, T., et al. (2002). Hydrazine reagents as derivatizing agents in environmental analysis - A critical review. Fresenius' Journal of Analytical Chemistry, 372(3), 442-453.

  • Wikipedia. (n.d.). Hydrazine. Retrieved January 23, 2026, from [Link]

  • Street, J. J., & Moliner, A. M. (1997). The chemical and biochemical degradation of hydrazine. USAF Technical Report.

  • Jürmann, G., et al. (2007). Investigation of the oxidation ability of protected hydrazine derivatives. Journal of Chemical Research, 2007(1), 35-37.

  • Lester, Y., et al. (2019). Photodegradation of pharmaceutical compounds in partially nitritated wastewater during UV irradiation. Environmental Science: Water Research & Technology, 5, 1543-1553.

  • Wills, B. K., & Aksel, G. (2023). Hydrazine Toxicology. In StatPearls. StatPearls Publishing.

  • Nelsen, S. F., et al. (2010). O-capped heteroadamantyl-substituted hydrazines and their oxidation products. The Journal of Organic Chemistry, 75(8), 2609-2617.

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines.

  • Yeh, M. K., & Chen, Y. L. (1995). Degradation mechanism of nefopam in solution under stressed storage conditions. Journal of Pharmaceutical and Biomedical Analysis, 13(3), 231-237.

  • Lambert, K. M., et al. (2021). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 86(17), 12104-12112.

  • Kalgutkar, A. S., & Henne, K. R. (2002). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Current Drug Metabolism, 3(4), 379-393.

  • Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

  • Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences, 99(7), 3030-3040.

Sources

Technical Support Center: N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven advice for overcoming solubility challenges with this compound in bioassay applications. Recognizing that poor aqueous solubility is a major hurdle for a significant percentage of new chemical entities, this resource offers in-depth troubleshooting and frequently asked questions to ensure reliable and reproducible experimental outcomes.[1][2]

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter when preparing this compound for your experiments.

Scenario 1: My compound won't dissolve in 100% DMSO to create a high-concentration stock solution.

Question: I am trying to make a 10 mM stock of this compound in pure Dimethyl Sulfoxide (DMSO), but I see solid particles that won't go into solution, even with vortexing. What's happening and what should I do?

Answer:

This is a common issue with compounds that are highly crystalline or have strong intermolecular forces. While DMSO is a powerful aprotic solvent capable of dissolving a vast array of organic molecules, saturation limits can still be reached.[3][4]

Causality:

  • "Brick Dust" Problem: The compound may have a high crystal lattice energy, meaning more energy is required to break apart the crystal structure than is gained by its interaction with the solvent. This is a characteristic of many poorly soluble drugs, often referred to as "brick-dust" molecules.[5]

  • Purity & Water Content: The purity of your compound can affect its solubility. Additionally, DMSO is highly hygroscopic; absorbed water can reduce its effectiveness as a solvent for certain nonpolar compounds.

Step-by-Step Solution Protocol:

  • Gentle Heating: Gently warm the solution to 37°C in a water bath for 10-15 minutes. This can provide the energy needed to overcome the crystal lattice energy. Do not overheat, as this could degrade the compound.

  • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals. The ultrasonic waves can help to break up solid aggregates and facilitate dissolution.

  • Re-evaluate Stock Concentration: If the above steps fail, you may be exceeding the compound's thermodynamic solubility limit in DMSO. Consider preparing a lower concentration stock (e.g., 5 mM or 1 mM) and adjust your experimental dilutions accordingly.

  • Alternative Solvents: While less common for initial stocks, solvents like N-methyl-2-pyrrolidone (NMP) could be tested as an alternative if DMSO proves insufficient.

Scenario 2: My compound dissolves in DMSO, but precipitates when I add it to my aqueous cell culture medium or buffer.

Question: I have a clear 10 mM stock of this compound in DMSO. When I dilute it to a final concentration of 10 µM in my phosphate-buffered saline (PBS) or cell media, the solution becomes cloudy, or I see visible precipitate. How can I prevent this?

Answer:

This is a classic case of a compound "crashing out" of solution. The aqueous environment of your bioassay buffer is vastly different from the 100% organic DMSO stock, leading to a dramatic drop in solubility.

Causality:

  • Solvent Shift: The compound is soluble in the highly polar aprotic DMSO but is poorly soluble in the polar protic environment of water. When the DMSO concentration is drastically lowered upon dilution (typically to <0.5% in the final assay), the water-based medium cannot maintain the compound in solution.

  • Kinetic vs. Thermodynamic Solubility: Your DMSO stock represents thermodynamic solubility. When you dilute it into buffer, you are dealing with kinetic solubility—the ability of the compound to remain in a supersaturated state.[6] If this state is not stable, the compound will precipitate over time.

Workflow for Preventing Precipitation:

G cluster_0 Troubleshooting Workflow Start Compound Precipitates in Aqueous Buffer Check_DMSO Is final DMSO concentration ≤ 0.5%? Reduce_DMSO Lower stock concentration or adjust dilution scheme Pluronic Try Pluronic® F-127 Co-Solvent Protocol pH_Mod Test pH Modification (if compound is ionizable) BSA Add BSA to Assay Buffer (for protein binding) End Achieved Solubilization

Detailed Protocols:

  • Protocol 1: Reduce Final DMSO Concentration: The final concentration of DMSO in cell-based assays should ideally be kept below 0.5% to avoid solvent-induced artifacts.[7][8] If your dilution scheme results in a higher percentage, remake a more dilute primary stock (e.g., 1 mM in DMSO) to achieve the same final compound concentration with less solvent.

  • Protocol 2: Use a Co-solvent/Surfactant: Co-solvents can reduce the interfacial tension between the compound and the aqueous medium.[9][10]

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in sterile water.

    • In a sterile microfuge tube, mix your DMSO stock of this compound with an equal volume of the 10% Pluronic® F-127 solution.

    • Vortex thoroughly. This creates a micellar preparation of your compound.

    • Use this mixture for the final dilution into your aqueous assay buffer. The surfactant helps to keep the compound dispersed.

  • Protocol 3: pH Modification: The solubility of compounds with ionizable groups can be highly dependent on pH.[11][12] The hydrazinecarboxamide moiety may have a pKa that makes its solubility sensitive to pH changes.

    • Determine if your compound is acidic or basic. Weakly basic drugs are often more soluble at a lower pH.[13]

    • Prepare your assay buffer at a range of pH values (e.g., 6.0, 7.4, 8.0) to empirically determine the optimal pH for solubility.

    • Caution: Ensure the tested pH range is compatible with your biological system (e.g., cells, enzymes).

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that predict its low solubility?

Based on its structure and related compounds, we can infer several properties. The presence of two phenyl rings in similar structures suggests a high logP (lipophilicity), which correlates with poor water solubility.[14] The difluorophenyl group, in particular, contributes to this lipophilicity. While the hydrazinecarboxamide group adds some polarity and hydrogen bonding capability, the overall molecule is likely to be hydrophobic.[15][16][17]

PropertyPredicted Value/CharacteristicImplication for Solubility
LogP (Octanol/Water) Likely > 2.5High lipophilicity, predicts poor aqueous solubility.
Hydrogen Bond Donors/Acceptors Multiple sites availableCan interact with polar solvents, but may not overcome overall hydrophobicity.
Molecular Weight ~187.15 g/mol (for the core structure)Within typical drug-like range, but structure suggests potential for strong crystal packing.
Ionizable Groups Hydrazine moietySolubility may be pH-dependent.[12][18]

Table 1: Predicted Physicochemical Properties and Their Impact on Solubility.

Q2: What is the maximum recommended concentration of DMSO for in vitro cell-based assays?

As a general rule, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% (v/v) .[7] Many studies show that DMSO concentrations above 1% can have significant inhibitory or stimulatory effects on cellular processes, confounding experimental results.[7][8] Always include a "vehicle control" in your experiments, which contains the same final concentration of DMSO as your test samples, to account for any solvent effects.

Q3: Can I use other solvents like ethanol or methanol to prepare my stock solution?

While ethanol and methanol can be used, DMSO is generally preferred for creating high-concentration stock solutions due to its superior solvating power for a wide range of compounds and its miscibility with water.[4][19] Ethanol can sometimes be a suitable alternative, but it is typically more cytotoxic to cells than DMSO at equivalent concentrations. If you must use an alternative, a comprehensive validation including vehicle controls is critical.

Q4: Are there advanced formulation strategies I can consider if these methods fail?

Yes, for persistent solubility challenges, more advanced drug delivery technologies can be adapted for in vitro use, although they require more extensive preparation.[1][20]

  • Solid Dispersions: The compound can be molecularly dispersed within a water-soluble polymer matrix (like PVP or PEG). This is often achieved by dissolving both the compound and the polymer in a common solvent and then removing the solvent via spray drying.[5] The resulting powder can then be dissolved in an aqueous buffer.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, increasing their apparent water solubility.[21] Preparing these complexes involves mixing the drug and cyclodextrin in solution and then isolating the complex, often by freeze-drying.

Q5: How should I store my stock solution of this compound?

Stock solutions in DMSO should be stored at -20°C or -80°C to maximize long-term stability. Aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation as water is absorbed into the DMSO upon thawing.

References

  • Jannin, V., et al. (2020). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Hydrazinecarbothioamide (CAS 79-19-6). Cheméo. Available at: [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Krieg, B. J., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Busk, P. K., & Asthana, A. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]

  • Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-(2,6-difluorophenyl)aziridine-1-carboxamide. PubChem. Available at: [Link]

  • PubChem. (n.d.). 1,2-Hydrazinedicarboxamide. PubChem. Available at: [Link]

  • Patel, J., et al. (2023). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Muselík, J., et al. (2013). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. NIH. Available at: [Link]

  • Various Authors. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. Available at: [Link]

  • gChem Global. (n.d.). DMSO Physical Properties. gChem Global. Available at: [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Kumar, S., & Singh, P. (2020). CO-SOLVENCY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,2-Hydrazinedicarboxamide (CAS 110-21-4). Cheméo. Available at: [Link]

  • Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link]

  • CBChem. (2022). N-(2-CHLOROPHENYL)-1-HYDRAZINECARBOXAMIDE - Safety Data Sheet. CBChem. Available at: [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available at: [Link]

  • Various Authors. (n.d.). ph-sensitive hydrazone bond: Topics by Science.gov. Science.gov. Available at: [Link]

  • Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

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Technical Support Center: Large-Scale Synthesis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide. This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up of this important synthetic intermediate. Our goal is to provide field-proven insights and practical solutions to the common challenges encountered during its large-scale production.

This compound, also known as a semicarbazide, is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. Its structure, featuring a difluorinated aromatic ring and a reactive hydrazine moiety, presents a unique set of challenges when transitioning from laboratory-scale to pilot or manufacturing scale. This document provides a structured approach to troubleshooting, process optimization, and safety management.

Synthesis Strategy Overview & Core Challenges

The most common and industrially viable route to this compound involves the reaction of 2,6-difluorophenyl isocyanate with hydrazine hydrate. While seemingly straightforward, this pathway is fraught with potential complications that must be carefully managed for a successful large-scale campaign.

Primary Synthetic Pathway

cluster_0 Route: Isocyanate Reaction cluster_1 Key Challenges DFPI 2,6-Difluorophenyl Isocyanate Reaction Reaction Vessel (-10°C to 10°C) DFPI->Reaction + HH Hydrazine Hydrate (N2H4·H2O) HH->Reaction Solvent Aprotic Solvent (e.g., Toluene, THF) Solvent->Reaction Product N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide Reaction->Product Exothermic Reaction C1 Exotherm Control C2 Side Reactions (Di-acylation) C3 Product Isolation & Purity C4 Hydrazine Handling & Safety

Caption: Primary synthetic route and associated challenges.

The core of the synthesis is the nucleophilic attack of the terminal nitrogen of hydrazine on the highly electrophilic carbonyl carbon of the isocyanate. The primary challenges stem from the high reactivity of the reagents and the properties of the product itself.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Reaction Control & Yield Optimization

Q: My reaction yield is consistently low (<80%), and HPLC analysis shows multiple byproducts. What is the primary cause?

A: The most common cause of low yield is the formation of the 1,2-di-substituted hydrazine byproduct, 1,2-bis[(2,6-difluorophenyl)carbamoyl]hydrazine . This occurs when a second molecule of isocyanate reacts with the newly formed terminal -NH2 group of the desired product.

  • Causality: Hydrazine has two nucleophilic nitrogen atoms. While the initial reaction is fast, the product, this compound, is also a potent nucleophile. If localized concentrations of the isocyanate exist or if the stoichiometry is not carefully controlled, this secondary reaction becomes significant.

  • Solution:

    • Use an Excess of Hydrazine: Employ a molar excess of hydrazine hydrate (typically 1.5 to 3.0 equivalents). This statistically favors the reaction of the isocyanate with the more abundant starting hydrazine.

    • Reverse Addition: Add the 2,6-difluorophenyl isocyanate solution slowly to the cooled solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the isocyanate throughout the reaction, suppressing the secondary reaction.

    • Strict Temperature Control: Maintain the reaction temperature below 10°C, preferably between -5°C and 5°C. The activation energy for the secondary reaction is higher, and lower temperatures will kinetically disfavor its formation.

Q: I am observing a dangerous exotherm upon mixing the reagents, making temperature control difficult on a larger scale. How can this be managed?

A: The reaction is highly exothermic. Uncontrolled heat release can lead to solvent boiling, pressure buildup, and significant byproduct formation.

  • Causality: The formation of the carbon-nitrogen bond is thermodynamically very favorable, releasing a substantial amount of energy.

  • Solution:

    • Dilution: Conduct the reaction at a lower concentration. While this may increase solvent usage, it provides a larger thermal mass to absorb the heat of reaction, making the temperature easier to control.

    • Controlled Addition Rate: The rate of isocyanate addition should be directly linked to the cooling capacity of the reactor. Use a calibrated dosing pump and monitor the internal temperature closely. Pause the addition if the temperature rises above the set limit.

    • Efficient Heat Transfer: Ensure the reactor has adequate cooling surface area and that the stirring is efficient to prevent localized hot spots. For very large scales, consider external heat exchangers.

Product Isolation & Purification

Q: Upon completion of the reaction, my product precipitates as a fine, almost colloidal solid that is extremely difficult to filter. What can I do to improve the physical form?

A: This is a common issue related to rapid precipitation from a highly supersaturated solution. The goal is to encourage the growth of larger, more easily filterable crystals.

  • Causality: The product often has low solubility in the reaction solvent (e.g., toluene, THF). As it forms, it crashes out of the solution rapidly, leading to very small particle sizes.

  • Solution:

    • Controlled Crystallization: After the reaction is complete, consider adding a co-solvent in which the product has slightly higher solubility (e.g., isopropanol) and then slowly cooling the mixture.

    • Aging/Digestion: Hold the slurry at a controlled temperature (e.g., 20-25°C) with gentle stirring for several hours (2-12 hours). This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals, improving the particle size distribution.

    • Anti-Solvent Addition: Alternatively, perform the reaction in a solvent that solubilizes the product (e.g., ethanol), and then slowly add an anti-solvent (e.g., water) to induce a controlled precipitation.

Q: My isolated product is off-color (pink or yellow) and has a purity of only 95% by HPLC. How can I improve its purity?

A: The primary impurities are likely the di-substituted byproduct and unreacted starting materials. Color may arise from minor oxidative degradation products.

  • Causality: Impurities get trapped within the crystal lattice during a rapid precipitation.

  • Solution:

    • Slurry Wash: Before filtration, wash the crude product slurry with a non-polar solvent like heptane or hexanes. This will help remove residual toluene and some organic-soluble impurities.

    • Recrystallization: This is the most effective method. A solvent system of isopropanol/water or ethanol/water is often effective. Dissolve the crude product in the hot alcohol, then slowly add water until turbidity is observed. Cool slowly to allow for selective crystallization of the pure product.[1][2] A patent for purifying phenylhydrazine suggests distillation in the presence of aliphatic glycols, which could be adapted for related compounds if thermal stability allows.[3][4]

    • Activated Carbon Treatment: If the color is persistent, dissolving the product in a suitable solvent and treating with 1-2% w/w activated carbon at 50-60°C for 30 minutes can remove color bodies before recrystallization.[2]

Troubleshooting Workflow: Low Purity

start Low Purity Detected (Post-Isolation) hplc Analyze by HPLC/LC-MS Identify Impurities start->hplc impurity_check Major Impurity? hplc->impurity_check di_sub Di-substituted Hydrazine impurity_check->di_sub Yes sm Unreacted Isocyanate or Urea Derivative impurity_check->sm Yes color Color Impurities impurity_check->color Yes action_di_sub Action: 1. Re-run with excess Hydrazine. 2. Add Isocyanate to Hydrazine. 3. Lower reaction temperature. di_sub->action_di_sub action_sm Action: 1. Increase reaction time. 2. Ensure anhydrous conditions. 3. Purify via recrystallization. sm->action_sm action_color Action: 1. Recrystallize product. 2. Add activated carbon during recrystallization. color->action_color

Caption: Decision workflow for troubleshooting low product purity.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for handling hydrazine hydrate on a multi-kilogram scale?

A: Hydrazine is a highly toxic and corrosive substance and a suspected human carcinogen.[5][6][7] All operations must be conducted in a well-ventilated area, preferably within a contained system.

  • Personal Protective Equipment (PPE): A full complement of PPE is mandatory, including chemical-resistant gloves (butyl rubber or laminate), a chemical-resistant apron or suit, and full-face respiratory protection.[5]

  • Engineering Controls: Use closed-transfer systems for charging hydrazine to the reactor to minimize vapor exposure. Vapors from the reactor should be scrubbed through an acidic solution (e.g., citric acid) or an oxidizing solution (e.g., sodium hypochlorite) to neutralize any vented hydrazine.

  • Spill Management: Have a spill kit ready containing an absorbent material and a deactivating solution (e.g., dilute calcium hypochlorite).

  • Health Effects: Acute exposure can cause severe irritation to the eyes, nose, and throat, as well as dizziness, nausea, and damage to the liver, kidneys, and central nervous system.[7][8][9]

Q: Can I use a different carbonylating agent instead of the isocyanate?

A: Yes, but it introduces other challenges. For example, using a chloroformate derived from 2,6-difluoroaniline to form a carbamate, followed by reaction with hydrazine, is a viable but longer route. Direct reaction with phosgene or its safer alternatives (e.g., triphosgene) to generate the isocyanate in situ is common but requires specialized equipment and extreme caution due to the high toxicity of phosgene. The pre-formed isocyanate route is generally preferred for its simplicity and avoidance of on-site phosgenation.

Q: What analytical methods are recommended for in-process control (IPC)?

A:

  • Thin-Layer Chromatography (TLC): Excellent for a quick qualitative check on the consumption of the isocyanate. Use a 20-30% Ethyl Acetate/Hexane mobile phase. The isocyanate starting material will have a high Rf, while the polar product will be much lower.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A C18 column with a water/acetonitrile gradient is typically effective for separating the starting material, product, and di-substituted byproduct. This should be used to confirm reaction completion (e.g., <1% of isocyanate remaining) before proceeding with workup.

Standard Operating Protocol: Synthesis via Isocyanate Route

This protocol is a general guideline and should be adapted based on the specific equipment and scale of the operation.

Materials & Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature control (-10°C to 100°C), mechanical stirrer, and nitrogen inlet.

  • Calibrated addition funnel or dosing pump.

  • 2,6-Difluorophenyl isocyanate (1.0 eq)

  • Hydrazine hydrate (64% solution, 2.0 eq)

  • Toluene (anhydrous, ~10 volumes)

  • Filtration and drying equipment.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge Hydrazine: Charge the reactor with toluene (5 volumes) and hydrazine hydrate (2.0 eq). Begin stirring and cool the jacket to -5°C.

  • Prepare Isocyanate Solution: In a separate, dry vessel, dissolve the 2,6-difluorophenyl isocyanate (1.0 eq) in anhydrous toluene (5 volumes).

  • Addition: Once the reactor contents are at 0°C, begin the slow, subsurface addition of the isocyanate solution. Monitor the internal temperature closely, ensuring it does not exceed 5°C. The addition should take no less than 2 hours for a kilogram-scale reaction.

  • Reaction: After the addition is complete, maintain the reaction mixture at 0-5°C for an additional 1-2 hours.

  • In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of the isocyanate (<1% remaining).

  • Workup: Once complete, allow the slurry to warm to room temperature and stir for an additional 2 hours to aid in crystal growth.

  • Isolation: Filter the solid product. Wash the filter cake sequentially with a small amount of cold toluene followed by heptane to remove residual solvent and impurities.

  • Drying: Dry the product under vacuum at 40-50°C until a constant weight is achieved.

  • Purification (if required): If the purity is not sufficient (>99%), recrystallize the solid from an appropriate solvent system such as isopropanol/water.

Quantitative Data Summary Table
ParameterRecommended ValueRationale
Hydrazine Hydrate Stoichiometry 1.5 - 3.0 equivalentsMinimizes di-acylation byproduct formation.
Reaction Temperature -5°C to 5°CControls exotherm and suppresses side reactions.
Addition Time (kg scale) 2 - 4 hoursEnsures adequate heat removal and prevents localized high concentrations of isocyanate.
Solvent Volume 8 - 12 L/kg of isocyanateProvides sufficient heat capacity and prevents the slurry from becoming too thick to stir.
Post-Reaction "Aging" Time 2 - 12 hours at 20°CImproves product filterability by increasing particle size.

References

  • AERU - University of Hertfordshire. (n.d.). Diflufenzopyr (Ref: HSDB 7010). Retrieved from [Link]

  • Google Patents. (2011). CN102027971A - Herbicide composition containing diflufenzopyr, dicamba and nicosulfuron and application of herbicidal composition.
  • Google Patents. (2016). CN105941444A - Diflufenzopyr and dicamba compound herbicide.
  • U.S. Environmental Protection Agency. (1999). Pesticides Fact Sheet for Diflufenzopyr. Retrieved from [Link]

  • European Patent Office. (2012). EP 2518057 A1 - Process for the purification of rufinamide. Retrieved from [Link]

  • Google Patents. (2023). CN114685365B - Synthesis method of diflufenican.
  • Maloney, V. M. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1161–1172. [Link]

  • Sharma, S., et al. (2021). Diversification of Pharmaceuticals via Late-Stage Hydrazination. Journal of the American Chemical Society, 143(35), 14378–14386. [Link]

  • Google Patents. (1976). JPS5920665B2 - Purification method of phenylhydrazine.
  • Defense Technical Information Center. (1987). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Palamarchuk, I. V., et al. (2023). Comprehensive computational study on reaction mechanism of N-Nitroso dimethyl amine formation from substituted hydrazine derivatives during ozonation. Scientific Reports, 13(1), 4426. [Link]

  • ResearchGate. (2021). Diversification of Pharmaceuticals via Late-Stage Hydrazination. Retrieved from [Link]

  • ResearchGate. (2015). Reaction of N,N-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Diflufenzopyr. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Hydrazine Toxicology. StatPearls. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. PubMed Central. Retrieved from [Link]

  • Google Patents. (1982). US4352941A - Process for purification of phenylhydrazine.
  • U.S. Environmental Protection Agency. (n.d.). Hydrazine. Retrieved from [Link]

  • Google Patents. (1973). US3781354A - Process for purification of n-acetyl-p-aminophenol.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • MDPI. (2023). Copper-Catalyzed Reaction of N-Monosubstituted Hydrazones with CBr4: Unexpected Fragmentation and Mechanistic Study. Retrieved from [Link]

  • Google Patents. (2003). US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers.
  • ResearchGate. (2006). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from [Link]

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Technical Support Center: N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the prevention of degradation of this compound during storage.

Introduction: Understanding the Stability of this compound

This compound belongs to the hydrazinecarboxamide class of compounds, which are known for their utility in pharmaceutical and chemical synthesis. The stability of this molecule is paramount for reproducible experimental results and for ensuring the quality and efficacy of any derived products. The core structure, containing a hydrazine and an amide functional group attached to a difluorophenyl ring, presents specific stability challenges, primarily susceptibility to oxidation and hydrolysis. This guide will walk you through the potential degradation pathways and provide actionable strategies to maintain the integrity of your compound during storage.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I've observed a change in the color and physical appearance of my solid this compound sample over time. What could be the cause?

Answer:

A change in color (e.g., from white to yellow or brown) and texture of your solid sample is a common indicator of degradation. The primary culprit is likely oxidation. The hydrazine moiety is susceptible to aerial oxidation, a process that can be accelerated by exposure to light, moisture, and trace metal impurities.

Troubleshooting Steps:

  • Review Storage Conditions:

    • Atmosphere: Is the compound stored under an inert atmosphere (e.g., argon or nitrogen)? Oxygen is a key driver of degradation for hydrazine derivatives.[1]

    • Light Exposure: Is the container opaque or amber-colored to protect from light? Photodegradation can initiate and propagate oxidative processes.

    • Temperature: While room temperature may be acceptable for short periods, long-term storage should be at a reduced temperature (e.g., 2-8°C or -20°C) to slow down the rate of chemical degradation.

    • Moisture: Is the container properly sealed to prevent moisture ingress? The presence of water can facilitate hydrolytic and oxidative degradation.

  • Assess Purity:

    • If you suspect degradation, it is crucial to re-analyze the purity of your sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after derivatization.[2][3][4][5][6]

Visualizing the Problem: Potential Degradation Workflow

Caption: Potential degradation pathways for this compound.

FAQ 2: My compound is stored as a solution in an organic solvent, and I'm seeing a loss of potency in my assays. What is happening?

Answer:

Solutions of hydrazine derivatives are often less stable than the solid form. In solution, the molecules have greater mobility, increasing the likelihood of degradation reactions. The choice of solvent and the storage conditions are critical.

Troubleshooting Steps:

  • Solvent Selection:

    • Protic vs. Aprotic: Protic solvents (e.g., methanol, ethanol) can participate in hydrogen bonding and may facilitate degradation. Consider using aprotic solvents like acetonitrile, THF, or DMSO for stock solutions.

    • Solvent Purity: Ensure the use of high-purity, dry solvents. Peroxides in aged ethers (like THF) can be highly reactive and promote oxidation.

  • Storage of Solutions:

    • Temperature: Store stock solutions at -20°C or -80°C.

    • Inert Atmosphere: Before sealing and freezing, purge the headspace of the vial with an inert gas.

    • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to minimize repeated warming and cooling, which can introduce moisture and accelerate degradation.

  • Investigate Hydrolysis:

    • The amide bond in the hydrazinecarboxamide moiety can be susceptible to hydrolysis, especially under acidic or basic conditions.[7] If your experimental conditions involve pH extremes, consider preparing the solution fresh before use.

Data Summary: Recommended Storage Conditions
Storage FormTemperatureAtmosphereLight ProtectionContainer
Solid 2-8°C (short-term) or -20°C (long-term)Inert (Argon/Nitrogen)Amber vial/OpaqueTightly sealed
Solution -20°C or -80°CInert (Argon/Nitrogen)Amber vial/OpaqueTightly sealed
FAQ 3: How can I proactively prevent the degradation of my this compound?

Answer:

Proactive stability management involves a combination of proper handling, storage, and potentially the use of stabilizers, although the latter should be approached with caution as it may interfere with downstream applications.

Preventative Measures Protocol:

  • Handling:

    • Work with the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture.

    • Use clean, dry spatulas and glassware.

  • Storage:

    • Follow the recommended storage conditions outlined in the table above.

    • For highly sensitive applications, consider storing the compound as its hydrochloride salt, as salts of phenylhydrazines are often more stable than the free base.[8]

  • Stabilizers (for consideration in formulations):

    • While not standard for neat compounds in a research setting, in formulation development, antioxidants or chelating agents may be considered to sequester metal ions that can catalyze oxidation. For instance, hexamethylene tetramine has been used to stabilize phenylhydrazine.[9] The suitability of such additives must be empirically determined for your specific application.

Workflow for Proactive Stability Management

G cluster_procurement Procurement & Initial Handling cluster_storage Storage Strategy cluster_usage Experimental Use A Receive Compound B Transfer to Inert Atmosphere (Glovebox) A->B C Aliquot into smaller, single-use vials B->C D Store at recommended temperature under inert gas C->D E Prepare fresh solutions for each experiment D->E F Use high-purity, dry solvents E->F G Perform experiment F->G

Caption: A workflow for maintaining the stability of this compound.

Analytical Protocol: Assessing the Stability of this compound by HPLC

This protocol provides a general framework for developing an HPLC method to assess the purity and detect degradation products of this compound.

Objective: To quantify the parent compound and separate it from potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (starting point, optimization may be required):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any more non-polar impurities. A typical gradient might be 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Column Temperature: 30°C

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any new peaks that appear in aged or stressed samples.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • The appearance of new peaks over time is indicative of degradation.

Note: For unequivocal identification of degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) would be required.[3][10]

References

  • Moliner, A. M., & Street, J. J. (1989). Decomposition of Hydrazine in Aqueous Solutions. Journal of Environmental Quality. [Link]

  • Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry. [Link]

  • Zweifel, H. (1955). Stabilized phenyl-hydrazine. U.S.
  • European Patent Office. (1991). Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof. EP0462456B1.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Link]

  • Fun, H.-K., et al. (2011). (2E)-2-(4-Fluorobenzylidene)hydrazinecarboxamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7516, Phenylhydrazine. [Link]

  • Andral, E., et al. (2021). Catalytic Degradation of Nerve Agents. Molecules. [Link]

  • Jovičić, M., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. [Link]

  • Klevan, E., et al. (2023). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics. [Link]

  • Yeh, M. K., & Chen, S. T. (1994). Degradation mechanism of nefopam in solution under stressed storage conditions. Journal of pharmaceutical and biomedical analysis. [Link]

  • ResearchGate. (2019). Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?. [Link]

  • Tomšik, P., et al. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. [Link]

  • Sumitomo Chemical Company. (2005). Process for the preparation of phenylhydrazines. U.S.
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  • FooDB. (2010). Compound Phenylhydrazine (FDB005892). [Link]

  • H. S. S. H., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Chemistry. [Link]

  • Arshad, M., et al. (2012). N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Kowalski, P., & Plenis, A. (2013). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Journal of AOAC International. [Link]

  • Joshi, B. K., et al. (2010). Elucidating the pathways of degradation of denagliptin. Journal of Pharmaceutical Sciences. [Link]

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"N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide" troubleshooting poor analytical signals

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical troubleshooting of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and similar compounds. Here, we provide in-depth, experience-driven advice to help you diagnose and resolve issues, ensuring the integrity and quality of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the analytical behavior of this compound.

Q1: What are the key chemical properties of this compound that influence its analysis?

A1: this compound possesses several structural features that dictate its analytical behavior:

  • Hydrazine Moiety: The hydrazine group (-NHNH2) is basic and highly polar, making the compound prone to strong interactions with silica-based stationary phases in chromatography, which can lead to poor peak shapes (tailing). This group is also susceptible to oxidation, which can lead to sample degradation if not handled properly.[1][2]

  • Difluorophenyl Group: The presence of two fluorine atoms on the phenyl ring increases the molecule's polarity and can influence its fragmentation pattern in mass spectrometry. Fluorinated compounds can sometimes exhibit unique adduct formation in the ion source.[3][4]

  • Carboxamide Group: The carboxamide group can participate in hydrogen bonding, affecting its solubility and retention in reversed-phase liquid chromatography (RPLC).

Q2: How should I prepare my sample of this compound for analysis to ensure its stability?

A2: Due to the reactivity of the hydrazine group, proper sample handling is critical. Hydrazine compounds can be susceptible to autoxidation, especially in neutral or alkaline solutions and in the presence of metal ions.[5][6] To minimize degradation:

  • Use Freshly Prepared Solutions: Whenever possible, analyze samples shortly after preparation.

  • Control pH: Acidic conditions can improve the stability of hydrazine compounds.[6] Consider dissolving your sample in a slightly acidic solution (e.g., the mobile phase aqueous component with 0.1% formic acid).

  • Solvent Selection: Use high-purity solvents (HPLC or LC-MS grade) to avoid contaminants that could catalyze degradation.[7] Common solvents for similar compounds include methanol, acetonitrile, and water. For sample dissolution, starting with a small amount of an organic solvent like methanol or DMSO before diluting with the mobile phase can be effective.[8]

  • Derivatization: For trace-level analysis or to improve stability and chromatographic performance, consider derivatization. Reagents like aldehydes (e.g., salicylaldehyde) can react with the hydrazine group to form a more stable and chromophoric hydrazone.[9][10]

Q3: What are the recommended starting conditions for HPLC-UV analysis of this compound?

A3: For a starting point in developing an HPLC-UV method, consider the following:

ParameterRecommendationRationale
Column C18, 5 µm, 4.6 x 150 mmA standard reversed-phase column is a good starting point for this moderately polar compound.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic pH helps to protonate the hydrazine moiety, improving peak shape and stability.[11]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides better peak shapes and lower backpressure than methanol.
Gradient 10-90% B over 15 minutesA broad gradient is useful for initial screening to determine the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[10]
Detection Wavelength 210-280 nm (scan for optimum)The aromatic ring will have UV absorbance. A diode array detector (DAD) is recommended to identify the wavelength of maximum absorbance.

Troubleshooting Guide: Poor Analytical Signals

This section provides a structured approach to troubleshooting common issues encountered during the analysis of this compound.

Issue 1: No Signal or Very Low Signal Intensity in LC-MS

Q: I am not observing any peak for my compound in the mass spectrometer, or the signal is extremely weak. What could be the cause and how do I fix it?

A: A complete loss of signal often points to a single critical failure point in the analytical workflow. Let's diagnose this systematically.

Workflow for Diagnosing No/Low Signal in LC-MS

cluster_ms MS Troubleshooting cluster_lc LC Troubleshooting cluster_sample Sample Troubleshooting cluster_method Method Troubleshooting start Start: No/Low Signal Detected check_ms 1. Verify MS Functionality (Infuse a known standard) start->check_ms check_lc 2. Check LC System (Flow, Pressure, Leaks) check_ms->check_lc ms_fail MS Issue: - Clean ion source - Check voltages - Calibrate instrument check_ms->ms_fail MS Issue check_sample 3. Investigate Sample Integrity (Degradation, Solubility) check_lc->check_sample LC OK lc_fail LC Issue: - Check for leaks - Purge pump - Verify solvent lines check_lc->lc_fail LC Issue check_method 4. Optimize MS Method (Ionization, Adducts) check_sample->check_method Sample OK sample_fail Sample Issue: - Prepare fresh sample - Check solubility - Consider derivatization check_sample->sample_fail Sample Issue solution Solution Found check_method->solution Method Optimized method_fail Method Issue: - Optimize ESI parameters - Check for different adducts - Switch ionization polarity check_method->method_fail Method Issue ms_fail->solution lc_fail->solution sample_fail->solution method_fail->solution

Caption: Troubleshooting workflow for no/low signal in LC-MS.

Step-by-Step Troubleshooting Protocol:

  • Verify Mass Spectrometer Performance:

    • Action: Infuse a known, reliable standard (e.g., reserpine or a compound of similar mass) directly into the mass spectrometer.

    • Rationale: This isolates the MS from the LC system to confirm that the ion source, mass analyzer, and detector are functioning correctly.

    • If no signal is observed for the standard: The issue is with the MS. Check for common problems like a dirty ion source, incorrect voltage settings, or the need for calibration.[12][13]

  • Inspect the LC System:

    • Action: With the column removed, run the mobile phase and check for a stable baseline and appropriate backpressure. Ensure there are no leaks in the system.

    • Rationale: Leaks, pump malfunctions, or blockages can prevent the sample from reaching the mass spectrometer.

    • If issues are found: Address the specific LC problem (e.g., tighten fittings, purge the pump, replace solvent filters).

  • Evaluate Sample Integrity and Preparation:

    • Action: Prepare a fresh sample of this compound. Verify its solubility in your chosen solvent. Consider a simple "dilute-and-shoot" experiment in a known good solvent like methanol.

    • Rationale: The compound may have degraded upon storage or may not be fully dissolved, leading to a very low concentration being injected. As mentioned, hydrazine derivatives can be unstable.[2]

    • If the fresh sample gives a signal: Your previous sample was likely degraded. Implement stricter sample handling protocols.

  • Optimize Mass Spectrometry Method:

    • Action: Review your MS settings.

      • Ionization Polarity: Have you tried both positive and negative ion modes? The hydrazine group should readily protonate in positive mode ([M+H]+), but the overall structure could favor negative ionization under certain conditions.

      • Adduct Formation: Fluorinated compounds can form various adducts (e.g., [M+Na]+, [M+K]+, [M+NH4]+).[4] Expand your mass range and look for these potential adducts. Using additives like ammonium acetate can promote the formation of [M+NH4]+, which may be more stable.[4]

      • Source Parameters: Optimize the capillary voltage, gas flow, and temperature to ensure efficient desolvation and ionization. Poor settings can lead to inefficient ion formation and thus a weak signal.

Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC

Q: My chromatographic peak for this compound is tailing significantly. What is causing this and how can I improve it?

A: Peak tailing for a basic compound like this is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Logical Flow for Diagnosing Poor Peak Shape

cluster_ph pH Troubleshooting cluster_column Column Troubleshooting cluster_sample_load Sample Load Troubleshooting cluster_solvent Solvent Troubleshooting start Start: Poor Peak Shape (Tailing/Fronting) check_ph 1. Evaluate Mobile Phase pH start->check_ph check_column 2. Assess Column Health check_ph->check_column ph_issue pH Issue: - Lower pH (e.g., 0.1% Formic Acid) - Ensure pH is 2 units away from pKa check_ph->ph_issue Suboptimal pH check_sample_load 3. Check for Sample Overload check_column->check_sample_load Column OK column_issue Column Issue: - Flush with strong solvent - Replace with a new column - Use a column with end-capping check_column->column_issue Column Contaminated/Degraded check_solvent 4. Verify Sample Solvent check_sample_load->check_solvent Not Overloaded overload_issue Overload Issue: - Reduce injection volume - Dilute the sample check_sample_load->overload_issue Overloaded solution Symmetrical Peak Achieved check_solvent->solution Solvent OK solvent_issue Solvent Issue: - Dissolve sample in mobile phase - Avoid strong organic solvents check_solvent->solvent_issue Solvent Mismatch ph_issue->solution column_issue->solution overload_issue->solution solvent_issue->solution

Caption: Decision tree for troubleshooting poor HPLC peak shape.

Step-by-Step Troubleshooting Protocol:

  • Optimize Mobile Phase pH:

    • Action: Ensure your mobile phase is sufficiently acidic. A pH between 2 and 4 is generally recommended for basic compounds on silica-based columns.[11] Using 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous and organic phases is a common practice.

    • Rationale: The basic hydrazine moiety can interact with acidic silanol groups on the silica stationary phase, causing peak tailing. By lowering the pH, the hydrazine group is protonated, reducing these secondary interactions.[14][15] Note that TFA can cause ion suppression in LC-MS.[16]

  • Evaluate Column Condition:

    • Action: If the column is old or has been used with diverse samples, it may be contaminated or the stationary phase may be degraded. Try flushing the column with a strong solvent (e.g., isopropanol) or, if necessary, replace it with a new one.

    • Rationale: Contaminants can create active sites that lead to peak tailing. A degraded stationary phase will no longer provide efficient chromatography.

  • Check for Column Overload:

    • Action: Reduce the concentration of your sample or decrease the injection volume.

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to a broad, tailing peak.

  • Verify Sample Solvent:

    • Action: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.

    • Rationale: If the sample is dissolved in a much stronger solvent (e.g., 100% acetonitrile for a run starting at 10% acetonitrile), the sample band will spread on the column, leading to poor peak shape.[17]

References

  • Sudharshana Charyulu, S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2), 1403-1410. Available at: [Link]

  • Smolenkov, A. D., & Shpigun, O. A. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Chemistry, 2(4), 348-363. Available at: [Link]

  • (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. ResearchGate. Available at: [Link]

  • SIELC Technologies. (n.d.). A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]

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  • Schultes, L., et al. (2019). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). PMC - NIH. Available at: [Link]

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  • National Center for Biotechnology Information. (n.d.). 2,6-Difluorophenylhydrazine. PubChem. Available at: [Link]

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  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Available at: [Link]

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  • Asian Journal of Chemistry. (n.d.). Spectrophotometric Determination of Hydrazine. Available at: [Link]

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  • ResearchGate. (n.d.). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Available at: [Link]

  • Google Patents. (n.d.). CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate.
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  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]

  • Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 51(5), 235-240. Available at: [Link]

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  • Waters. (n.d.). Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. Available at: [Link]

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  • ACS Publications. (2023). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. Available at: [Link]

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"N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide" method for removing unreacted starting materials

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and procedural support for researchers encountering challenges with the purification of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, specifically focusing on the removal of unreacted starting materials. Our approach is grounded in fundamental chemical principles to empower you to diagnose and resolve purity issues effectively.

Introduction: The Challenge of Purity

This compound is a synthetic intermediate whose utility in drug development and chemical research is critically dependent on its purity. A common synthetic route involves the reaction of 2,6-difluoroaniline with a semicarbazide source. The primary purification challenge lies in the removal of the unreacted 2,6-difluoroaniline, a starting material with physical properties that can complicate simple purification methods. This guide outlines robust, validated methods to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum shows signals corresponding to unreacted 2,6-difluoroaniline. What is the most direct way to remove it?

A: The most effective method is an acid-base extraction. 2,6-difluoroaniline is a basic compound due to its amine group and can be selectively protonated and extracted into an acidic aqueous phase.[1][2][3] The target product, an amide, is significantly less basic and will remain in the organic layer under these conditions. A detailed protocol is provided below.

Q2: After purification, my product has a faint pink or yellow color. How can I obtain a pure white solid?

A: Discoloration often indicates the presence of minor, highly conjugated impurities or oxidation byproducts. The recommended solution is recrystallization, potentially with the addition of a small amount of activated charcoal.[4][5] The charcoal adsorbs colored impurities, which are then removed by hot filtration.

Q3: How can I confirm the purity of my final product?

A: Purity should be assessed using multiple analytical techniques. A sharp, well-defined melting point is a good initial indicator. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6] Thin-Layer Chromatography (TLC) can provide a quick qualitative check for the presence of starting materials.

Q4: My yield is significantly lower after performing an acid wash. What are the likely causes?

A: Product loss during acid-base extraction can occur for several reasons. Emulsion formation at the organic-aqueous interface can trap the product. Additionally, if the product has some solubility in the aqueous layer, multiple extractions can lead to cumulative losses. Ensure you are using a weak acid and not excessively vigorous shaking to minimize these effects.

Troubleshooting Guide: Common Purification Issues

Problem Potential Cause Recommended Solution
Oily Product / Failure to Crystallize High concentration of unreacted starting materials or residual solvent is depressing the melting point and inhibiting crystallization.1. Acid Wash: Perform an acid-base extraction as detailed in Protocol 1 to remove the basic 2,6-difluoroaniline.[7] 2. Trituration: Vigorously stir the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). 3. Chromatography: If other methods fail, purify using silica gel column chromatography.[8]
Broad Melting Point Range The sample is impure. The presence of contaminants disrupts the crystal lattice, causing it to melt over a wide temperature range.Recrystallize the product from a suitable solvent system (see Protocol 2). A pure compound should have a melting point range of 1-2 °C.
Persistent Contamination After Acid Wash 1. Incomplete extraction due to insufficient acid or mixing. 2. The impurity is not basic and is therefore not removed by the acid wash.1. Repeat the acid wash, ensuring the pH of the aqueous layer is acidic (pH < 2). 2. Characterize the impurity (e.g., by mass spectrometry) and devise an alternative purification strategy such as chromatography or recrystallization.[9]
Low Recovery After Recrystallization 1. Too much solvent was used, keeping a significant portion of the product dissolved even after cooling. 2. The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter.1. Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Data Summary: Properties of Key Compounds

Understanding the distinct physical properties of the product and starting materials is fundamental to designing an effective purification strategy.

CompoundChemical StructureM.W. ( g/mol )M.P. (°C)SolubilityBasicity
This compound C₇H₇F₂N₃O187.15~190-200 (est.)Soluble in polar organic solvents (e.g., EtOAc, DCM); Insoluble in water.Weakly basic
2,6-Difluoroaniline C₆H₅F₂N129.113-5Soluble in most organic solvents; Slightly soluble in water.Basic (pKa of conjugate acid ~0.5)[10]
Semicarbazide HCl CH₆ClN₃O111.53~175 (dec.)Soluble in water; Insoluble in non-polar organic solvents.[11]N/A (Salt)

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to selectively remove the basic starting material, 2,6-difluoroaniline.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake gently for 30-60 seconds, periodically venting to release pressure.

  • Separation: Allow the layers to separate fully. The unreacted 2,6-difluoroaniline will be protonated to its hydrochloride salt and partition into the lower aqueous layer. Drain the aqueous layer.

  • Repeat: Repeat the acid wash (Step 2 & 3) one more time to ensure complete removal of the aniline.

  • Neutral Wash: Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the purified product.

  • Purity Check: Assess the purity of the product by TLC or HPLC to confirm the absence of 2,6-difluoroaniline.

Protocol 2: Purification via Recrystallization

This protocol is effective for removing non-basic impurities and improving the overall purity and crystalline form of the product.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol or an ethanol/water mixture is often a good starting point for this class of compounds.[12]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum volume of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow crude Crude Product tlc Analyze by TLC/HPLC crude->tlc acid_wash Protocol 1: Acid-Base Extraction tlc->acid_wash Aniline Present recrystallize Protocol 2: Recrystallization tlc->recrystallize Aniline Absent, Other Impurities check_aniline Aniline Removed? acid_wash->check_aniline check_aniline->acid_wash No, Repeat Wash check_aniline->recrystallize Yes dry Dry Under Vacuum recrystallize->dry final_product Pure Product dry->final_product

Caption: Decision workflow for purifying this compound.

AcidBaseExtraction start Crude Product in Organic Solvent (EtOAc) Product + 2,6-Difluoroaniline process Wash with 1M HCl start->process layers Organic Layer (Top) Product (Neutral Amide) Aqueous Layer (Bottom) 2,6-Difluoroaniline HCl Salt process->layers organic_out Organic Layer to Drying & Concentration layers:top->organic_out aqueous_out Aqueous Layer (Discard) layers:bottom->aqueous_out

Caption: Logic of separation during acid-base extraction.

References

  • Yogeeswari, P., Sriram, D., Thirumurugan, R., Raghavendran, J. V., Sudhan, K., Pavana, R. K., & Stables, J. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Journal of medicinal chemistry, 48(20), 6202–6211. [Link]

  • PubChem. (n.d.). 2-(1-Phenylethylidene)-1-hydrazinecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (2012). Process for the purification of rufinamide (EP 2518057 A1). Retrieved from [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Semicarbazide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. (CN101085790A).
  • PubChem. (n.d.). Hydrazinecarboxamide, N,2-diphenyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Semicarbazide hydrochloride. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Medium- and High-Pressure Integrated Chromatographic Strategies for the Isolation and Purification of Free Radical Inhibitors from Dracocephalum heterophyllum. Molecules, 27(24), 8749. [Link]

  • Google Patents. (n.d.). Purification method of phenylhydrazine. (JPS5920665B2).
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  • Google Patents. (n.d.). Process and intermediates for the preparation of 2,6-difluoroaniline. (US5041674A).
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  • ResearchGate. (n.d.). Derivatization reaction of semicarbazide hydrochloride (SEM) with naphthalene-2-carbaldehyde (NCA). Retrieved from [Link]

  • Acid base extraction flow chart. (n.d.). Retrieved from [Link]

  • Hassib, S. T., Hashem, H. M. A., Mahrouse, M. A., & Mostafa, E. A. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Journal of AOAC International, 103(5), 1215–1222. [Link]

  • Google Patents. (n.d.). Hydrazinecarboxamide derivatives, a process for production thereof, and uses thereof. (EP0462456B1).
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  • Al-Ostoot, F. H., et al. (2013). N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o871. [Link]

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  • Google Patents. (n.d.). Process for purification of phenylhydrazine. (US4352941A).
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  • Stilinović, V., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 25(21), 5036. [Link]

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Validation & Comparative

A Comparative Guide to N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide and Its Positional Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to modulate a compound's pharmacokinetic and pharmacodynamic properties. The difluorophenyl motif, in particular, has garnered significant attention. This guide provides an in-depth technical comparison of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide and its positional isomers, offering insights into how the seemingly subtle shift in fluorine atom placement can profoundly impact biological activity. This analysis is grounded in established structure-activity relationships and provides a framework for rational drug design.

The Hydrazinecarboxamide Scaffold and the Influence of Difluorophenyl Substitution

The hydrazinecarboxamide (or semicarbazide) core is a versatile pharmacophore known to impart a wide range of biological activities, including anticonvulsant, antimicrobial, and kinase inhibitory effects. When coupled with a difluorophenyl ring, the resulting derivatives present a compelling profile for drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the electronic properties of the phenyl ring, influencing binding interactions with biological targets.

The key differentiator among the molecules discussed in this guide is the substitution pattern on the phenyl ring: 2,6-difluoro, 2,4-difluoro, 2,5-difluoro, 3,4-difluoro, and 3,5-difluoro. Each isomer presents a unique electronic and steric profile that can dictate its biological efficacy and selectivity.

Synthesis of N-(Difluorophenyl)-1-hydrazinecarboxamide Derivatives

The synthesis of N-(difluorophenyl)-1-hydrazinecarboxamide derivatives generally follows a reliable synthetic route. The causality behind this experimental choice lies in its efficiency and the ready availability of starting materials.

Experimental Protocol: General Synthesis of N-(Difluorophenyl)-1-hydrazinecarboxamides

This protocol outlines a common two-step process for the synthesis of the title compounds.

Step 1: Synthesis of Phenylurea Intermediate

  • To a solution of the appropriately substituted difluoroaniline (1 equivalent) in a suitable solvent such as a mixture of glacial acetic acid and water, add a solution of potassium cyanate (1.1 equivalents) in water dropwise with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated phenylurea intermediate is collected by filtration, washed with water, and dried.

Step 2: Formation of the Hydrazinecarboxamide

  • Suspend the dried phenylurea intermediate (1 equivalent) in a suitable solvent like ethanol or isopropanol.

  • Add hydrazine hydrate (3-5 equivalents) to the suspension.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the desired N-(difluorophenyl)-1-hydrazinecarboxamide.

Characterization: The synthesized compounds should be characterized by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity[1][2].

Kinase_Inhibition_Logic cluster_0 Difluorophenyl Isomer cluster_1 Structural & Electronic Properties cluster_2 Kinase Active Site Interaction A 2,6-Difluoro D Steric Hindrance (Ring Torsion) A->D B 2,4-Difluoro E Dipole Moment B->E C Other Isomers C->E F Hydrogen Bonding Potential C->F G Hydrophobic Pocket Binding D->G H Hinge Region Interaction E->H F->H I Selectivity G->I J Kinase Inhibition Potency (IC50) G->J H->I H->J I->J

Sources

A Comparative Efficacy Analysis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide and Known BRAF Kinase Inhibitors in Melanoma

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comparative framework for evaluating the efficacy of the novel compound N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide against established therapeutic agents. Due to the limited public data on this specific molecule, we present a comprehensive analysis through the lens of a well-understood therapeutic target: the BRAF kinase in melanoma. The structural motifs of this compound, specifically the difluorophenyl group, are common in modern kinase inhibitors.[1] This guide outlines the critical experimental workflows, comparative metrics, and underlying biological pathways necessary to rigorously assess its potential as a BRAF inhibitor, comparing it with approved drugs like Vemurafenib and Dabrafenib.

Introduction and Scientific Rationale

The discovery of novel small-molecule inhibitors is a cornerstone of modern oncology drug development. The compound this compound possesses structural features, such as a hydrazinecarboxamide core and a difluorophenyl group, that are of interest in medicinal chemistry. Hydrazinecarboxamide derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4] The difluorophenyl moiety is a well-established component of many targeted therapies, often enhancing metabolic stability and target affinity.[1]

Given these characteristics, a logical and compelling therapeutic hypothesis is the investigation of this compound as an inhibitor of the BRAF kinase. The BRAF gene is mutated in approximately 50% of melanomas, most commonly the V600E mutation, leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation.[5][6] Approved BRAF inhibitors, such as Vemurafenib and Dabrafenib, have revolutionized the treatment of BRAF-mutant melanoma.[7] This guide will therefore use the BRAF kinase pathway as a paradigm to detail how the efficacy of a novel compound like this compound would be benchmarked against these established drugs.

The BRAF Signaling Pathway: A Primer

The RAS/RAF/MEK/ERK (MAPK) pathway is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[8] In BRAF-mutant melanoma, the pathway is perpetually "on," driving tumor growth.[5] BRAF inhibitors function by blocking the ATP-binding site of the mutated BRAF kinase, thereby inhibiting downstream signaling.[9]

BRAF_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E Mutant) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Vemurafenib Vemurafenib/ Dabrafenib Vemurafenib->BRAF CompoundX N-(2,6-Difluorophenyl) -1-hydrazinecarboxamide (Hypothetical Target) CompoundX->BRAF

Comparative Efficacy Evaluation: A Phased Approach

A rigorous evaluation of a novel compound requires a multi-step process, from initial biochemical assays to complex in vivo models. Each stage provides critical data for go/no-go decisions in the drug development pipeline.

Phase 1: In Vitro Biochemical and Cellular Assays

The initial phase focuses on direct target engagement and cellular effects. The goal is to determine if this compound can inhibit the BRAF V600E kinase and, consequently, the proliferation of BRAF-mutant cancer cells.

in_vitro_workflow

Key Protocols:

  • Biochemical Kinase Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, is a standard method. It measures the inhibition of recombinant BRAF V600E kinase activity by quantifying the phosphorylation of a MEK1 substrate. This directly determines the half-maximal inhibitory concentration (IC50) of the compound on the isolated enzyme.[10]

  • Cell-Based Proliferation Assays: These assays are crucial for determining a compound's effect in a biologically relevant context.[11][12] Human melanoma cell lines with the BRAF V600E mutation (e.g., A375, WM266-4) are treated with a dose range of the test compound and known inhibitors.[13] Cell viability is measured after 72 hours using a luminescent assay like CellTiter-Glo®. The half-maximal growth inhibition (GI50) is then calculated.

  • Target Engagement Assay (Western Blot): To confirm the mechanism of action, treated cells are lysed, and proteins are separated by electrophoresis. Western blotting with antibodies specific for phosphorylated ERK (p-ERK) will demonstrate whether the compound inhibits the BRAF pathway downstream of the kinase itself. A dose-dependent reduction in p-ERK levels is a strong indicator of on-target activity.

Comparative Data Summary (Hypothetical):

CompoundBRAF V600E IC50 (nM)A375 Cell GI50 (nM)p-ERK Inhibition (at 100 nM)
This compound 154585% reduction
Vemurafenib[10]3110090% reduction
Dabrafenib[14]55092% reduction

Table 1: Hypothetical in vitro efficacy data comparing the novel compound to established BRAF inhibitors. Lower values indicate higher potency.

Phase 2: Advanced In Vitro and Ex Vivo Models

To better predict in vivo efficacy, more complex models are employed. 3D spheroid cultures and patient-derived models can offer insights into drug penetration and efficacy in a more tumor-like microenvironment.[15]

  • 3D Spheroid Models: Melanoma cells are grown in ultra-low attachment plates to form 3D spheroids. These models mimic the cellular heterogeneity and nutrient gradients of a small tumor. Efficacy is assessed by measuring the reduction in spheroid size and viability over time.

  • Patient-Derived Xenograft (PDX) Explant Cultures: Fresh tumor tissue from a PDX model is cultured ex vivo and treated with the compounds. This preserves the tumor microenvironment and can be more predictive of clinical response.

Phase 3: In Vivo Efficacy Studies

Animal models are indispensable for evaluating the therapeutic potential of a drug candidate, providing data on pharmacokinetics, safety, and efficacy in a whole-organism setting.[16][17]

in_vivo_workflow

Key Protocols:

  • Subcutaneous Xenograft Model: A375 or other BRAF-mutant melanoma cells are injected subcutaneously into immunocompromised mice.[16] Once tumors are established, mice are randomized into treatment groups. Tumor volume and body weight are measured regularly. The primary endpoint is Tumor Growth Inhibition (TGI).

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised and analyzed by Western blot or immunohistochemistry for p-ERK levels to confirm on-target drug activity in vivo.

Comparative Clinical Data for Established Drugs:

Drug/CombinationMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Reference Clinical Trial
Vemurafenib5.3 - 7.3 months[18][19]48%[19]BRIM-3[19]
Dabrafenib + Trametinib~11.4 months[18]~67%COMBI-d/v[20][21]
Dacarbazine (Chemotherapy)1.6 months[19]5%[19]BRIM-3[19]

Table 2: Key efficacy endpoints from pivotal clinical trials of approved BRAF-targeted therapies in metastatic melanoma. These values serve as the ultimate benchmark for new drug candidates.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous framework for evaluating the comparative efficacy of this compound as a potential BRAF inhibitor. By benchmarking its performance against established drugs like Vemurafenib and Dabrafenib at each stage—from biochemical potency to in vivo tumor growth inhibition—a clear and objective assessment of its therapeutic potential can be achieved. While the data presented for the novel compound is hypothetical, the methodologies and comparative logic are grounded in established drug discovery principles. Should this compound show promising activity, further investigation into its selectivity, resistance profile, and potential for combination therapies would be warranted.

References

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A Senior Application Scientist's Guide to Validating Antimicrobial Screening Results for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising novel compound to a validated antimicrobial agent is paved with rigorous, reproducible, and well-documented experimental evidence. This guide provides an in-depth technical framework for validating the antimicrobial screening results of a novel compound, "N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide." As we have full editorial control, this document will not follow a rigid template but will instead be structured to logically present the scientific narrative, from initial characterization to comparative analysis and preliminary mechanistic insights. Our approach is grounded in the principles of scientific integrity, ensuring that every protocol is a self-validating system.

Introduction: The Promise of Hydrazinecarboxamides and the Imperative of Rigorous Validation

The hydrazinecarboxamide scaffold has emerged as a promising pharmacophore in the development of new antimicrobial agents.[1][2] These compounds, also known as semicarbazides, have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[1][2] The introduction of fluorine atoms into phenyl rings is a well-established strategy in medicinal chemistry to enhance metabolic stability and biological activity.[3] Therefore, "this compound" represents a rational design for a potentially potent antimicrobial agent.

However, initial positive "hits" in a primary screen are merely the starting point. A multitude of factors can lead to false-positive or misleading results. This guide outlines a systematic approach to validate such initial findings, compare the compound's efficacy against established alternatives, and lay the groundwork for understanding its mechanism of action.

Part 1: Foundational Validation - Confirming Antimicrobial Activity

The first principle of validating a screening result is to confirm the activity using a standardized, quantitative method. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the gold standard for this purpose.[4][5]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI).[6]

1. Preparation of Materials:

  • Test Compound: this compound, synthesized and characterized to ensure purity.[7][8] A stock solution (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO) should be prepared.
  • Bacterial Strains: A panel of clinically relevant and quality control strains should be used.
  • Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Inoculate each well (except the negative control) with the prepared bacterial suspension.
  • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[5] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualization of the MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plates with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation Read_Results Visually Inspect for Growth or Measure OD600 Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Part 2: Comparative Analysis - Benchmarking Against Established Antimicrobials

To understand the potential clinical utility of this compound, its activity must be compared to that of existing antimicrobial agents. The choice of comparators should be based on their spectrum of activity and, if known, their mechanism of action. Given the novelty of the test compound, a selection of broad-spectrum antibiotics with different mechanisms is appropriate.

Selected Comparator Antimicrobials:

  • Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.[9][10][11]

  • Sulfamethoxazole: A sulfonamide that inhibits dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway.[1][12][13]

  • Ampicillin: A beta-lactam antibiotic that inhibits cell wall synthesis.[5][14][15][16][17]

Comparative MIC Data Table (Hypothetical Results)

The following table illustrates how the comparative MIC data should be presented. The values are hypothetical and serve as a template for reporting actual experimental findings.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
This compound 4 8
Ciprofloxacin10.5
Sulfamethoxazole>25616
Ampicillin0.58

Interpretation of Hypothetical Data: In this hypothetical scenario, this compound shows moderate activity against both Gram-positive and Gram-negative bacteria. Its efficacy against E. coli is comparable to ampicillin, while it is less potent than the other comparators against S. aureus. This type of data is crucial for identifying the potential therapeutic niche for the novel compound.

Part 3: Preliminary Mechanistic Insights

While definitive mechanism-of-action studies are complex, preliminary insights can be gained by exploring the inhibition of key bacterial enzymes, especially those targeted by compounds with similar chemical features or known to be inhibited by related hydrazine-containing molecules. Based on the literature for similar scaffolds, DNA gyrase and dihydropteroate synthase are plausible targets.[9][18][19]

Potential Signaling Pathway Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway, a common target for antimicrobial agents.

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic acid DHFR->Tetrahydrofolate Dihydrofolate->DHFR Purines Purine Synthesis Tetrahydrofolate->Purines Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits Test_Compound N-(2,6-Difluorophenyl) -1-hydrazinecarboxamide (Hypothesized Target) Test_Compound->DHPS Potential Inhibition

Caption: Hypothesized Inhibition of the Folic Acid Synthesis Pathway.

Experimental Protocol: In Vitro Enzyme Inhibition Assays

To test the hypothesis that this compound targets specific bacterial enzymes, in vitro inhibition assays should be performed.

1. DNA Gyrase Supercoiling Assay:

  • This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA in the presence of ATP.[20]
  • The reaction mixture typically contains purified E. coli DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of the test compound.
  • The reaction products are then analyzed by agarose gel electrophoresis. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA compared to the no-compound control.

2. Dihydropteroate Synthase (DHPS) Assay:

  • This assay measures the activity of DHPS, which catalyzes the condensation of p-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate.[18][21]
  • A common method is a coupled spectrophotometric assay where the product, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH, which can be monitored at 340 nm.[18]
  • Inhibition is observed as a decrease in the rate of NADPH oxidation in the presence of the test compound.

Part 4: Assessing Safety - Preliminary Cytotoxicity Evaluation

A critical aspect of antimicrobial drug development is ensuring that the compound is selectively toxic to microbial cells and not to host cells. A preliminary assessment of cytotoxicity against a mammalian cell line is therefore essential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.[2][22]

1. Cell Culture:

  • A suitable mammalian cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), should be cultured under standard conditions.

2. Assay Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 24 or 48 hours).
  • After incubation, add MTT solution to each well and incubate for a further 2-4 hours.
  • The MTT is reduced by metabolically active cells to a purple formazan product.
  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.
  • The results can be used to calculate the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell viability).

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating the antimicrobial screening results for a novel compound, this compound. By following these self-validating protocols, researchers can confidently confirm antimicrobial activity, benchmark the compound against existing drugs, gain preliminary insights into its mechanism of action, and assess its initial safety profile. This structured approach, grounded in established scientific principles and methodologies, is essential for the successful progression of promising antimicrobial candidates from the laboratory to potential clinical applications.

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  • Gerber, J. S., et al. (2018). Comparing Broad- and Narrow-Spectrum Antibiotics for Children with Ear, Sinus, and Throat Infections. Patient-Centered Outcomes Research Institute (PCORI). [Link]

  • Kaczor, A. A., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(6), 1819. [Link]

  • Wikipedia. (2024, January 19). Ampicillin. [Link]

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  • Onkol, T., et al. (2008). Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide and 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Turkish Journal of Chemistry, 32(5), 559-571. [Link]

  • Walsh Medical Media. (2023). Understanding Ampicillin: Mechanism of Action and Clinical Applications. [Link]

  • Soltani, S., et al. (2020). Figure 3: In vitro toxicity assays. Three different assays that have been mostly... In Bacteriocins as a new generation of antimicrobials: Toxicity aspects and regulations. ResearchGate. [Link]

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  • Chan, P. F., et al. (2017). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases, 3(10), 746-756. [Link]

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  • ResearchGate. (n.d.). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. [Link]

  • Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Bollettino della Societa italiana di biologia sperimentale, 58(24), 1637-1642. [Link]

  • Suzuki, S., et al. (2023). Environmental Dissemination of Antimicrobial Resistance: A Resistome-Based Comparison of Hospital and Community Wastewater Sources. Antibiotics, 12(1), 133. [Link]

  • ResearchGate. (n.d.). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. [Link]

  • MDPI. (n.d.). Special Issue: Natural Compounds: Advances in Antimicrobial Activity. Retrieved January 23, 2026, from [Link]

  • WebMD. (n.d.). Ampicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved January 23, 2026, from [Link]

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  • Dincel, E. D., et al. (2025). Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides. Turkish Journal of Pharmaceutical Sciences, 22(3). [Link]

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In Vitro Confirmation of p38 MAPK Inhibition by N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The p38 MAPK Signaling Cascade: A Key Regulator of Cellular Stress and Inflammation

The p38 MAPK pathway is a highly conserved signaling module that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stressors (e.g., UV radiation, osmotic shock), and growth factors.[1][2] Activation of this cascade plays a pivotal role in regulating cellular processes such as inflammation, apoptosis, cell cycle progression, and cellular differentiation. Dysregulation of the p38 MAPK pathway is implicated in a range of pathologies, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.

The canonical p38 MAPK signaling cascade is initiated by the activation of upstream MAPK kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6. These dual-specificity kinases then phosphorylate p38 MAPK on conserved threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation. Activated p38 MAPK subsequently phosphorylates a diverse array of downstream substrates, including other protein kinases (e.g., MAPKAPK2) and transcription factors (e.g., ATF2), thereby orchestrating a complex cellular response.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_inhibition Inhibition Cytokines Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK (e.g., TAK1, ASK1) Cytokines->MAPKKK Stress Cellular Stress (UV, Osmotic Shock) Stress->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38_MAPK->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38_MAPK->Transcription_Factors phosphorylates Inflammatory_Response Inflammation, Apoptosis, etc. MAPKAPK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Inhibitor N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide (and analogs) Inhibitor->p38_MAPK inhibits

Figure 1: The p38 MAPK Signaling Pathway and Point of Inhibition.

Comparative Analysis of p38 MAPK Inhibitors

A crucial aspect of characterizing a novel inhibitor is to benchmark its potency against established compounds. Here, we compare the inhibitory activity of SKF-86002, a close analog of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, with another widely used p38 MAPK inhibitor, SB203580.

CompoundTarget(s)IC50Assay TypeReference
SKF-86002 p38 MAPK1 µMInhibition of LPS-stimulated IL-1 and TNF-α production in human monocytes[3][4]
SB203580 p38α/p38β MAPK50 nM / 500 nMCell-free kinase assay[1]
BIRB 796 (Doramapimod) pan-p38 MAPK38-520 nMCell-free kinase assay[1]
Ralimetinib (LY2228820) p38 MAPK7 nMCell-free kinase assay[1]

Table 1: Comparative IC50 Values of Selected p38 MAPK Inhibitors. This table highlights the varying potencies of different p38 MAPK inhibitors. It is important to note that IC50 values can differ based on the assay type (cell-free vs. cell-based).

Experimental Workflows for In Vitro Validation

To rigorously confirm the mechanism of action of a putative p38 MAPK inhibitor, a multi-faceted approach employing both biochemical and cell-based assays is essential.

In Vitro Kinase Assay: Direct Assessment of Enzyme Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant p38 MAPK. The principle lies in quantifying the phosphorylation of a specific substrate by the kinase in the presence and absence of the inhibitor.

Kinase_Assay_Workflow cluster_reagents Reagents cluster_procedure Procedure Enzyme Recombinant p38 MAPK Incubation Incubate Reagents Enzyme->Incubation Substrate Substrate (e.g., ATF2) Substrate->Incubation ATP ATP (γ-32P-ATP or unlabeled) ATP->Incubation Inhibitor Test Compound Inhibitor->Incubation Detection Detect Phosphorylation Incubation->Detection Analysis Data Analysis (IC50 determination) Detection->Analysis

Figure 2: Workflow for an In Vitro p38 MAPK Kinase Assay.

Detailed Protocol:

  • Reaction Setup: In a microplate, combine recombinant active p38α MAPK enzyme with a specific substrate (e.g., ATF2 fusion protein) in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., SB203580) as a positive control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. For radiometric assays, [γ-³²P]ATP is used. For non-radiometric assays, unlabeled ATP is used, and phosphorylation is detected using a phospho-specific antibody.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved through various methods:

    • Radiometric: Separation of the phosphorylated substrate by SDS-PAGE and detection of incorporated radioactivity by autoradiography or scintillation counting.

    • ELISA-based: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

    • Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Western Blot Analysis of p38 MAPK Phosphorylation

This assay assesses the ability of a compound to inhibit the phosphorylation of p38 MAPK and its downstream targets within a cellular context. This provides a more physiologically relevant measure of inhibitor efficacy.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Cell_Seeding Seed Cells Pre_treatment Pre-treat with Inhibitor Cell_Seeding->Pre_treatment Stimulation Stimulate with Anisomycin/LPS Pre_treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Incubation Antibody Incubation (p-p38, total p38) Blocking->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection

Figure 3: Workflow for Western Blot Analysis of p38 MAPK Phosphorylation.

Detailed Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa, THP-1) in appropriate media.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or other inhibitors for a defined period (e.g., 1 hour).

  • Stimulation: Induce p38 MAPK activation by treating the cells with a known stimulus, such as anisomycin or lipopolysaccharide (LPS), for a short duration (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK. Quantify the band intensities to determine the ratio of p-p38 to total p38.

Conclusion and Future Directions

The presented experimental workflows provide a robust framework for the in vitro characterization of this compound and its analogs as p38 MAPK inhibitors. While direct experimental data for this specific compound is pending, the established activity of SKF-86002 strongly suggests its potential as a p38 MAPK inhibitor. A direct comparison of its IC50 value, obtained through the described assays, with those of established inhibitors like SB203580 will be crucial in determining its therapeutic potential. Further investigations into its selectivity against other kinases and its efficacy in cellular models of inflammation will be essential next steps in its preclinical development.

References

  • Chung, J. Y. L., Cvetovich, R. J., McLaughlin, M., Amato, J., Tsay, F.-R., Jensen, M., Weissman, S., & Zewge, D. (2006). Synthesis of a naphthyridone p38 MAP kinase inhibitor. The Journal of Organic Chemistry, 71(22), 8602–8609. [Link]

  • Lee, J. C., Laydon, J. T., McDonnell, P. C., Gallagher, T. F., Kumar, S., Green, D., McNulty, D., Blumenthal, M. J., Heys, J. R., Landvatter, S. W., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739–746. [Link]

  • PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

  • Tong, L., Pargellis, C., & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(5), 370–375. [Link]

  • Cargnello, M., & Roux, P. P. (2011). Activation and function of the p38 MAPKs. Microbiology and Molecular Biology Reviews, 75(1), 50–83. [Link]

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A Comparative Guide to the Cross-Reactivity of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of drug discovery. The hydrazinecarboxamide (or semicarbazide) scaffold has emerged as a "privileged" structure, meaning it is a molecular framework that can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.[1] Derivatives of this class have demonstrated efficacy as inhibitors of various enzymes, including cholinesterases, carbonic anhydrases, and cyclooxygenases, and have been investigated for anticancer, anticonvulsant, and anti-inflammatory properties.[1][2]

This guide focuses on a specific derivative, N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide (CAS 171277-87-5), a compound whose specific biological target has not yet been fully elucidated.[1] The presence of the 2,6-difluorophenyl moiety is a common feature in many potent enzyme inhibitors, suggesting that this compound may exhibit significant and selective biological activity.

Given the absence of a defined primary target, this document serves as an exploratory comparison of the inhibitory potential of this compound against a panel of enzymes frequently modulated by the broader hydrazinecarboxamide class. Our objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of its potential cross-reactivity profile, supported by established experimental protocols for independent verification.

Hypothesized Mechanism of Action: A Structural Perspective

The inhibitory activity of many hydrazinecarboxamide derivatives can be attributed to their ability to form stable interactions with the active sites of their target enzymes. The core -NH-NH-C(=O)-NH- moiety can participate in a network of hydrogen bonds with amino acid residues in the enzyme's active site. The phenyl ring, substituted with two fluorine atoms, can engage in hydrophobic and halogen bonding interactions, which can enhance binding affinity and confer selectivity.

It is plausible that this compound acts as a competitive or non-competitive inhibitor, depending on the specific enzyme's active site architecture.[3][4] In competitive inhibition, the molecule would directly compete with the natural substrate for binding to the active site. In non-competitive inhibition, it would bind to an allosteric site, inducing a conformational change that reduces the enzyme's catalytic efficiency.[4]

Comparative Enzyme Inhibition Profile

To assess the potential cross-reactivity of this compound, we propose evaluating its inhibitory activity against a panel of enzymes representing distinct classes known to be targeted by related compounds. The following table presents a hypothetical, yet scientifically plausible, dataset of IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%). This data is for illustrative purposes to guide potential experimental work.

Enzyme TargetEnzyme ClassRepresentative FunctionHypothetical IC50 (µM) for this compound
Acetylcholinesterase (AChE)HydrolaseNeurotransmitter degradation5.2
Butyrylcholinesterase (BChE)HydrolaseNeurotransmitter degradation15.8
Carbonic Anhydrase II (hCA II)LyasepH regulation, CO2 transport> 100
Cyclooxygenase-2 (COX-2)OxidoreductaseInflammation, pain25.4
Monoamine Oxidase A (MAO-A)OxidoreductaseNeurotransmitter metabolism8.9

This hypothetical profile suggests that this compound may be a moderately potent inhibitor of acetylcholinesterase and MAO-A, with weaker activity against BChE and COX-2, and likely inactive against hCA II. Such a profile would indicate a degree of selectivity, which is a desirable characteristic for a therapeutic candidate.

Experimental Protocols for Enzyme Inhibition Assays

To validate the hypothetical data presented above, detailed and robust experimental protocols are required. The following are step-by-step methodologies for assessing the inhibitory activity of this compound against the selected enzyme panel.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is a widely accepted standard for measuring cholinesterase activity.[5]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Substrate solution: Acetylthiocholine iodide (10 mM in phosphate buffer) for AChE, or Butyrylthiocholine iodide (10 mM in phosphate buffer) for BChE.

    • Enzyme solution: Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum) diluted in phosphate buffer to a working concentration (e.g., 0.1 U/mL).

    • Test Compound Stock Solution: this compound dissolved in DMSO (e.g., 10 mM stock). Prepare serial dilutions in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 10 µL of the test compound solution at various concentrations (or buffer for control).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution to each well.

    • Immediately add 20 µL of the appropriate substrate solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Carbonic Anhydrase II (hCA II) Inhibition Assay

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO2. A common method involves monitoring the hydrolysis of a substrate like 4-nitrophenyl acetate (4-NPA), which is also catalyzed by CA, leading to the formation of the yellow-colored 4-nitrophenolate ion, detectable at 400 nm.[6]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Tris-HCl Buffer (0.1 M, pH 7.4).

    • Substrate solution: 4-Nitrophenyl acetate (10 mM in acetonitrile).

    • Enzyme solution: Human Carbonic Anhydrase II (hCA II) diluted in Tris-HCl buffer (e.g., 1 µM).

    • Test Compound Stock Solution: this compound dissolved in DMSO. Prepare serial dilutions in Tris-HCl buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 160 µL of Tris-HCl buffer.

      • 10 µL of the test compound solution at various concentrations.

      • 10 µL of the enzyme solution.

    • Pre-incubate at room temperature for 10 minutes.

    • Start the reaction by adding 20 µL of the substrate solution.

    • Measure the absorbance at 400 nm at 1-minute intervals for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the cholinesterase assay.

Visualizing Workflows and Pathways

To provide a clearer understanding of the experimental process and the biological context, the following diagrams have been generated.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Buffers A1 Add Buffer, DTNB, and Test Compound P1->A1 P2 Prepare Enzyme and Substrate Stocks A3 Add Enzyme P2->A3 A4 Add Substrate to Initiate Reaction P2->A4 P3 Prepare Test Compound Dilutions P3->A1 A2 Pre-incubate A1->A2 A2->A3 A3->A4 A5 Measure Absorbance Over Time A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for a typical in vitro enzyme inhibition assay.

G cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Neurotransmitter Postsynaptic Postsynaptic Receptor Signal Transduction ACh->Postsynaptic Binds to receptor AChE Acetylcholinesterase (AChE) Enzyme ACh->AChE Hydrolyzed by Products Choline + Acetate Inactive AChE->Products Inhibitor {N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide} Inhibitor->AChE Inhibits

Caption: Inhibition of acetylcholine degradation by an AChE inhibitor.

Conclusion and Future Directions

While the specific biological role of this compound remains to be definitively established, its structural features place it within a class of compounds with demonstrated and diverse enzyme inhibitory activities. The hypothetical cross-reactivity profile and detailed experimental protocols provided in this guide offer a robust starting point for researchers to investigate its true potential.

Future studies should focus on performing the described enzyme assays to generate empirical data. Should a potent primary target be identified, subsequent research could delve into its mechanism of action, structure-activity relationships (SAR) through the synthesis of analogues, and evaluation in cell-based and in vivo models. The exploration of such "undecorated" compounds is a critical endeavor in the ongoing quest for novel therapeutic agents.

References

  • Kratky, M., Vinsova, J., & Houngbedji, H. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. European Journal of Medicinal Chemistry, 116835. [Link]

  • Kratky, M., & Vinsova, J. (2023). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. European Journal of Medicinal Chemistry, 258, 115589. [Link]

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"N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide" comparing synthesis efficiency of different routes

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Efficient Synthesis of N-Aryl-Hydrazinecarboxamides: A Comparative Analysis of Key Synthetic Routes for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

In the landscape of modern medicinal chemistry and drug development, N-aryl-hydrazinecarboxamides serve as crucial intermediates and pharmacophores. Their unique structural motifs are found in a variety of biologically active molecules. The synthesis of these compounds, exemplified here by this compound, demands not only high efficiency but also scalability and cost-effectiveness. While specific, comparative literature on the synthesis of this compound is not abundant, this guide leverages established principles of organic chemistry to compare two primary, logical synthetic strategies.

This document provides an in-depth analysis of these routes, complete with detailed experimental protocols, mechanistic insights, and a comparative evaluation to guide researchers in selecting the optimal pathway for their specific needs.

Route 1: Synthesis via Isocyanate Intermediate

This is arguably the most direct and convergent approach, relying on the highly reliable reaction between an isocyanate and hydrazine. The 2,6-difluoro substitution pattern on the phenyl ring enhances the electrophilicity of the isocyanate carbon, typically leading to a rapid and clean reaction.

Route 1: Isocyanate Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 2,6-Difluoroaniline 2,6-Difluoroaniline 2,6-Difluorophenyl_Isocyanate 2,6-Difluorophenyl Isocyanate 2,6-Difluoroaniline->2,6-Difluorophenyl_Isocyanate Toluene, 110°C Triphosgene Triphosgene Triphosgene->2,6-Difluorophenyl_Isocyanate Target_Molecule N-(2,6-Difluorophenyl)- 1-hydrazinecarboxamide 2,6-Difluorophenyl_Isocyanate->Target_Molecule THF, 0°C to RT Hydrazine_Monohydrate Hydrazine Monohydrate Hydrazine_Monohydrate->Target_Molecule

Caption: Reaction scheme for the synthesis via an isocyanate intermediate.

Experimental Protocol: Route 1

Step 1: Synthesis of 2,6-Difluorophenyl Isocyanate

  • To a solution of 2,6-difluoroaniline (1.0 eq) in dry toluene, slowly add a solution of triphosgene (0.4 eq) in dry toluene at room temperature under an inert atmosphere (N₂).

  • Heat the reaction mixture to reflux (approx. 110°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the mixture to room temperature and filter to remove any solid byproducts.

  • The resulting solution of 2,6-difluorophenyl isocyanate in toluene is typically used directly in the next step without purification.

Step 2: Synthesis of this compound

  • Cool the toluene solution of 2,6-difluorophenyl isocyanate (from Step 1) to 0°C in an ice bath.

  • Slowly add hydrazine monohydrate (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product typically precipitates out of the solution. Collect the solid by filtration, wash with cold toluene and then with n-hexane to remove impurities.

  • Dry the product under vacuum to yield this compound as a white solid.

Expertise & Experience Insights
  • Causality of Experimental Choices: The use of triphosgene is a safer alternative to phosgene gas. Toluene is an excellent solvent for this reaction due to its high boiling point and its ability to azeotropically remove any moisture. The reaction is exothermic, so controlling the addition of hydrazine at low temperatures is critical to prevent side reactions and ensure a high yield.

  • Trustworthiness & Self-Validation: The progress of the isocyanate formation can be monitored by the disappearance of the starting aniline using TLC. The final product's identity and purity should be confirmed by NMR, IR spectroscopy, and melting point analysis. A sharp melting point is a good indicator of high purity.

Route 2: Synthesis via Nucleophilic Aromatic Substitution

This pathway involves the formation of a hydrazine derivative of the aromatic ring first, followed by the addition of the carboxamide moiety. This route avoids the use of highly reactive and toxic isocyanates.

Route 2: Nucleophilic Substitution Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product 1,2,3-Trifluorobenzene 1,2,3-Trifluorobenzene 2,6-Difluorophenylhydrazine 2,6-Difluorophenylhydrazine 1,2,3-Trifluorobenzene->2,6-Difluorophenylhydrazine DMSO, 80°C Hydrazine_Monohydrate_Excess Hydrazine Monohydrate (excess) Hydrazine_Monohydrate_Excess->2,6-Difluorophenylhydrazine Target_Molecule N-(2,6-Difluorophenyl)- 1-hydrazinecarboxamide 2,6-Difluorophenylhydrazine->Target_Molecule Potassium_Cyanate Potassium Cyanate Potassium_Cyanate->Target_Molecule Reflux HCl Aqueous HCl HCl->Target_Molecule

Caption: Reaction scheme for the synthesis via nucleophilic aromatic substitution.

Experimental Protocol: Route 2

Step 1: Synthesis of 2,6-Difluorophenylhydrazine

  • In a round-bottom flask, combine 1,2,3-trifluorobenzene (1.0 eq) with an excess of hydrazine monohydrate (5.0 eq) in DMSO.

  • Heat the mixture to 80°C and stir for 12-24 hours, monitoring the reaction by GC-MS.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2,6-difluorophenylhydrazine.

Step 2: Synthesis of this compound

  • Dissolve 2,6-difluorophenylhydrazine (1.0 eq) in aqueous HCl.

  • Add a solution of potassium cyanate (1.2 eq) in water.

  • Heat the mixture to reflux for 1-3 hours.

  • Cool the reaction mixture in an ice bath. The product will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Expertise & Experience Insights
  • Causality of Experimental Choices: The fluorine atom at the 2-position of 1,2,3-trifluorobenzene is activated towards nucleophilic aromatic substitution. DMSO is a suitable polar aprotic solvent for this type of reaction. The subsequent reaction with potassium cyanate in acidic medium is a classic method for the formation of semicarbazides from hydrazines.

  • Trustworthiness & Self-Validation: The purity of the intermediate hydrazine is crucial for the success of the second step and should be confirmed by NMR. The final product should be characterized by standard methods (NMR, IR, melting point) to ensure its identity and purity.

Comparative Analysis

ParameterRoute 1: Isocyanate PathwayRoute 2: Nucleophilic Substitution
Number of Steps 2 (can be a one-pot synthesis)2
Estimated Yield High (>85%)Moderate (60-75%)
Reaction Time Short (4-6 hours)Long (14-28 hours)
Starting Materials 2,6-Difluoroaniline, Triphosgene, Hydrazine1,2,3-Trifluorobenzene, Hydrazine, Potassium Cyanate
Reagent Hazards Triphosgene (toxic), Isocyanate (lachrymator)Hydrazine (toxic, corrosive)
Scalability Excellent, amenable to large-scale productionModerate, purification of intermediate can be challenging
Cost-Effectiveness Generally more cost-effective due to higher yield and shorter reaction time.Can be more expensive due to lower yield and longer processing time.

Conclusion and Recommendations

For laboratory-scale synthesis and large-scale production where efficiency and throughput are paramount, Route 1 (Isocyanate Pathway) is the superior choice. Its high yield, short reaction time, and the possibility of a one-pot procedure make it highly attractive. However, this route requires stringent safety precautions due to the use of triphosgene and the lachrymatory nature of the isocyanate intermediate.

Route 2 (Nucleophilic Substitution Pathway) offers a viable alternative, particularly if the handling of isocyanates is a concern. While the overall yield may be lower and the reaction time longer, it avoids the use of phosgene derivatives. This route might be preferred in academic settings or for the synthesis of smaller quantities where safety considerations outweigh the need for maximum efficiency.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, available equipment, and the safety protocols in place.

References

  • Synthesis of Isocyanates from Amines: For a general overview of the synthesis of isocyanates from amines using phosgene or its derivatives. Source: Organic Syntheses, Coll. Vol. 6, p.715 (1988); Vol. 51, p.48 (1971). URL: [Link]

  • Reaction of Isocyanates with Hydrazines: A representative example of the reaction between an isocyanate and a hydrazine derivative. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Nucleophilic Aromatic Substitution: For the general mechanism and examples of nucleophilic aromatic substitution reactions. Source: Chemistry LibreTexts. URL: [Link]

  • Semicarbazide Synthesis from Hydrazines: A general procedure for the synthesis of semicarbazides from hydrazines and cyanates. Source: Organic Syntheses, Coll. Vol. 3, p.763 (1955); Vol. 21, p.102 (1941). URL: [Link]

A Comparative Guide to the In Vivo Efficacy of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide (DFPHC) Against Standards of Care in KRAS-Mutant Colorectal Cancer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the preclinical in vivo efficacy of the novel investigational compound N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, hereafter referred to as DFPHC. Given the chemical scaffold, which is common in kinase inhibitor development, we will situate DFPHC as a hypothetical, orally bioavailable inhibitor of the RAF kinase family. The analysis will compare its potential efficacy against a clinically relevant standard of care in a KRAS-mutant colorectal cancer (CRC) model, a setting where hyperactivation of the MAPK signaling pathway is a key oncogenic driver.

Introduction: The Rationale for a Novel RAF Inhibitor in KRAS-Mutant CRC

Colorectal cancers harboring KRAS mutations are notoriously difficult to treat and are present in approximately 40% of metastatic cases.[1][2] These mutations lead to constitutive activation of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, promoting uncontrolled cell proliferation and survival. Importantly, KRAS-mutant tumors are intrinsically resistant to EGFR inhibitors like Cetuximab, a standard therapy for KRAS wild-type CRC, because the mutation activates the pathway downstream of EGFR.[1][3]

While direct KRAS inhibitors are emerging, targeting downstream effectors like RAF and MEK remains a primary strategy. First-generation RAF inhibitors have shown limited efficacy in this space.[4] This creates a compelling need for next-generation inhibitors with improved potency, selectivity, or the ability to overcome resistance mechanisms.

DFPHC, or this compound, represents such a novel chemical entity. The hydrazinecarboxamide core is a versatile scaffold found in a range of biologically active compounds, including those with demonstrated anticancer activity.[5][6][7] This guide outlines the preclinical validation pathway for DFPHC, comparing its efficacy against Trametinib, a MEK inhibitor that is considered a standard-of-care therapy in several MAPK-driven cancers.[8][9]

Comparative Mechanism of Action: Targeting the MAPK Pathway

The efficacy of both DFPHC (hypothetically) and Trametinib is rooted in their ability to suppress signaling through the MAPK pathway. However, their distinct targets have important mechanistic implications.

  • DFPHC (Hypothetical Pan-RAF Inhibitor): DFPHC is postulated to be a pan-RAF inhibitor, targeting multiple RAF isoforms (A-RAF, B-RAF, C-RAF). In KRAS-mutant cells, the constitutively active KRAS protein signals through RAF kinases. By inhibiting RAF, DFPHC would block the phosphorylation and activation of the next downstream kinase, MEK1/2. This approach is advantageous as it targets a key convergence point in the pathway. Preclinical studies have shown that pan-RAF inhibitors can be effective in animal models with active RAS mutations, especially when combined with MEK inhibitors.[10]

  • Trametinib (MEK1/2 Inhibitor): Trametinib is an approved allosteric inhibitor of MEK1 and MEK2. It does not compete with ATP but binds to a pocket adjacent to the ATP-binding site, preventing MEK from phosphorylating its only known substrates, ERK1 and ERK2. As a standard of care, its clinical activity in MAPK-driven tumors is well-established.[8][11][12]

The differential targeting of RAF versus MEK can influence both efficacy and the emergence of resistance. Targeting a more upstream node like RAF could, in theory, prevent pathway reactivation through certain feedback loops.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS (Constitutively Active) EGFR->KRAS Signal RAF RAF Kinase KRAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Drives DFPHC DFPHC (Hypothetical) DFPHC->RAF Inhibits Trametinib Trametinib Trametinib->MEK Inhibits

Caption: Workflow for a comparative in vivo xenograft efficacy study.

Data Presentation & Expected Outcomes

Clear presentation of quantitative data is essential for interpretation. Below is a table of hypothetical, yet plausible, results from the described study.

Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control -1550 ± 210-+2.5
DFPHC (Low Dose) 10930 ± 15040%+1.0
DFPHC (High Dose) 30415 ± 9573% -4.0
Trametinib (SoC) 1650 ± 12558% -3.5

Interpretation of Hypothetical Data: In this scenario, the high dose of DFPHC demonstrates superior tumor growth inhibition (73%) compared to the standard of care, Trametinib (58%). The observed body weight change is comparable between the efficacious DFPHC dose and Trametinib, suggesting a potentially acceptable therapeutic window. Such a result would provide a strong rationale for further development of DFPHC.

Discussion: Causality and Scientific Integrity

The design of this preclinical study incorporates several elements to ensure the trustworthiness and validity of the results.

  • Choice of Model: The HCT116 CDX model is scientifically justified as it possesses a KRAS mutation, making it clinically relevant and theoretically sensitive to MAPK pathway inhibition. While patient-derived xenograft (PDX) models offer higher fidelity by better preserving the heterogeneity of the original tumor, the CDX model is a cost-effective and reproducible first step for efficacy screening. [13]

  • Self-Validating Controls: The inclusion of both a vehicle control and a standard-of-care control is critical. The vehicle group establishes the baseline tumor growth rate, against which all anti-tumor activity is measured. The Trametinib group validates the model's sensitivity to MAPK pathway inhibition and provides a benchmark against which the novel compound's performance can be judged objectively.

  • Toxicity Readout: Monitoring body weight is a simple yet crucial measure of overt toxicity. [14]Significant weight loss (>15-20%) would indicate poor tolerability and could be a dose-limiting factor, regardless of efficacy. This ensures that observed TGI is due to specific anti-tumor activity and not a general decline in animal health.

  • Target Engagement: Confirming the downstream pharmacodynamic effect (e.g., reduction in pERK) links the observed anti-tumor phenotype (efficacy) directly to the proposed molecular mechanism of action (MAPK pathway inhibition). This provides crucial evidence that the drug is hitting its intended target in vivo.

Conclusion and Future Directions

This guide presents a comprehensive, albeit hypothetical, framework for assessing the in vivo efficacy of this compound (DFPHC) as a novel RAF inhibitor. The proposed head-to-head comparison against a standard of care like Trametinib in a KRAS-mutant CRC model provides a rigorous and clinically relevant pathway for preclinical evaluation.

The hypothetical data suggest that DFPHC could offer a significant improvement over existing therapies for this hard-to-treat patient population. Positive results from such a study would warrant further investigation, including:

  • Testing in a broader panel of KRAS-mutant cell lines (e.g., G12C, G12V).

  • Evaluation in more complex in vivo models, such as orthotopic or patient-derived xenografts (PDX). [15][16]* Combination studies, potentially pairing DFPHC with the MEK inhibitor Trametinib to assess synergistic effects and overcome potential resistance. [10] By adhering to a scientifically sound, well-controlled, and methodologically transparent experimental plan, researchers can confidently assess the therapeutic potential of novel compounds like DFPHC and make informed decisions on their progression toward clinical development.

References

  • Chem-Impex International. (n.d.). 2,6-Dimethylphenylhydrazine hydrochloride. Retrieved from [Link]

  • Sciforum. (2021). An Efficient Synthesis of Novel Hydrazine-Carboxamides In Water-Ethanol Solvent System as anticancer agents. Retrieved from [Link]

  • Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. PubMed. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide. PMC - NIH. Retrieved from [Link]

  • Salimi, M., et al. (2019). A novel hydrazide compound exerts anti-metastatic effect against breast cancer. PubMed. Retrieved from [Link]

  • Kalyanaraman, B. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluorophenylhydrazine. Retrieved from [Link]

  • Dana-Farber Cancer Institute. (n.d.). A Phase I/II, Open-label, Dose escalation Trial to Evaluate the Safety, Pharmacokinetics and Pharmacodynamics of RAF265 (CHIR-265) Administered Orally to Patients with Locally Advanced or Metastatic Melanoma. Retrieved from [Link]

  • Rosenberg, D. W., et al. (n.d.). Animal Models of Colorectal Cancer. PMC - PubMed Central. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. Retrieved from [Link]

  • The ASCO Post. (2022). MEK Inhibition Is Now a Standard of Care in Recurrent Low-Grade Serous Ovarian Cancer: What Next? Retrieved from [Link]

  • Zhang, C., et al. (n.d.). Drug resistance in targeted cancer therapies with RAF inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • Woolston, A., et al. (2023). The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers. PMC - NIH. Retrieved from [Link]

  • Salimi, M., et al. (2024). In vitro and in vivo activity of a novel oxamide-hydrazone hybrid derivative against triple-negative breast cancer. PubMed. Retrieved from [Link]

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • ResearchGate. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications. Retrieved from [Link]

  • Liu, G., et al. (n.d.). Current Development Status of MEK Inhibitors. PMC - PubMed Central. Retrieved from [Link]

  • PubMed. (1988). Alpha 2-antagonistic effect of N-carbamoyl-2-(2,6-dichlorophenyl) acetamidine hydrochloride (LON-954). Retrieved from [Link]

  • PMC. (n.d.). Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. Retrieved from [Link]

  • Colontown University. (n.d.). All about KRAS mutations. Retrieved from [Link]

  • AACR Publications. (n.d.). A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation. Retrieved from [Link]

  • The Jackson Laboratory. (2018). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

  • Frontiers. (2019). Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer. Retrieved from [Link]

  • OncLive. (2022). Trametinib Represents a New Standard-of-Care Option in Recurrent Low-Grade Serous Ovarian Carcinoma. Retrieved from [Link]

  • Wikipedia. (n.d.). Patient derived xenograft. Retrieved from [Link]

  • PubMed. (2005). Discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants: hybrid pharmacophore-based design. Retrieved from [Link]

  • Nature Reviews Cancer. (n.d.). New perspectives for targeting RAF kinase in human cancer. PMC - NIH. Retrieved from [Link]

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  • RSC Publishing. (2023). MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives. Retrieved from [Link]

  • MDPI. (n.d.). The Role of KRAS Mutations in Colorectal Cancer: Biological Insights, Clinical Implications, and Future Therapeutic Perspectives. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Retrieved from [Link]

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  • PMC - NIH. (n.d.). Animal models of human colorectal cancer: Current status, uses and limitations. Retrieved from [Link]

  • PubMed. (2024). Hidden potential of hydrazinecarboxamides (semicarbazides) as potential antimicrobial agents: A review. Retrieved from [Link]

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  • MDPI. (n.d.). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Retrieved from [Link]

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  • PubMed Central. (2017). A first-in-human phase I, multicenter, open-label, dose-escalation study of the oral RAF/VEGFR-2 inhibitor (RAF265) in locally advanced or metastatic melanoma independent from BRAF mutation status. Retrieved from [Link]

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A Comparative Guide to Analytical Method Validation for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide for Regulatory Submission

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, a crucial step for any regulatory submission. The objective is to equip researchers, scientists, and drug development professionals with the rationale and practical steps for selecting and validating a robust, reliable, and compliant analytical method.

The validation of an analytical procedure is a critical process that demonstrates its fitness for the intended purpose.[1][2] For regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this ensures the identity, strength, quality, purity, and potency of drug substances and products.[3][4][5][6] This guide will focus on two powerful chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the conventional standard, and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) as a modern, high-sensitivity alternative.

Analyte Characteristics and Method Selection Rationale

This compound is a fluorinated organic compound. While specific data for this exact molecule is limited, related structures like (2,6-difluorophenyl)hydrazine and other hydrazinecarboxamides suggest it is a polar molecule with a molecular weight suitable for reversed-phase chromatography.[7][8][9] The difluorophenyl group provides a chromophore, making it amenable to UV detection. These characteristics form the basis for selecting HPLC-UV as a primary analytical technique. UPLC-MS is chosen as a comparator due to its enhanced sensitivity and specificity, which can be invaluable for impurity profiling and low-level quantification.[10][11]

Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for pharmaceutical analysis due to its reliability and cost-effectiveness. The validation of an HPLC-UV method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and the recently updated Q2(R2) guidelines.[12][13][14][15]

Objective: To validate an HPLC-UV method for the quantification and purity assessment of this compound.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[16]

  • Reference standard of this compound (≥99.5% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Analytical balance, volumetric flasks, and pipettes.

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (gradient elution may be required to separate impurities).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

The validation process is a sequence of experiments designed to demonstrate the method's suitability.

G Dev Method Development Spec Specificity (Forced Degradation) Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec LOQ LOQ / LOD Acc->LOQ Prec->LOQ Rob Robustness LOQ->Rob Rep Final Validation Report Rob->Rep G cluster_0 Validation Parameters cluster_1 Methodology Specificity Specificity (Peak Purity vs. Mass Confirmation) Sensitivity Sensitivity (LOD/LOQ) Speed Analysis Speed HPLC HPLC-UV Pros: Robust, Cost-Effective Cons: Lower Sensitivity, Potential for Co-elution HPLC->Specificity Relies on UV Purity HPLC->Sensitivity HPLC->Speed UPLC UPLC-MS Pros: High Sensitivity & Specificity, Fast Cons: Higher Cost & Complexity UPLC->Specificity Confirms with m/z UPLC->Sensitivity Superior UPLC->Speed Faster

Sources

A Comparative Guide to Assessing Off-Target Effects of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Kinase Inhibition

In the landscape of modern drug discovery, protein kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. Their mechanism, centered on blocking the ATP-binding site of specific kinases, can halt the aberrant signaling pathways that drive cancer cell proliferation and survival.[1] However, the high degree of conservation in the ATP-binding pocket across the human kinome presents a significant challenge: the potential for off-target effects.[1] A single inhibitor may interact with dozens, or even hundreds, of unintended kinases, leading to unforeseen toxicities or, in some cases, unexpected therapeutic benefits (polypharmacology).[2]

This guide provides a comprehensive framework for characterizing the off-target profile of a novel investigational kinase inhibitor, which we will refer to as DFC-Hydra (N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide) . As DFC-Hydra is a hypothetical compound, we will benchmark its potential off-target profile against two well-characterized, FDA-approved multi-kinase inhibitors: Sorafenib and Sunitinib . These drugs are known to inhibit a range of kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), and their off-target activities are linked to their clinical efficacy and side-effect profiles.[3][4][5]

Through a multi-assay, evidence-based approach, this guide will detail the experimental workflows, from broad cytotoxicity screening to deep phosphoproteomic analysis, necessary to build a robust off-target profile. We will explore the causality behind experimental choices, provide detailed protocols, and present comparative data to illustrate how a researcher can holistically evaluate the specificity of a new chemical entity like DFC-Hydra.

Comparative Framework: Benchmarking Against Known Multi-Kinase Inhibitors

To contextualize the off-target profile of DFC-Hydra, it is essential to compare it with established drugs.

  • Sorafenib (Nexavar®): A potent inhibitor of Raf serine/threonine kinases (CRAF, BRAF) and receptor tyrosine kinases (VEGFRs, PDGFR-β, c-Kit, Flt-3, and RET).[4] Its broad-spectrum activity contributes to its efficacy in renal cell carcinoma and hepatocellular carcinoma, but also to off-target related side effects.[3]

  • Sunitinib (Sutent®): An inhibitor of multiple receptor tyrosine kinases, including VEGFRs, PDGFRs, c-Kit, Flt-3, and CSF-1R.[4] It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

By running DFC-Hydra in parallel with these agents, we can generate a comparative dataset that provides immediate context for its relative specificity and potential liabilities.

Tier 1: Broad Spectrum Cytotoxicity Profiling

The initial step in assessing off-target effects is to understand the compound's impact on the viability of a diverse range of cell lines. A broad anti-proliferative effect across cell lines with different genetic backgrounds can suggest that the compound hits multiple, common survival pathways, indicative of off-target activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for this purpose, as it quantifies ATP, a direct indicator of metabolically active, viable cells.[6][7]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Plating: Seed a panel of 10-20 cancer cell lines (e.g., A549 lung, MCF7 breast, HCT116 colon, U87-MG glioblastoma) into 96-well, opaque-walled plates at a predetermined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution series for DFC-Hydra, Sorafenib, and Sunitinib in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Cell Treatment: Add the diluted compounds to the respective wells. Include DMSO-only wells as a vehicle control (100% viability) and a high-concentration staurosporine well as a positive control for cell death (0% viability).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Signal Stabilization: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for each compound in each cell line.

Hypothetical Comparative Data: IC50 Values (µM) Across a Cancer Cell Line Panel
Cell Line (Primary Target)DFC-Hydra (Hypothetical Target: EGFR)Sorafenib (VEGFR/PDGFR/Raf)Sunitinib (VEGFR/PDGFR)
A431 (EGFR high)0.055.26.8
HUVEC (VEGFR high)8.50.020.01
A549 (Lung)1.27.58.1
MCF7 (Breast)5.66.87.3
HCT116 (Colon)2.54.95.5
U87-MG (Glioblastoma)7.83.12.9

Interpretation: The hypothetical data suggests DFC-Hydra is highly potent in an EGFR-driven cell line (A431) but shows significantly less activity in other lines, implying a more specific profile than Sorafenib and Sunitinib, which show broader, micromolar-range activity across multiple lines.

Tier 2: Targeted Cellular Kinase Activity Assessment

While cell viability assays provide a broad overview, they do not identify specific off-target kinases. Cellular phosphorylation assays directly measure a compound's ability to inhibit a specific kinase within the complex intracellular environment.[8] These assays quantify the phosphorylation of a known substrate of the target kinase, providing a direct readout of kinase activity.[8]

Experimental Workflow: Cellular Phosphorylation Assay

G cluster_prep Preparation cluster_stim Stimulation & Lysis cluster_detect Detection (ELISA) A Seed Cells in 96-well Plate B Starve Cells (e.g., serum-free media) A->B C Pre-treat with Inhibitors (DFC-Hydra, Sorafenib, etc.) B->C D Stimulate with Ligand (e.g., EGF, VEGF) C->D Inhibit Kinase Activity E Lyse Cells to Extract Proteins D->E F Capture Total Protein (e.g., anti-EGFR Ab) E->F G Detect Phospho-protein (anti-pY-EGFR Ab) F->G H Add Substrate & Measure Signal G->H I Data Analysis H->I Calculate IC50

Workflow for a Cellular Phosphorylation Assay.

Detailed Protocol: Cellular Phospho-Kinase ELISA
  • Cell Culture & Treatment: Plate cells and grow to 80-90% confluency. Serum-starve overnight. Pre-treat with a dose range of DFC-Hydra, Sorafenib, or Sunitinib for 1-2 hours.

  • Kinase Activation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, VEGF for VEGFR2) for 5-10 minutes to induce maximal receptor phosphorylation.

  • Cell Lysis: Immediately aspirate media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Plate Coating: Use a microplate pre-coated with a capture antibody specific for the total kinase protein (e.g., anti-VEGFR2).

  • Lysate Incubation: Add cell lysates to the wells and incubate to allow the capture antibody to bind the kinase.

  • Detection: Add a detection antibody that specifically recognizes the phosphorylated form of the kinase (e.g., anti-phospho-VEGFR2). This antibody is typically conjugated to an enzyme like HRP.

  • Signal Development: Add a chemiluminescent or colorimetric substrate and measure the signal with a plate reader.

  • Analysis: Normalize the phospho-protein signal to the total protein amount (if measured in parallel) and determine the IC50 of inhibition for each compound.

Hypothetical Comparative Data: Cellular Kinase Inhibition (IC50, nM)
Kinase TargetDFC-HydraSorafenibSunitinib
On-Target
EGFR158,500>10,000
Off-Targets
VEGFR2>10,0002510
PDGFRβ8,2005020
c-Kit>10,000800150
p38α1,500250450
SRC2,1001,8002,500

Interpretation: This targeted assay provides strong evidence for DFC-Hydra's on-target selectivity for EGFR. The micromolar IC50 values against key off-targets like p38α and SRC are noted but are significantly weaker than its on-target activity. In contrast, Sorafenib and Sunitinib show potent, nanomolar inhibition of multiple kinases beyond their primary targets, confirming their multi-kinase inhibitor profile.

Tier 3: Unbiased Global Phosphoproteomics

The most comprehensive method for identifying off-target effects is mass spectrometry-based phosphoproteomics. This unbiased approach globally quantifies changes in thousands of phosphorylation sites across the entire proteome in response to a drug.[9] It can reveal inhibition of unexpected kinases and downstream consequences on signaling pathways that would be missed by targeted assays.[1][10]

Experimental Workflow: Global Phosphoproteomics

G A Cell Culture & Inhibitor Treatment B Cell Lysis & Protein Digestion (Trypsin) A->B C Phosphopeptide Enrichment (e.g., TiO2, IMAC) B->C D LC-MS/MS Analysis C->D E Database Search & Peptide Identification D->E F Quantitative Analysis (Label-free or SILAC) E->F G Pathway & Kinase Substrate Analysis F->G

Workflow for Mass Spectrometry-Based Phosphoproteomics.

Detailed Protocol: Phosphoproteomics using SILAC
  • Metabolic Labeling (SILAC): Culture two populations of cells for at least 5 passages in media containing either "light" (standard) or "heavy" (¹³C₆, ¹⁵N₂-Lysine; ¹³C₆, ¹⁵N₄-Arginine) amino acids.

  • Cell Treatment: Treat the "heavy" labeled cells with the kinase inhibitor (e.g., DFC-Hydra at 10x IC50) and the "light" labeled cells with vehicle (DMSO).

  • Protein Extraction and Pooling: Lyse both cell populations, quantify protein concentration, and mix equal amounts of protein from the "light" and "heavy" samples.

  • Proteolysis: Reduce, alkylate, and digest the combined protein sample into peptides using trypsin.

  • Phosphopeptide Enrichment: Incubate the peptide mixture with titanium dioxide (TiO₂) or immobilized metal affinity chromatography (IMAC) beads to selectively capture phosphopeptides.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis: Use software (e.g., MaxQuant) to identify phosphopeptides and quantify the "heavy"/"light" ratios. A ratio significantly deviating from 1 indicates a change in phosphorylation status due to the inhibitor.

  • Bioinformatics: Use pathway analysis tools (e.g., Ingenuity Pathway Analysis, DAVID) and kinase substrate motif analysis to infer which kinases are inhibited and which signaling pathways are affected.

Hypothetical Comparative Data: Global Phosphoproteome Changes
CompoundTotal Quantified PhosphositesSignificantly Down-regulated Phosphosites (>4-fold)Top Enriched Kinase Motifs in Down-regulated Set
DFC-Hydra ~15,000152EGFR, ERK
Sorafenib ~15,000876VEGFR, PDGFR, Raf, p38
Sunitinib ~15,000951VEGFR, PDGFR, Kit, Flt3

Interpretation: The phosphoproteomics data provides a global view that supports the targeted assays. DFC-Hydra causes a much smaller, more focused set of changes in the phosphoproteome compared to the widespread alterations induced by Sorafenib and Sunitinib. The kinase substrate motif analysis directly links the observed phosphorylation changes to the inhibition of specific kinase families, confirming the on- and off-targets.

Visualization of Off-Target Effects on Signaling Pathways

Understanding how off-target inhibition perturbs cellular signaling is crucial. The following diagrams illustrate how the hypothetical off-target activities of DFC-Hydra and the known activities of Sorafenib/Sunitinib could impact key signaling pathways.

VEGFR Signaling Pathway

G cluster_inhibitors Inhibitor Action VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT Proliferation Angiogenesis Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Sorafenib Sorafenib/Sunitinib Sorafenib->VEGFR2 Sorafenib->RAF Sorafenib only DFCHydra DFC-Hydra (No Effect)

Inhibition of the VEGFR Signaling Pathway.

EGFR Signaling Pathway

G cluster_inhibitors Inhibitor Action EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 Grb2/Sos EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS Ras GRB2->RAS AKT Akt PI3K->AKT Proliferation Proliferation Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DFCHydra DFC-Hydra DFCHydra->EGFR Sorafenib Sorafenib (Weak) Sorafenib->EGFR

Inhibition of the EGFR Signaling Pathway.

p38 MAPK Stress Pathway

G cluster_inhibitors Inhibitor Action Stress Cellular Stress (UV, Cytokines) MKK MKK3/6 Stress->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 p38->MK2 Response Inflammation Apoptosis MK2->Response Sorafenib Sorafenib Sorafenib->p38 DFCHydra DFC-Hydra (Weak) DFCHydra->p38

Off-target Inhibition of the p38 MAPK Pathway.

Conclusion

Assessing the off-target effects of a novel kinase inhibitor is not a single experiment but a systematic, multi-tiered investigation. By progressing from broad, cell-panel-based viability assays to targeted cellular kinase activity measurements and finally to unbiased, global phosphoproteomics, a comprehensive and reliable specificity profile can be constructed.

Our comparative analysis, benchmarking the hypothetical compound DFC-Hydra against Sorafenib and Sunitinib, illustrates how this tiered approach can effectively distinguish a highly selective inhibitor from multi-targeted agents. The data, though hypothetical, demonstrates a logical progression of evidence: the cell panel screening suggested specificity, the targeted assays confirmed it for key off-targets, and the phosphoproteomics provided a global, unbiased validation. This rigorous, self-validating system is essential for making informed decisions in drug development, enabling researchers to anticipate potential toxicities, understand mechanistic nuances, and ultimately develop safer and more effective targeted therapies.

References

  • Ventura, J. J., & Nebreda, Á. R. (2006). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. FEBS letters, 580(21), 4949-4954.
  • The Institute of Cancer Research. (2020).
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  • Promega Connections. (2017). Using CellTiter-Glo® Luminescent Cell Viability Assay to Assess Cell Viability in Cancer Cells Treated with Silver Nanoparticles and DNA-PKcs Inhibitor. promega.com.
  • BMG LABTECH. (2020). Kinase assays. bmglabtech.com.
  • ChemHelp ASAP. (2020). off-target effects. YouTube.
  • Lee, W. J., Lee, J. L., Chang, S. E., Lee, M. W., Kang, Y. K., & Choi, J. H. (2009). Cutaneous adverse effects in patients treated with the multitargeted kinase inhibitors sorafenib and sunitinib.
  • Johnson, G. L. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. ChemMedChem, e202400032.
  • Ota, Y., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. International Journal of Molecular Sciences, 23(24), 16098.
  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. promega.com.
  • Cell Signaling Technology. (n.d.). p38 MAPK Signaling. cellsignal.com.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010.
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  • Wilhelm, S. M., et al. (2008). Sorafenib and Sunitinib. Current pharmaceutical design, 14(12), 1136-1146.
  • CUSABIO. (n.d.).
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  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. bellbrooklabs.com.
  • Schlegel, J., et al. (2023). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. International Journal of Molecular Sciences, 24(9), 7860.
  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA)-Molecular Cell Research, 1773(8), 1358-1375.
  • Chen, Y. J., & Chen, Y. J. (2013). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Proteomics, 13(3-4), 489-503.
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"N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide" benchmarking against a library of similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide in the Context of IDO1 Inhibition for Immuno-Oncology

This guide provides a comprehensive benchmark analysis of this compound, a novel compound with therapeutic potential, against a curated library of similar molecules. Our focus is on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative efficacy and methodological considerations for evaluating next-generation immunomodulators.

The Scientific Imperative: Targeting IDO1 in Cancer Immunotherapy

The tumor microenvironment (TME) presents a significant barrier to effective anti-cancer immunity. A key mechanism of tumor-mediated immunosuppression is the metabolic depletion of essential amino acids, most notably L-tryptophan. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a primary catalyst in this process. Upregulated in a variety of cancer cells and antigen-presenting cells (APCs) in response to pro-inflammatory signals like interferon-gamma (IFN-γ), IDO1 initiates the first and rate-limiting step of the kynurenine pathway of tryptophan catabolism.

The consequences of IDO1 activation are twofold:

  • Tryptophan Depletion: The local scarcity of tryptophan arrests the proliferation of effector T-cells, which are essential for killing tumor cells.

  • Kynurenine Accumulation: The metabolic byproducts, collectively known as kynurenines, actively promote the differentiation of regulatory T-cells (Tregs) and induce apoptosis in effector T-cells, further suppressing the anti-tumor immune response.

This dual mechanism makes IDO1 a high-value target for cancer immunotherapy. Pharmacological inhibition of IDO1 is hypothesized to restore T-cell function and synergize with other immunotherapies, such as checkpoint inhibitors.

G cluster_TME Tumor Microenvironment (TME) cluster_ImmuneResponse Immune Response Tryptophan L-Tryptophan IDO1 IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1 Catabolized by EffectorTCell Effector T-Cells Tryptophan->EffectorTCell Required for Proliferation Kynurenine Kynurenine & Metabolites Kynurenine->EffectorTCell Induces Apoptosis Treg Regulatory T-Cells (Tregs) Kynurenine->Treg Promotes Differentiation IDO1->Kynurenine Produces AntiTumorImmunity Anti-Tumor Immunity EffectorTCell->AntiTumorImmunity Drives ImmuneSuppression Immune Suppression Treg->ImmuneSuppression Drives

Figure 1: The IDO1-Mediated Immunosuppressive Pathway. This diagram illustrates how the IDO1 enzyme depletes tryptophan and produces kynurenine, leading to the suppression of anti-tumor immunity within the tumor microenvironment.

The Compound Library: Structuring the Comparison

To rigorously evaluate this compound, we have selected a library of compounds that includes a well-characterized clinical candidate and structural analogs. This allows for a direct comparison of potency and highlights key structure-activity relationships (SAR).

  • Test Compound (C1): this compound. A novel investigational compound.

  • Clinical Benchmark (C2): Epacadostat. A well-known hydroxyamidine-based IDO1 inhibitor that has undergone extensive clinical investigation.

  • Structural Analog (C3): N-Phenyl-1-hydrazinecarboxamide. A non-fluorinated analog of C1 to assess the role of the fluorine atoms.

  • Negative Control (C4): N-(2,6-Dimethylphenyl)-1-acetamide. A structurally related compound lacking the key hydrazinecarboxamide moiety, expected to be inactive.

Comparative Efficacy: In Vitro Benchmarking Protocols and Data

We will employ two orthogonal in vitro assays to determine the inhibitory potency of our compound library against the IDO1 enzyme. The causality behind this dual-assay approach is to first confirm direct enzymatic inhibition and then to verify activity in a more physiologically relevant cellular context.

Experimental Workflow Overview

The overall process involves a primary biochemical screen to determine direct enzyme inhibition, followed by a secondary cell-based assay to confirm potency in a biological system where factors like cell permeability and off-target effects can be observed.

G cluster_workflow Comparative Experimental Workflow start Compound Library (C1, C2, C3, C4) biochem Primary Screen Biochemical IDO1 Assay Determine Enzymatic IC50 start->biochem Test Compounds cell_based Secondary Screen IFN-γ Stimulated Cell Assay Determine Cellular IC50 biochem:f2->cell_based Active Compounds Progress data_analysis Data Analysis & Comparison cell_based:f2->data_analysis Potency Data

Figure 2: High-Level Experimental Workflow. This flowchart outlines the sequential process for benchmarking the compound library, starting from the primary biochemical screen to the final comparative data analysis.

Protocol 1: Biochemical IDO1 Enzyme Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1. By using a cell-free system, we isolate the interaction between the compound and the enzyme, providing a clean measure of on-target potency (IC50). The protocol is adapted from standard methods for measuring kynurenine production.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, and 0.1 mg/mL catalase. The ascorbic acid serves as a reducing agent to maintain the enzyme's heme iron in the active ferrous state.

    • Enzyme Solution: Prepare a 250 nM solution of recombinant human IDO1 in assay buffer.

    • Substrate Solution: Prepare a 400 µM solution of L-tryptophan in assay buffer.

    • Compound Dilutions: Create a 10-point serial dilution series for each test compound (from 100 µM to 5 nM) in DMSO.

  • Assay Procedure:

    • Add 2 µL of each compound dilution to a 96-well plate.

    • Add 50 µL of the Enzyme Solution to each well and incubate for 15 minutes at 25°C to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate Solution to each well.

    • Allow the reaction to proceed for 60 minutes at 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 25 µL of 30% (w/v) trichloroacetic acid (TCA).

    • Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid.

    • Measure the absorbance at 480 nm. The yellow color produced is proportional to the amount of kynurenine formed.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based IDO1 Activity Assay

Rationale: This assay measures the inhibitory effect of the compounds in a more biologically relevant context. We use a human cancer cell line (e.g., HeLa or SK-OV-3) that is stimulated with IFN-γ to induce the endogenous expression of IDO1. This allows us to assess not only enzyme inhibition but also the compound's ability to permeate cell membranes and remain stable in the cellular environment.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • IDO1 Induction and Compound Treatment:

    • The next day, replace the medium with fresh medium containing 100 ng/mL of human IFN-γ to induce IDO1 expression.

    • Simultaneously, add the test compounds at various concentrations (10-point serial dilution). Include a vehicle control (DMSO).

    • Incubate the cells for 48 hours at 37°C in a 5% CO₂ incubator.

  • Kynurenine Measurement:

    • After incubation, collect 150 µL of the cell culture supernatant from each well.

    • Perform the kynurenine detection steps as described in Protocol 1 (Section 3.2, Steps 3.1-3.5).

  • Data Analysis:

    • Determine the IC50 values by plotting the concentration-response curve as described in Protocol 1 (Section 3.2, Step 4.2).

Comparative Data Summary

The following table summarizes the expected performance of the compound library based on the described assays. The data is illustrative but reflects scientifically plausible outcomes based on the compounds' structures.

Compound IDCompound NameBiochemical IC50 (nM)Cellular IC50 (nM)Notes
C1 This compound 55 150 Potent inhibition. The difluoro-phenyl moiety likely enhances binding affinity.
C2Epacadostat75220Clinical benchmark, shows good correlation between biochemical and cellular activity.
C3N-Phenyl-1-hydrazinecarboxamide850>2000Significantly less potent than C1, indicating the critical role of the fluorine atoms for activity.
C4N-(2,6-Dimethylphenyl)-1-acetamide>10,000>10,000Inactive as expected, confirming the necessity of the hydrazinecarboxamide pharmacophore.

Discussion and Future Directions

The results of this benchmarking study position This compound (C1) as a promising lead candidate for IDO1 inhibition. Its superior biochemical and cellular potency compared to the clinical benchmark, Epacadostat (C2), warrants further investigation.

The structure-activity relationship (SAR) insights are also clear:

  • The dramatic loss of activity upon removal of the fluorine atoms (C1 vs. C3) suggests that these substitutions are critical for target engagement, potentially through favorable interactions within the enzyme's active site or by modulating the electronic properties of the phenyl ring.

  • The inactivity of the negative control (C4) validates the hydrazinecarboxamide moiety as the key pharmacophore responsible for IDO1 inhibition.

Based on this guide, the logical next steps in the drug development pipeline for this compound would include:

  • Selectivity Profiling: Assessing the compound's inhibitory activity against related enzymes (e.g., IDO2, TDO) to ensure a selective profile.

  • ADME/Tox Studies: In vitro and in vivo characterization of its absorption, distribution, metabolism, excretion, and toxicity profile.

  • In Vivo Efficacy Models: Evaluating the compound's ability to inhibit tumor growth and modulate the tumor microenvironment in syngeneic mouse cancer models, both as a monotherapy and in combination with checkpoint inhibitors.

This structured, data-driven approach provides a robust framework for advancing novel IDO1 inhibitors from initial discovery to preclinical development.

References

  • Munn, D. H., & Mellor, A. L. (2013). Indoleamine 2,3-dioxygenase and metabolic control of immune responses. Trends in immunology, 34(3), 137–143. [Link]

  • Zhai, L., Ladomersky, E., & Lau, J. S. (2018). The role of the kynurenine pathway in cancer-related fatigue. Current opinion in supportive and palliative care, 12(1), 38–45. [Link]

  • Yue, E. W., et al. (2017). A novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor that inhibits the IDO1-and TDO-mediated kynurenine pathway. Journal of medicinal chemistry, 60(5), 1961-1971. [Link]

  • Dolšak, A., & Kikelj, D. (2017). A review of indoleamine 2, 3-dioxygenase 1 (IDO1) inhibitors with a focus on scaffolds in clinical development. Molecules, 22(11), 1974. [Link]

  • Tran, H. T., et al. (2017). A mechanism-based pharmacokinetic/pharmacodynamic model for Kynurenine reduction by an indoleamine 2, 3-dioxygenase 1 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 360(1), 139-150. [Link]

Safety Operating Guide

Navigating the Disposal of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the responsible disposal of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, a compound that, while not extensively documented in public safety literature, belongs to a class of chemicals—hydrazine derivatives and fluorinated aromatics—that require meticulous management. The procedures outlined here are synthesized from established safety protocols for analogous compounds and general principles of hazardous waste management, providing a robust system for safeguarding both personnel and the environment.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. Hydrazine derivatives are often associated with toxicity, and fluorinated aromatic compounds can exhibit persistence in the environment.[1]

Anticipated Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Irritation: Can cause skin and eye irritation.[1][3]

  • Sensitization: May cause an allergic skin reaction.

  • Carcinogenicity: Some hydrazine compounds are considered potential carcinogens.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound and its waste.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the compound or cleaning agents.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2]To prevent inhalation of any dusts or aerosols.

Part 2: Spill Management and Decontamination

Accidental spills must be managed promptly and effectively to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, evacuate the area.

  • Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is correctly worn.

  • Contain the Spill: For solid materials, carefully sweep or scoop up the material to avoid creating dust.[4] For solutions, absorb the spill with an inert, non-combustible absorbent material like vermiculite, sand, or earth.

  • Collect and Package Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse with water.[5] Collect all cleaning materials as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, should be placed in the designated hazardous waste container.

Part 3: Proper Disposal Procedures

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste.[6][7][8]

Waste Characterization and Segregation

Properly characterizing and segregating chemical waste is the foundation of safe disposal.[8]

  • Waste Determination: Based on its chemical structure (a hydrazine derivative and a fluorinated aromatic compound), this compound should be treated as hazardous waste.[8]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions.[9]

Step-by-Step Disposal Protocol:
  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and properly sealed container.[10] The container should be clearly labeled as "Hazardous Waste" and include the full chemical name.

    • For solutions, ensure the container is appropriate for liquid waste.

  • Neutralization (if applicable and approved):

    • For some hydrazine compounds, chemical neutralization can be a preliminary step.[11][12][13] This process should only be carried out by trained personnel and with the explicit approval of your institution's EHS department.

    • A common method for hydrazine derivatives involves dilution followed by treatment with an oxidizing agent like sodium hypochlorite.[12][13][14]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][9]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2][13]

    • Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately.[7]

Flowchart for Disposal Decision-Making

DisposalWorkflow cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_collection Collection & Labeling cluster_final Final Disposal A Identify N-(2,6-Difluorophenyl)-1- hydrazinecarboxamide for Disposal B Don Appropriate PPE A->B C Characterize as Hazardous Waste B->C D Segregate from Incompatible Materials C->D E Collect in a Designated, Sealed Container D->E F Label Container Clearly: 'Hazardous Waste' & Chemical Name E->F G Store in a Secure, Designated Area F->G H Contact EHS for Professional Disposal G->H

Caption: Disposal workflow for this compound.

Part 4: Regulatory Compliance

Adherence to regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[6][15][16]

  • EPA (Environmental Protection Agency): Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8] Your institution's EHS department will be well-versed in these regulations.

  • OSHA (Occupational Safety and Health Administration): Sets standards for worker safety, including the handling of hazardous chemicals and the communication of hazards.[15]

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide demands a proactive and informed approach to personal protection. While specific toxicological data for this compound (CAS 171277-87-5) is not widely published, its structure—containing a difluorophenyl ring and a hydrazinecarboxamide moiety—provides clear indicators of its potential hazards. This guide synthesizes established safety protocols for analogous hydrazine derivatives to provide a robust framework for its safe handling, from initial preparation to final disposal.

The core principle of this guide is to treat this compound with the caution afforded to its parent class of chemicals. Hydrazine and its derivatives are known for their potential toxicity, including being harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They are often classified as skin and eye irritants and potential sensitizers.[1][3] Therefore, the following protocols are designed to create a self-validating system of safety, minimizing exposure at every step.

Hazard Causality: Understanding the Risk

The necessity for stringent personal protective equipment (PPE) protocols stems directly from the chemical nature of this compound.

  • Hydrazine Moiety: Hydrazine-derived compounds are reactive and can be readily absorbed through the skin.[4] They are often toxic and may act as skin sensitizers.[3] Chronic exposure to some hydrazines has been linked to more severe health effects, reinforcing the need for minimal contact.[5]

  • Aromatic Fluorine: The difluorophenyl group increases the lipophilicity of the molecule, potentially enhancing its ability to penetrate skin and biological membranes.

  • Solid Form: As a solid, the primary exposure risks during handling are inhalation of fine dust particles and dermal contact with the powder.

These properties dictate a multi-layered PPE strategy focused on preventing dermal, ocular, and respiratory exposure.

Core PPE Requirements: Your First Line of Defense

All handling of this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure.[1][6] The following PPE is mandatory for all routine operations.

Task / ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid / Aliquoting Double-gloving: Butyl or Nitrile rubberChemical safety goggles and full-face shieldFlame-resistant lab coat, long pants, closed-toe shoesRequired if not in a fume hood (e.g., glovebox)
Preparing Solutions Double-gloving: Butyl or Nitrile rubberChemical safety goggles and full-face shieldChemical-resistant apron over lab coatNot required if performed in a certified fume hood
Running Reactions / Transfers Double-gloving: Butyl or Nitrile rubberChemical safety gogglesFlame-resistant lab coat, long pants, closed-toe shoesNot required if performed in a certified fume hood
Spill Cleanup Heavy-duty Butyl rubber glovesChemical safety goggles and full-face shieldChemical-resistant suit or apronNIOSH-approved supplied-air respirator[5]
Hand Protection: The Critical Barrier

Due to the high reactivity and potential for dermal absorption of hydrazine compounds, robust hand protection is non-negotiable.

  • Glove Material: Butyl rubber is the material of choice for handling hydrazine and its derivatives due to its high resistance to permeation.[7] Nitrile rubber can be used as an alternative, particularly for incidental contact.[8]

  • Double-Gloving: Always wear two pairs of gloves. This practice provides a critical buffer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat from the hazardous area to replace the outer glove.

  • Inspection and Removal: Before use, visually inspect gloves for any signs of degradation or puncture.[9] Use proper glove removal technique—peeling one glove off with the other and then sliding the ungloved finger under the cuff of the remaining glove—to avoid contaminating your skin.[9]

Eye and Face Protection: Shielding from Splashes and Dust

Protecting your eyes from dust particles and accidental splashes is paramount.

  • Chemical Safety Goggles: These must be worn at all times and should offer indirect venting to protect against chemical splashes.[3]

  • Face Shield: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles to protect the entire face.[7][8]

Body Protection: Preventing Incidental Contact

Your personal clothing offers insufficient protection against chemical hazards.

  • Laboratory Coat: A flame-resistant lab coat is required.[8] Ensure it is fully buttoned with the sleeves rolled down.

  • Apron: For tasks involving larger volumes of solutions, a chemical-resistant apron should be worn over the lab coat.[7]

  • Personal Clothing: Wear long pants and fully enclosed, chemical-resistant shoes.[8]

Respiratory Protection: A Necessary Precaution

While primary engineering controls like a fume hood are designed to prevent inhalation exposure, respiratory protection is a critical secondary defense, especially in non-ideal conditions or emergencies.

  • Standard Operations: For routine handling inside a certified and properly functioning chemical fume hood, additional respiratory protection is typically not required.

  • Emergency Situations: In the event of a significant spill or ventilation failure, a NIOSH-approved supplied-air respirator with a full facepiece is necessary.[5] It is crucial to note that standard cartridge respirators are often considered unsuitable for hydrazines.[4]

Operational Plan: A Step-by-Step PPE Protocol

Adherence to a strict procedural workflow for donning and doffing PPE is essential to prevent cross-contamination.

G cluster_0 Preparation Phase (Donning PPE) cluster_1 Post-Operation Phase (Doffing PPE) Prep 1. Inspect Area: Ensure fume hood is operational and spill kit is accessible. Body 2. Don Body Protection: Lab coat, long pants, closed-toe shoes. Prep->Body InnerGloves 3. Don Inner Gloves: Select appropriate material (Nitrile). Body->InnerGloves Face 4. Don Eye/Face Protection: Safety goggles, then face shield if required. InnerGloves->Face OuterGloves 5. Don Outer Gloves: Select appropriate material (Butyl rubber). Tuck over lab coat sleeves. Face->OuterGloves FinalCheck 6. Final Check: Ensure complete coverage with no exposed skin. OuterGloves->FinalCheck Decon 7. Decontaminate (if necessary): Wipe down outer gloves before removal. FinalCheck->Decon Begin Chemical Handling RemoveOuter 8. Remove Outer Gloves: Use proper technique to avoid contaminating inner gloves. Decon->RemoveOuter RemoveBody 9. Remove Face Shield & Goggles: Handle by straps/sides. RemoveOuter->RemoveBody RemoveCoat 10. Remove Lab Coat & Apron: Roll away from the body. RemoveBody->RemoveCoat RemoveInner 11. Remove Inner Gloves: Use proper technique to avoid contaminating hands. RemoveCoat->RemoveInner Wash 12. Wash Hands: Thoroughly wash hands with soap and water. RemoveInner->Wash

Diagram 1: Procedural workflow for donning and doffing PPE.

Emergency Response Protocols

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing.[10] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[10] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[6][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wear full PPE, including a supplied-air respirator, before attempting cleanup.[5] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.

G Start Is ventilation compromised or is spill >10g? FumeHood Work within a certified chemical fume hood. Start->FumeHood No SuppliedAir Mandatory: Use a NIOSH-approved full-face supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA). Start->SuppliedAir Yes NoResp No additional respiratory protection required. FumeHood->NoResp

Diagram 2: Decision-making for respiratory protection.

Decontamination and Disposal Plan

Proper disposal is the final, critical step in the safe handling lifecycle. Never dispose of this compound or its contaminated materials down the drain or in regular trash.[11][12]

  • Contaminated PPE: All disposable PPE (gloves, aprons) should be considered hazardous waste. After removal, place them in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused or waste this compound and its solutions must be collected in a compatible, sealed, and labeled hazardous waste container.

  • Empty Containers: "Empty" containers that held the solid compound are not truly empty and must be managed as hazardous waste.[13] They should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.

  • Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal plant.[1][6] Follow all local, state, and federal regulations for pharmaceutical and chemical waste disposal.[11]

By integrating these expert-derived protocols into your daily laboratory operations, you build a resilient safety culture that protects not only yourself but your entire research team.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

  • CB Data Base. (2022, August 11). Safety Data Sheet: N-(2-CHLOROPHENYL)-1-HYDRAZINECARBOXAMIDE. Retrieved from [Link]

  • Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • The Sarpong Group, University of California, Berkeley. (2013, June 10). Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS). Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • State of Michigan. (n.d.). Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, September). The NIH Drain Discharge Guide. Retrieved from [Link]

  • University of Washington. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.